molecular formula C4H4N2O2 B175364 Pyridazine-3,5-diol CAS No. 17285-29-9

Pyridazine-3,5-diol

Cat. No.: B175364
CAS No.: 17285-29-9
M. Wt: 112.09 g/mol
InChI Key: OTOJGQWOSFQJAH-UHFFFAOYSA-N
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Description

Pyridazine-3,5-diol is a diazine-based heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery . The pyridazine ring is characterized by its high dipole moment and robust hydrogen-bonding capacity, properties that are crucial for molecular recognition and target engagement in biological systems . Researchers value this heterocycle for its potential to enhance aqueous solubility and reduce undesired lipophilicity in lead compounds, addressing common challenges in candidate optimization . Its derivatives are investigated across a wide spectrum of therapeutic areas, including as potential antibacterial, anticancer, anti-inflammatory, and antihypertensive agents . Furthermore, the diol functionality presents opportunities for further chemical manipulation, making this compound a valuable synthon for constructing more complex molecular architectures, such as fused heterocyclic systems common in agrochemicals and materials science . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOJGQWOSFQJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716037
Record name 5-Hydroxypyridazin-3(2H)-one
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17285-29-9
Record name 17285-29-9
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Record name 5-Hydroxypyridazin-3(2H)-one
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Record name 5-hydroxy-2,3-dihydropyridazin-3-one
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Foundational & Exploratory

Pyridazine-3,5-diol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyridazine-3,5-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways toward this compound, a heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. In the absence of a well-established, standardized protocol in peer-reviewed literature, this document leverages fundamental principles of heterocyclic chemistry and analogous reaction mechanisms to propose a viable and robust synthetic strategy. The core of this guide is a proposed pathway involving the cyclocondensation of a malonic acid derivative with hydrazine. We delve into the critical mechanistic considerations, with a particular focus on the inherent challenge of competing pyrazole formation. This guide presents a detailed, step-by-step experimental protocol as a foundational method for development, discusses key process parameters for optimization, and outlines expected analytical characterization. It is designed to serve as a practical and authoritative resource for scientists embarking on the synthesis of this specific pyridazine isomer.

Introduction: The this compound Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making it an attractive building block for drug design.[2] this compound, as a specific isomer, presents a unique substitution pattern for further functionalization.

Tautomerism in Hydroxypyridazines

A critical aspect of this compound is its existence in multiple tautomeric forms. The diol form is in equilibrium with its more stable hydroxypyridazinone tautomers. Understanding this equilibrium is crucial for both the synthesis and the characterization of the final product, as the observed properties will reflect a mixture of these forms. The predominant tautomers are expected to be 5-hydroxypyridazin-3(2H)-one and 3-hydroxypyridazin-5(2H)-one.

Caption: Tautomeric equilibria of this compound.

The Core Synthetic Challenge

The synthesis of pyridazines is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[3][4] For instance, the isomeric and well-studied Pyridazine-3,6-diol (maleic hydrazide) is readily synthesized from maleic anhydride or related 1,4-dicarbonyl precursors.[5][6]

To achieve the 3,5-dioxygenated pattern, a 1,3-dicarbonyl precursor is logically required. However, the reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and well-documented method for the synthesis of five-membered pyrazole rings.[7][8] This presents the primary challenge: directing the cyclization to favor the formation of the six-membered pyridazine ring over the thermodynamically stable five-membered pyrazole.

Proposed Primary Synthesis Pathway: Cyclocondensation of a Malondialdehyde Equivalent with Hydrazine

Based on established principles, the most direct route to this compound is the reaction of a malonic acid derivative (a C3 1,3-dielectrophile) with hydrazine.

Rationale for Precursor Selection

Malondialdehyde is the ideal 1,3-dicarbonyl precursor in principle. However, it is unstable and prone to polymerization. A more practical approach is to use a stable precursor that generates malondialdehyde in situ. Malondialdehyde bis(dimethyl acetal) is an excellent candidate for this role, as it is commercially available and can be easily hydrolyzed under acidic conditions to the reactive dialdehyde.

Proposed Reaction Mechanism

The proposed synthesis proceeds in two main stages:

  • In Situ Generation of Malondialdehyde: Acid-catalyzed hydrolysis of malondialdehyde bis(dimethyl acetal) to yield the reactive malondialdehyde.

  • Cyclocondensation: The reaction of malondialdehyde with hydrazine hydrate. This involves a double condensation to form a dihydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyridazine ring.

mechanism acetal Malondialdehyde bis(dimethyl acetal) mda Malondialdehyde (reactive intermediate) acetal->mda H⁺ / H₂O (Hydrolysis) intermediate Acyclic Dihydrazone Intermediate mda->intermediate Condensation (-2 H₂O) hydrazine Hydrazine Hydrate hydrazine->intermediate pyridazine This compound (via hydroxypyridazinone) intermediate->pyridazine Cyclization (Desired Pathway) pyrazole Pyrazole (Side Product) intermediate->pyrazole Competing Cyclization competing_pathways intermediate Key Acyclic Intermediate pyridazine_path Pathway A: Second Hydrazine Attack (intermolecular) intermediate->pyridazine_path + Hydrazine pyrazole_path Pathway B: Intramolecular Cyclization intermediate->pyrazole_path Favored Kinetically dihydrazone Dihydrazone pyridazine_path->dihydrazone pyridazine This compound (6-membered ring) dihydrazone->pyridazine Cyclization pyrazole 3-Hydroxypyrazole (5-membered ring) pyrazole_path->pyrazole

Sources

An In-depth Technical Guide to the Physicochemical Properties of Pyridazine-3,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3,5-diol, commonly known as maleic hydrazide, is a heterocyclic organic compound with significant applications in agriculture and potential relevance in medicinal chemistry. Its unique physicochemical properties, largely dictated by its tautomeric nature, govern its reactivity, solubility, and biological activity. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its structural features, acid-base properties, solubility, and spectroscopic profile. Detailed experimental protocols for its characterization are also presented to aid researchers in their laboratory investigations. The information herein is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this versatile pyridazine derivative.

Introduction: The Dual Identity of this compound

This compound (C₄H₄N₂O₂) is a fascinating molecule that occupies a unique space at the intersection of agrochemicals and potential pharmaceutical scaffolds.[1][2][3] While it is widely recognized as maleic hydrazide, a plant growth regulator that inhibits cell division, its pyridazine core is a privileged structure in drug discovery, known for its unique physicochemical properties such as a high dipole moment and robust hydrogen-bonding capacity.[4][5][6][7] Understanding the fundamental physicochemical properties of this compound is paramount for harnessing its full potential, whether for developing novel agrochemicals or exploring its utility as a building block in medicinal chemistry.[8]

The defining characteristic of this compound is its tautomerism. It exists as an equilibrium mixture of several forms, with the oxo-hydroxy tautomer, 6-hydroxy-3(2H)-pyridazinone, being the most stable and commonly observed under standard conditions.[1][4] This tautomeric equilibrium significantly influences its chemical behavior and physical properties.

Molecular Structure and Tautomerism

The chemical structure of this compound allows for keto-enol tautomerism, where hydrogen atoms can shift between oxygen and nitrogen atoms. This results in an equilibrium between the diol, mono-hydroxy/mono-keto, and diketo forms. The predominant tautomer is 6-hydroxy-3(2H)-pyridazinone.[1][4]

Tautomers cluster_diol This compound cluster_monoketo 6-hydroxy-3(2H)-pyridazinone (Predominant Tautomer) cluster_diketo 1,2-Dihydropyridazine-3,6-dione diol N1=NC(O)=CC=C1O monoketo O=C1NC=CC(O)=N1 diol->monoketo Tautomerization diketo O=C1NNC(=O)C=C1 monoketo->diketo Tautomerization

Caption: Tautomeric forms of this compound.

The planarity of the pyridazine ring has been confirmed by spectroscopic investigations and crystal structure analysis of its derivatives.[9][10][11] This planarity, combined with the presence of nitrogen heteroatoms, contributes to its aromatic character and influences its intermolecular interactions.

Key Physicochemical Properties

A quantitative understanding of the physicochemical properties of this compound is essential for its application. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂[2][3]
Molecular Weight 112.09 g/mol [1][3]
Appearance Odorless white solid/crystals[1][3]
Melting Point 292 - 301 °C (decomposes)[3][12]
pKa 5.62 - 5.64 at 20-25 °C[1][4]
Solubility in Water Very soluble[3]
LogP (Octanol/Water Partition Coefficient) -0.68 (pH 5), -1.96 (pH 7), -2.41 (pH 9)[1]
Density 1.60 g/cm³ (20 °C)[3]

Expert Insights: The negative LogP values across a range of pH values indicate the high hydrophilicity of this compound. This is a crucial factor for its application as a systemic plant growth regulator, as it allows for efficient uptake and translocation within the plant's vascular system. In the context of drug development, this hydrophilicity might need to be balanced with lipophilicity to ensure adequate membrane permeability, a key aspect of the drug design process.[7]

Synthesis and Reactivity

This compound is commercially produced through the condensation reaction of maleic anhydride with hydrazine hydrate.[4] This straightforward synthesis makes it a readily accessible starting material for further chemical modifications.

Synthesis maleic_anhydride Maleic Anhydride pyridazine_diol This compound maleic_anhydride->pyridazine_diol + hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->pyridazine_diol

Caption: Synthesis of this compound.

The reactivity of the pyridazine ring is characterized by its susceptibility to nucleophilic substitution, a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms.[13] The hydroxyl groups can also undergo various reactions, providing handles for further derivatization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the parent pyridazine shows signals in the aromatic region. For this compound, the spectrum is influenced by the tautomeric equilibrium and the solvent used. In a deuterated solvent like pyridine-d₅, one would expect to see distinct signals for the vinyl protons and the N-H and O-H protons, which may be broad and exchangeable.[14][15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹, indicative of the pyridazinone form), and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).[9][18][19][20]

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum is sensitive to the electronic structure and can be used to study the tautomeric equilibrium. The position of the absorption maxima will vary depending on the solvent and the predominant tautomeric form.[21]

Experimental Protocols

The following protocols provide a framework for the characterization of this compound in a research setting.

Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. Potentiometric titration is a reliable method for its determination.

Procedure:

  • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKa_Determination start Prepare 0.01 M This compound solution calibrate Calibrate pH meter start->calibrate titrate Titrate with 0.1 M NaOH calibrate->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot determine_pKa Determine pKa at half-equivalence point plot->determine_pKa

Caption: Workflow for pKa determination.

Characterization by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming its structure and purity.

Procedure:

  • Dissolve a small amount of this compound (5-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or Pyridine-d₅) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

Applications in Drug Discovery and Development

The pyridazine scaffold is a recognized pharmacophore present in several approved drugs.[5][6] Its unique electronic properties and hydrogen bonding capabilities make it an attractive moiety for designing molecules that can interact with biological targets.[5][6] While this compound itself is not a drug, its derivatives have been explored for various therapeutic applications, including as anticancer agents.[8] The diol functionality provides a convenient starting point for chemical modifications to generate libraries of compounds for screening against various biological targets. The inherent polarity of the pyridazine ring can also be advantageous in drug design to improve pharmacokinetic properties and reduce interactions with off-target proteins like the hERG potassium channel.[5][6]

Conclusion

This compound is a molecule of significant interest due to its established role in agriculture and its potential as a scaffold in drug discovery. A thorough understanding of its physicochemical properties, particularly its tautomerism, is fundamental to leveraging its full potential. This guide has provided a detailed overview of its key characteristics, from its molecular structure and synthesis to its spectroscopic profile and potential applications. The experimental protocols included are intended to provide a practical resource for researchers working with this versatile compound.

References

  • PubChem. Maleic Hydrazide | C4H4N2O2 | CID 21954. [Link]

  • AERU, University of Hertfordshire. Maleic hydrazide. [Link]

  • Journal of the Indian Chemical Society. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. [Link]

  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Wikipedia. Pyridazine. [Link]

  • ConnectSci. Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. [Link]

  • ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • Royal Society of Chemistry. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • ResearchGate. Physical Properties of Pyridazines. [Link]

  • ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). [Link]

  • Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • National Institutes of Health. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • iChemical. Pyridazine-3,6-diol, CAS No. 123-33-1. [Link]

  • PubChem. Pyridazine | C4H4N2 | CID 9259. [Link]

  • Cheméo. Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

  • National Institute of Standards and Technology. Pyridazine - the NIST WebBook. [Link]

  • Food and Agriculture Organization of the United Nations. maleic hydrazide (102). [Link]

  • PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [Link]

  • Indian Academy of Sciences. Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. [Link]

  • ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • ResearchGate. The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. [Link]

  • Amazon S3. Supporting Information. [Link]

  • PubChemLite. Pyridine-3,5-diol (C5H5NO2). [Link]

  • Scientific Research Publishing. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • Angene. This compound(CAS# 17285-29-9 ). [Link]

  • Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

  • ResearchGate. Structure of Pyridazine at 100 K. [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • ResearchGate. Characteristic NMR signals of compounds 3 and 5. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism and Stability of Pyridazine-3,5-diol

Abstract

This compound, a core heterocyclic scaffold, presents a fascinating case of tautomerism, existing in a dynamic equilibrium between multiple forms. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, intended for researchers, medicinal chemists, and drug development professionals. We delve into the structural characteristics of the possible tautomers, the thermodynamic and kinetic factors governing their relative stability, and the profound influence of the chemical environment on the equilibrium. By synthesizing theoretical calculations with field-proven spectroscopic and crystallographic methodologies, this document offers not only a deep mechanistic understanding but also practical, validated protocols for the empirical characterization of these tautomeric systems. The insights provided herein are critical for controlling chemical speciation, a cornerstone of modern drug design and materials science.

Introduction: The Principle of Tautomerism in Heterocyclic Systems

Tautomerism, the chemical phenomenon where structural isomers interconvert rapidly, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and biological activity.[1] Unlike resonance structures, which are theoretical representations of a single molecule, tautomers are distinct chemical species in a dynamic equilibrium.[2] In nitrogen-containing heterocycles, two primary forms of tautomerism are prevalent:

  • Lactam-Lactim Tautomerism: This involves the migration of a proton between a nitrogen and an oxygen atom within a cyclic amide structure. The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form features a hydroxyl group (O-H) and an imine (C=N) bond.[2][3]

  • Keto-Enol Tautomerism: This classic tautomerism involves the interconversion of a keto form (containing a C=O bond) and an enol form (a hydroxyl group attached to a C=C double bond), mediated by the migration of an alpha-proton.[4][5]

The pyridazine nucleus, a diazine characterized by two adjacent nitrogen atoms, is a "privileged structure" in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[6][7][8][9] When substituted with hydroxyl groups, as in this compound, the molecule can exhibit a complex interplay of both lactam-lactim and keto-enol tautomerism, leading to multiple coexisting species. Understanding and controlling the dominant tautomeric form is paramount, as each isomer possesses a unique three-dimensional shape, polarity, and set of hydrogen bond donors/acceptors, which collectively dictate its interaction with biological targets.[1][9]

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms, primarily through the prototropic shifts associated with its two hydroxyl groups. The main species in equilibrium are the aromatic di-hydroxy (diol/di-lactim) form, a mono-keto-mono-enol form, and the non-aromatic di-keto (di-lactam) form.

Figure 1: Primary tautomeric forms of this compound.

Generally, for related oxo-pyridazines, the equilibrium heavily favors the more stable lactam (oxo) form over the lactim (hydroxy) form, particularly in polar solvents and the solid state.[10][11] This preference is often attributed to the greater thermodynamic stability of the amide functionality over the iminol group and the potential for strong intermolecular hydrogen bonding in the lactam form.

Analysis of Tautomer Stability and Equilibrium

The relative stability of the this compound tautomers is dictated by a delicate balance of aromaticity, intramolecular repulsion, intermolecular interactions (especially hydrogen bonding), and solvation effects.

Theoretical and Computational Insights

Density Functional Theory (DFT) calculations are powerful tools for predicting the relative energies of tautomers. Studies on the simpler pyridazin-3(2H)-one system show the lactam form to be significantly more stable than the lactim form in the gas phase.[12][13] The energy barrier for direct proton transfer is computationally high, but it is substantially lowered by the formation of dimers or through solvent-assisted mechanisms, highlighting the critical role of the environment.[12][13]

For this compound, we can extrapolate that the di-keto form, while losing aromaticity, benefits from two stable amide groups. The di-hydroxy form retains full aromaticity but may suffer from steric or electronic repulsion between adjacent hydroxyl groups. The mono-keto form represents a thermodynamic intermediate.

Table 1: Predicted Relative Stabilities of Pyridazine Tautomers from Computational Studies

Compound/Tautomer Method Solvent (Model) Predicted Most Stable Form Relative Energy (kcal/mol) Reference
Pyridazin-3(2H)-one DFT (B3LYP/6-311++G**) Gas Phase Lactam (Keto) 0 [12][13]
Pyridazin-3-ol DFT (B3LYP/6-311++G**) Gas Phase Lactim (Enol) +8.77 [13]
Pyridin-4(1H)-one Various Gas Phase Enol favored - [11]
Pyridin-4(1H)-one Various Polar Solvents Keto favored - [11]

| Pyrazino[2,3-d]pyridazine-5,8-diol | UV, pKa | Aqueous | Mono-keto | Predominant |[14] |

Note: Data for this compound is limited; values are shown for analogous structures to illustrate general principles.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be dramatically shifted by external factors.

  • Solvent Polarity: This is one of the most significant influences. Polar protic solvents (e.g., water, methanol) and aprotic solvents (e.g., DMSO) tend to stabilize the more polar lactam/keto forms through hydrogen bonding and dipole-dipole interactions.[5][11][15][16] In contrast, non-polar solvents can shift the equilibrium toward the less polar enol/lactim form.[11] Studies on related systems confirm that protic solvents can also reduce the activation energy for interconversion by participating in proton transfer.[12][17]

  • pH: The ionization state of the molecule affects the tautomeric preference. Protonation or deprotonation can favor one tautomer over another. For example, studies of fused dihydroxypyridazines have shown that the neutral molecule exists predominantly in a mono-keto form in aqueous solution.[14]

  • Temperature: Changes in temperature can alter the equilibrium constant of the tautomeric interconversion, often favoring minor tautomers at higher temperatures.[18][19]

  • Substitution: The electronic nature of other substituents on the pyridazine ring can influence the relative acidity and basicity of the N-H and O-H protons, thereby shifting the equilibrium.[11][20]

Experimental Characterization Protocols

A multi-pronged approach using various analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for studying tautomerism in solution, as it can distinguish between the distinct chemical environments of nuclei in each isomer.

Protocol: ¹H and ¹³C NMR for Tautomer Ratio Determination

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ are often preferred because the N-H and O-H protons are observable and do not exchange rapidly with deuterium, allowing for their direct detection.

    • Step 1: Accurately weigh 5-10 mg of the this compound sample.

    • Step 2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a clean, dry NMR tube. To test the influence of solvent, prepare parallel samples in solvents of varying polarity.

    • Step 3: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Rationale: Acquiring both ¹H and ¹³C spectra is necessary. ¹H NMR provides information on proton environments and coupling, while ¹³C NMR can clearly distinguish between carbonyl carbons (~160-180 ppm) of the keto form and hydroxyl-bearing carbons (~150-160 ppm) of the enol form.

    • Step 4: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of aromatic protons and any broad peaks corresponding to exchangeable N-H or O-H protons.

    • Step 5: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

    • Step 6 (Optional): Perform 2D NMR experiments like HSQC or HMBC to correlate proton and carbon signals, confirming assignments for each tautomer.

  • Data Analysis:

    • Rationale: The ratio of tautomers can be determined by comparing the integration of well-resolved, non-overlapping signals corresponding to each distinct tautomeric form.

    • Step 7: Identify unique signals for each tautomer in the ¹H and/or ¹³C spectrum.

    • Step 8: Carefully integrate the identified peaks in the ¹H spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the measured conditions.

X-ray Crystallography

X-ray crystallography provides definitive, unambiguous evidence of the tautomeric form present in the solid state.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validating Step):

    • Rationale: The ability to grow high-quality single crystals is the primary validation for this method. The choice of solvent for crystallization can trap a specific, thermodynamically favored tautomer.

    • Step 1: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water, DMF).

    • Step 2: Employ a slow evaporation, slow cooling, or vapor diffusion technique to encourage the formation of single crystals. This process may take several days to weeks.

    • Step 3: Carefully select a well-formed, defect-free crystal and mount it on the goniometer of a diffractometer.

  • Data Collection and Structure Refinement:

    • Rationale: The diffraction pattern is a unique fingerprint of the crystal's unit cell. The refined structure provides precise bond lengths and atomic positions.

    • Step 4: Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

    • Step 5: Process the data and solve the crystal structure using appropriate software (e.g., SHELX).

    • Step 6: Refine the structural model. The positions of hydrogen atoms, especially on nitrogen and oxygen, must be carefully determined from the electron density map to identify the tautomer unambiguously. Bond lengths (e.g., C=O vs. C-O, C=N vs. C-N) provide conclusive evidence for the keto or enol form.[21][22]

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria, as different tautomers often possess distinct chromophores and thus different absorption maxima (λ_max).

Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation:

    • Rationale: By measuring spectra in a range of solvents, one can observe shifts in λ_max that correlate with changes in the tautomeric equilibrium.

    • Step 1: Prepare a stock solution of this compound in a solvent like methanol or acetonitrile.

    • Step 2: Prepare a series of dilute solutions of identical concentration in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

  • Data Acquisition and Analysis:

    • Rationale: A shift in the absorption maximum or the appearance of new bands when changing solvent polarity is strong evidence of a shift in the tautomeric equilibrium.[15]

    • Step 3: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-500 nm).

    • Step 4: Compare the spectra. A shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) with increasing solvent polarity can be correlated with the stabilization of one tautomer over another.[16] Comparison with spectra of N- or O-methylated derivatives (which "lock" the tautomeric form) can help assign bands to specific tautomers.[14]

Integrated Experimental Workflow

A robust investigation combines these techniques to build a cohesive understanding of the tautomeric behavior.

G cluster_prep 1. Sample Preparation & Synthesis cluster_analysis 2. Primary Characterization cluster_results 3. Data Interpretation & Conclusion Compound Purified this compound NMR NMR Spectroscopy (DMSO-d6, CDCl3, etc.) Compound->NMR Distribute Sample UVVIS UV-Vis Spectroscopy (Varying Polarity Solvents) Compound->UVVIS Distribute Sample XRAY Single Crystal Growth & X-ray Diffraction Compound->XRAY Distribute Sample Solution Tautomer Ratio in Solution (Solvent Dependent) NMR->Solution UVVIS->Solution Solid Definitive Solid-State Structure XRAY->Solid Stability Relative Tautomer Stability & Equilibrium Dynamics Solution->Stability Solid->Stability

Figure 2: Integrated workflow for the comprehensive analysis of tautomerism.

Conclusion

The tautomerism of this compound is a complex equilibrium governed by the interplay of structural stability and environmental factors. While theoretical and empirical evidence from analogous systems strongly suggests a predominance of keto-containing forms (di-keto or mono-keto) in polar media and the solid state, a definitive characterization requires a rigorous, multi-technique approach. The protocols outlined in this guide provide a validated framework for researchers to elucidate the specific tautomeric landscape of this important heterocyclic core. Such a fundamental understanding is a prerequisite for rational drug design, enabling the precise control of molecular properties to optimize pharmacological activity and develop novel therapeutics.

References

  • Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazine-3(2H)one. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Link]

  • Penedo, J. C., et al. (2002). Two Competitive Routes in the Lactim−Lactam Phototautomerization of a Hydroxypyridine Derivative Cation in Water: Dissociative Mechanism Versus Water-Assisted Proton Transfer. The Journal of Physical Chemistry A, 106(46), 11136-11144. [Link]

  • Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

  • Ghosh, A., & Basu, K. (2015). Excited state lactim to lactam type tautomerization reaction in 5-(4-fluorophenyl)-2-hydroxypyridine: spectroscopic study and quantum chemical calculation. Physical Chemistry Chemical Physics, 17(18), 12048-12057. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry, 32(2), 459-462. [Link]

  • Aray, S. (2024). Lactam-lactim tautomerism: Significance and symbolism. [Link]

  • Antonov, L., et al. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 15, 242-251. [Link]

  • Emamian, S. R., et al. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one into pyrimidin‐2‐ol: A theoretical study. Journal of Physical Organic Chemistry, 35(12), e4423. [Link]

  • Van der Plas, H. C., & Koczka, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 263-289. [Link]

  • Ali, B. F., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5472. [Link]

  • Repository of the University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]

  • Gümüş, M. K., et al. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 130(8), 103. [Link]

  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. [Link]

  • da Silveira, L. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1285227. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]

  • Al‐Shboul, T. M. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104193. [Link]

  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, 3017-3022. [Link]

  • Jones, R. A. Y., & Katritzky, A. R. (1968). Chemical properties and tautomeric behaviour of 1,4-dihydroxypyridazino[4,5-d]pyridazine. Journal of the Chemical Society C: Organic, 1317-1322. [Link]

  • ResearchGate. (2015). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302-3306. [Link]

  • ResearchGate. (2016). Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. [Link]

  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • ResearchGate. (2019). Rotational spectroscopy of pyridazine and its isotopologs from 235-360 GHz: Equilibrium structure and vibrational satellites. [Link]

  • Van der Plas, H. C., & Koczka, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Woznicka, M., et al. (2018). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 23(10), 2632. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • ResearchGate. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. [Link]

Sources

A Guide to the Spectroscopic Analysis of Pyridazine-3,5-diol: Unraveling Tautomeric Identity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of Pyridazine-3,5-diol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As this molecule can exist in multiple tautomeric forms, a comprehensive analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for its unambiguous identification. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a logical framework for interpreting the resulting spectra in the context of tautomeric equilibrium.

The Central Challenge: Tautomerism in this compound

This compound is not a single, static structure. It exists as a dynamic equilibrium of several tautomers. The relative populations of these forms are influenced by factors such as solvent, temperature, and pH. Understanding this equilibrium is the foundational step in interpreting its spectroscopic data, as each tautomer will present a unique spectral signature. The primary tautomeric forms to consider are the aromatic diol form and various keto-enol and diketo forms. Evidence from related structures, such as pyridazinones and other dihydroxypyridazines, suggests that the keto-containing forms are often predominant.[1][2][3]

tautomers cluster_Diol Diol Form cluster_KetoEnol Keto-Enol Forms cluster_DiKeto Diketo Form diol This compound (Aromatic) keto_enol_1 5-Hydroxy-2H-pyridazin-3(6H)-one diol->keto_enol_1 Tautomerization keto_enol_2 3-Hydroxy-2H-pyridazin-5(6H)-one diol->keto_enol_2 Tautomerization diketo Pyridazine-3,5(4H,6H)-dione keto_enol_1->diketo Tautomerization keto_enol_2->diketo Tautomerization

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific tautomeric form present in a solution. The chemical shifts (δ) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between the diol and various keto forms.

Experimental Protocol: ¹H and ¹³C NMR

A rigorous and self-validating NMR protocol ensures reproducibility and accuracy. Advanced 2D techniques like HSQC and HMBC are indispensable for unambiguous assignments in complex heterocyclic systems.[4][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and for its non-exchangeable nature with labile protons (OH, NH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Perform 2D NMR experiments. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal longer-range couplings (2-3 bonds), which is crucial for connecting different parts of the molecule and confirming assignments.

Interpreting the NMR Data

The observed spectra must be compared against the predicted spectra for each tautomer.

¹H NMR Predictions: The key differentiators will be the presence of broad, exchangeable OH vs. NH protons and the chemical shifts of the ring protons. Aromatic protons in the diol form will be in a different environment compared to the olefinic and aliphatic protons in the keto forms.

¹³C NMR Predictions: The carbon chemical shifts are highly indicative. The presence of signals in the ~160-180 ppm range is a strong indicator of carbonyl (C=O) carbons, pointing towards one of the keto tautomers. Aromatic carbons attached to hydroxyl groups in the diol form would appear in a different region.

Tautomer FormPredicted ¹H NMR Chemical Shifts (δ, ppm)Predicted ¹³C NMR Chemical Shifts (δ, ppm)
Diol Form Ring CH: ~7.0-8.5 (aromatic), OH: ~9.0-12.0 (broad, exchangeable)Ring C-OH: ~150-165, Ring C-H: ~120-140
Keto-Enol Forms Olefinic CH: ~5.5-7.0, Aliphatic CH₂: ~2.5-3.5, NH: ~10.0-13.0 (broad), OH: ~9.0-12.0 (broad)C=O: ~160-180, C=C: ~100-150, CH₂: ~30-45
Diketo Form Aliphatic CH₂ (at C4): ~3.0-4.0, Aliphatic CH₂ (at C6): ~3.0-4.0, NH: ~10.0-13.0 (broad, 2H)C=O: ~160-180, CH₂: ~30-45

Note: These are estimated ranges based on data from related pyridazine and pyridazinone structures. Actual values may vary.[6][7]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep Dissolve Sample in DMSO-d6 acq_1H 1D ¹H NMR prep->acq_1H acq_13C 1D ¹³C NMR acq_1H->acq_13C acq_2D 2D NMR (HSQC, HMBC) acq_13C->acq_2D analysis Assign Signals & Correlate Spectra acq_2D->analysis compare Compare Data to Predicted Tautomers analysis->compare conclusion Identify Predominant Tautomeric Form compare->conclusion

Caption: Workflow for NMR-based tautomer identification.

Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in the molecule. For this compound, the key distinction will be the presence of O-H bonds (in the diol form) versus C=O and N-H bonds (in the keto forms).

Experimental Protocol: FTIR Analysis

The choice of sampling technique is paramount for obtaining a high-quality spectrum of a solid sample.

  • Sample Preparation (KBr Pellet Method - Preferred):

    • Grind 1-2 mg of the this compound sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder to minimize light scattering.[8]

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

    • Causality: The KBr method is often preferred over Nujol mulls because KBr is transparent across most of the mid-IR range, avoiding spectral interference. A Nujol (mineral oil) mull would introduce strong C-H stretching and bending bands that could obscure sample signals.[9][10]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Place the sample holder with the KBr pellet into the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Interpreting the IR Data

The presence or absence of key vibrational bands will strongly support a particular tautomeric structure.

Tautomer FormKey Predicted IR Absorptions (cm⁻¹)Interpretation
Diol Form 3200-3600 (broad), 1600-1650 (C=N, C=C), 1200-1300 (C-O)Strong, broad O-H stretch. Aromatic ring vibrations. C-O stretching.
Keto Forms 3100-3400 (N-H stretch), 1650-1720 (strong, C=O stretch)Presence of N-H bond. Strong carbonyl absorption is a definitive marker.

The most telling feature would be a strong absorption in the carbonyl region (1650-1720 cm⁻¹). Its presence is a robust indicator that the sample exists, at least partially, in a keto tautomeric form.[6][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, MS will confirm the molecular formula and may help differentiate tautomers if they exhibit distinct fragmentation pathways upon ionization.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

EI is a "hard" ionization technique suitable for relatively small, volatile organic molecules, which often yields rich fragmentation patterns useful for structural elucidation.[12][13]

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

    • The probe is heated under high vacuum to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M•⁺).[14]

    • The high energy imparted causes the molecular ion to fragment in a reproducible manner.

    • The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Interpreting the Mass Spectrum

The molecular formula of this compound is C₄H₄N₂O₂ corresponding to a molecular weight of 112.09 g/mol .

  • Molecular Ion (M•⁺): The primary goal is to identify the molecular ion peak at m/z = 112. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound.[13]

  • Fragmentation Pattern: The fragmentation of pyridazine rings often involves the loss of stable neutral molecules like N₂, HCN, or CO. For the keto tautomers, a characteristic fragmentation would be the loss of CO (28 Da) from the ring. A retro-Diels-Alder reaction is also a common fragmentation pathway for six-membered heterocyclic rings.[15][16][17]

ms_fragmentation M [C₄H₄N₂O₂]⁺˙ m/z = 112 (Molecular Ion) M_minus_N2 [C₄H₄O₂]⁺˙ m/z = 84 M->M_minus_N2 - N₂ (28 Da) M_minus_CO [C₃H₄N₂O]⁺˙ m/z = 84 M->M_minus_CO - CO (28 Da) (from keto form) M_minus_HCN [C₃H₃N₁O₂]⁺ m/z = 85 M->M_minus_HCN - HCN (27 Da)

Caption: A plausible EI-MS fragmentation pathway.

Synthesis and Conclusion

The spectroscopic analysis of this compound is a study in the practical application of fundamental analytical principles to a structurally dynamic molecule. A holistic interpretation, integrating data from NMR, IR, and MS, is required for an authoritative characterization. NMR provides the most definitive evidence for the predominant tautomeric form in solution, with the ¹³C spectrum's carbonyl region being particularly diagnostic. IR spectroscopy offers clear, complementary evidence for the presence of key functional groups (C=O, N-H, O-H) that define the tautomers. Finally, mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation patterns. For any researcher working with this or related heterocyclic systems, a thorough, multi-technique spectroscopic investigation is not merely recommended; it is essential for scientific integrity.

References

  • Hahn, B.-S. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • (n.d.). Sample preparation for FT-IR. Columbia University. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

  • Kádár, J., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). Retrieved from [Link]

  • Breda, S., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Elsevier. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

  • IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Kertész, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Retrieved from [Link]

  • Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Retrieved from [Link]

  • Keto–enol tautomerism. (n.d.). Scinapse. Retrieved from [Link]

  • De Meester, J., et al. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Gümüş, M. K., & Yakan, H. (n.d.). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. Retrieved from [Link]

  • Breda, S., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Retrieved from [Link]

  • Keto-enol tautomerism of pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Pyridazine-3,5-diol (Maleic Hydrazide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Pyridazine-3,5-diol, more commonly known as Maleic Hydrazide. As a pivotal molecule in agrochemical and pharmaceutical research, a thorough understanding of its solubility characteristics is paramount for formulation development, bioavailability studies, and environmental fate assessment. This document delves into the fundamental physicochemical properties of Maleic Hydrazide, explores its tautomeric nature, and presents a detailed analysis of its solubility in a range of solvents with varying polarities. Furthermore, this guide offers field-proven, step-by-step protocols for the experimental determination of its solubility and pKa, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Maleic Hydrazide

Maleic hydrazide (CAS 123-33-1), a heterocyclic organic compound, is a molecule of significant interest across various scientific disciplines. In agriculture, it functions as a plant growth regulator, notably in preventing the sprouting of stored crops like potatoes and onions.[1] In the realm of medicinal chemistry, the pyridazine scaffold is a recognized pharmacophore, and understanding the solubility of its derivatives is crucial for drug design and delivery.[2] The seemingly simple structure of Maleic Hydrazide belies a complex chemical behavior, primarily dictated by its tautomeric equilibria, which profoundly influences its interaction with different solvent environments.

This guide aims to consolidate the available scientific knowledge and provide a practical framework for researchers working with this versatile compound.

Physicochemical Properties: The Foundation of Solubility

A molecule's solubility is intrinsically linked to its structural and electronic properties. For Maleic Hydrazide, the following parameters are of key importance:

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₂[2]
Molecular Weight 112.09 g/mol [2]
Melting Point 296-300 °C (decomposes)[3]
pKa ~5.62[2]
logP -0.68 (pH 5), -1.96 (pH 7), -2.41 (pH 9)[2]
Appearance White crystalline solid[4]

The low logP values across a range of pH levels indicate that Maleic Hydrazide is a hydrophilic compound, suggesting a preference for polar solvents.[2] Its acidic nature, with a pKa of approximately 5.62, implies that its solubility will be significantly influenced by the pH of the aqueous medium.[2]

The Critical Role of Tautomerism

Maleic hydrazide exists as an equilibrium of different tautomeric forms, primarily the diketo, enol-keto, and di-enol (or dihydroxy) forms. The dihydroxy form corresponds to this compound and Pyridazine-3,6-diol. The relative stability of these tautomers is highly dependent on the surrounding solvent environment.[5]

tautomers diketo 1,2-Dihydropyridazine-3,6-dione (Diketo form) enol_keto 6-Hydroxy-3(2H)-pyridazinone (Enol-keto form) diketo->enol_keto Tautomerization dihydroxy Pyridazine-3,6-diol (Diol form) enol_keto->dihydroxy Tautomerization

In the solid state and in non-polar solvents, the enol-keto form is generally considered to be the most stable. However, in polar protic solvents, the diol form can be significantly populated. This dynamic equilibrium is a critical determinant of solubility, as each tautomer will exhibit different intermolecular interactions with solvent molecules.

Solubility Profile of Maleic Hydrazide

The solubility of Maleic Hydrazide has been reported in a variety of solvents. The following table summarizes the available quantitative data, categorized by solvent polarity. All data is for room temperature (approximately 20-25 °C) unless otherwise specified.

Solvent CategorySolventSolubility ( g/100 mL)Solubility (mg/L)Source(s)
Polar Protic Water0.66000[2][6]
Methanol-18300[3]
Ethanol0.11000[2][6]
Isopropanol-3600[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)-90000[3]
Dimethylformamide (DMF)2.424000[2][6]
Acetone0.11000[4][6]
Nonpolar Xylene< 0.1< 1000[6]

Key Insights from the Solubility Data:

  • High Polarity Preference: Maleic Hydrazide demonstrates significantly higher solubility in polar aprotic solvents like DMSO and DMF compared to polar protic solvents and is sparingly soluble in nonpolar solvents. This is consistent with its polar nature.

  • Water Solubility: While classified as soluble in water, its aqueous solubility is moderate.

  • Impact of Salts: The solubility of Maleic Hydrazide in water is dramatically increased upon salt formation. For instance, the potassium and sodium salts are readily soluble in water.[2][3]

pH-Dependent Aqueous Solubility

As a weak acid, the solubility of Maleic Hydrazide in aqueous solutions is highly dependent on pH.[6] According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of 5.62, the compound will increasingly deprotonate to form its more soluble conjugate base.

ph_solubility cluster_ph pH Scale cluster_solubility Solubility Profile Low_pH pH < pKa (5.62) Low_Sol Low Solubility (Predominantly unionized form) Low_pH->Low_Sol Favors High_pH pH > pKa (5.62) High_Sol High Solubility (Predominantly ionized form) High_pH->High_Sol Favors

This pH-dependent solubility is a critical consideration in formulation science, particularly for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract.

Experimental Protocols for Solubility and pKa Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the solubility and pKa of Maleic Hydrazide.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline Maleic Hydrazide to a series of glass vials, each containing a known volume of the desired solvent. Ensure a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solids.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of Maleic Hydrazide using a validated analytical method, such as HPLC-UV.[8][9]

  • Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

shake_flask A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shake at Constant T) A->B C 3. Sedimentation B->C D 4. Filter Supernatant C->D E 5. Quantify by HPLC-UV D->E

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a weak acid like Maleic Hydrazide.[10]

Principle: A solution of the compound is titrated with a strong base, and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of Maleic Hydrazide of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the Maleic Hydrazide solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH and the volume of titrant added after each addition, allowing the pH to stabilize.

  • Data Plotting: Plot the measured pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Determine the equivalence point, which is the point of steepest inflection on the curve. The volume of NaOH at the equivalence point is Veq. The pKa is equal to the pH at the half-equivalence point (Veq/2).[11]

Conclusion

The solubility of this compound (Maleic Hydrazide) is a multifaceted property governed by its inherent physicochemical characteristics, most notably its tautomeric nature and its behavior as a weak acid. This technical guide has provided a consolidated overview of its solubility in various solvents, highlighting its preference for polar environments and the significant impact of pH on its aqueous solubility. The detailed experimental protocols for solubility and pKa determination offer a robust framework for researchers to generate high-quality, reliable data. A thorough understanding and application of these principles are indispensable for the successful formulation and development of products containing this important molecule.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[10]

  • Kobayashi, M., Nagayama, T., Takano, I., Tamura, Y., Tateishi, Y., Tomizawa, S., ... & Saito, K. (2002). [Simple analysis of maleic hydrazide in agricultural products by HPLC]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 43(6), 356–361.[8]

  • PubMed. (2002). [Simple analysis of maleic hydrazide in agricultural products by HPLC]. Retrieved from PubMed.[9]

  • Chen, S. H., & Lin, C. E. (2001). High Performance Liquid Chromatographic Determination of Maleic Hydrazide Residue in Potatoes. Journal of Food and Drug Analysis, 9(3).[12]

  • PubChem. (n.d.). Maleic Hydrazide. Retrieved from PubChem.[2]

  • Inchem. (1976). 369. Maleic hydrazide (Pesticide residues in food: 1976 evaluations). Retrieved from Inchem.org.[6]

  • Good Scents Company. (n.d.). Maleic Hydrazide. Retrieved from The Good Scents Company Information System.[3]

  • Chemiis. (n.d.). Maleic Hydrazide - Applications, Characteristics, Uses & Safety Guidelines. Retrieved from Chemiis.[4]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.[13]

  • CONICET Digital. (n.d.). Determination of maleic hydrazide residues in garlic bulbs by HPLC. Retrieved from CONICET Digital.

  • US EPA. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide; 447125-01. Retrieved from EPA.gov.[14]

  • Wikipedia. (n.d.). Maleic hydrazide. Retrieved from Wikipedia.[1]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.[15]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io.[16]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark.[17]

  • Scribd. (n.d.). Determining pKa of Weak Acid Experiment. Retrieved from Scribd.[11]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from BioAssay Systems.[7]

  • FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. Retrieved from FAO.org.[18]

  • University of Hertfordshire. (n.d.). Maleic hydrazide. Retrieved from AERU.[5]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid.[19]

  • ChemBK. (2022). Maleic hydrazide. Retrieved from ChemBK.[20]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.[21]

  • ChemicalBook. (2025). Maleic hydrazide | 123-33-1. Retrieved from ChemicalBook.[22]

  • MedChemExpress. (2017). Maleic hydrazide. Retrieved from MedChemExpress.[23]

  • PubChem. (n.d.). Maleic Anhydride. Retrieved from PubChem.[24]

  • JMPR. (n.d.). maleic hydrazide (102).[25]

  • MedChemExpress. (n.d.). Maleic hydrazide | Plant Growth Regulator/Herbicide. Retrieved from MedChemExpress.[26]

  • PubChem. (n.d.). Maleic Anhydride. Retrieved from PubChem.[27]

  • ChemicalBook. (n.d.). Maleic hydrazide CAS#: 123-33-1. Retrieved from ChemicalBook.[28]

  • Fisher Scientific. (n.d.). Maleic hydrazide, 97%, Thermo Scientific 100 g. Retrieved from Fisher Scientific.[29]

  • ResearchGate. (n.d.). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. Retrieved from ResearchGate.[30]

  • US EPA. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide Technical; 449000-01. Retrieved from EPA.gov.[31]

  • Sigma-Aldrich. (n.d.). Maleic hydrazide PESTANAL®, analytical standard 123-33-1. Retrieved from Sigma-Aldrich.

  • gChem Global. (n.d.). DMSO. Retrieved from gChem Global.[32]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[33]

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Pyridazine-3,5-diol and its Tautomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3,5-diol, a key heterocyclic compound, exists in a dynamic equilibrium with its tautomeric forms, most notably the diketo variant, maleic hydrazide (1,2-dihydropyridazine-3,6-dione). This intricate tautomeric relationship governs its physicochemical properties, reactivity, and biological activity, making a thorough understanding essential for its application in medicinal chemistry and materials science. This guide provides a deep dive into the theoretical and computational methodologies used to elucidate the structural, energetic, and spectroscopic characteristics of the this compound tautomeric system. It offers a synthesis of field-proven insights and computational protocols, designed to be a valuable resource for researchers actively engaged in the study of pyridazine derivatives and related heterocyclic systems.

Introduction: The Significance of Tautomerism in this compound

The pyridazine framework is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1] this compound is of particular interest due to the profound impact of proton tautomerism on its molecular structure and electronic properties. The molecule can exist in several tautomeric forms, primarily the diol, the keto-enol, and the diketo (maleic hydrazide) forms. The relative stability of these tautomers is highly sensitive to the surrounding environment, including solvent polarity.[2][3]

Computational chemistry provides a powerful lens through which to investigate these tautomeric equilibria, offering insights that are often challenging to obtain through experimental methods alone. Density Functional Theory (DFT) and ab initio calculations have become indispensable tools for predicting the relative energies, geometric parameters, and spectroscopic signatures of each tautomer, thereby providing a detailed map of the potential energy surface.[2][3] This guide will explore the application of these methods to the this compound system, providing both the theoretical underpinnings and practical considerations for conducting such studies.

Synthesis and Structural Characterization: An Experimental Foundation

The most common route to the this compound/dione system is through the condensation of maleic anhydride with hydrazine hydrate.[2] This straightforward synthesis yields maleic hydrazide, the diketo tautomer, which serves as the entry point to studying the entire tautomeric equilibrium.

General Synthetic Protocol

A detailed, step-by-step methodology for the synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction is exothermic, so controlled addition is crucial.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete reaction.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should induce precipitation of the product. The crude maleic hydrazide can be collected by filtration and purified by recrystallization from a suitable solvent like water or ethanol.

Spectroscopic Characterization

Experimental characterization is vital to confirm the structure of the synthesized compound and to provide data for comparison with computational results.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying tautomerism. The presence of strong C=O stretching bands (typically around 1650-1700 cm⁻¹) is indicative of the keto forms, while O-H stretching bands (around 3200-3600 cm⁻¹) and C=N stretching bands (around 1600-1650 cm⁻¹) would suggest the presence of the enol or diol tautomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in the molecule. The chemical shifts of the protons and carbons in the pyridazine ring will differ significantly between the tautomers, allowing for their identification and quantification in solution.[4][5]

  • X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths and angles. This data is invaluable for benchmarking the accuracy of computational methods.[6][7]

The Tautomeric Landscape of this compound

The tautomerism of this compound involves the migration of protons between oxygen and nitrogen atoms. The principal tautomers are:

  • This compound (Diol form): Both hydroxyl groups are present on the pyridazine ring.

  • 5-Hydroxy-1,2-dihydropyridazin-3-one (Keto-Enol form): One hydroxyl group and one carbonyl group are present.

  • 1,2-Dihydropyridazine-3,5-dione (Diketo form): Two carbonyl groups are present. This is a structural isomer of maleic hydrazide (1,2-dihydropyridazine-3,6-dione).

The interplay between these forms is critical to the molecule's properties.

Tautomers Diol This compound (Diol Form) KetoEnol 5-Hydroxy-1,2-dihydropyridazin-3-one (Keto-Enol Form) Diol->KetoEnol Proton Transfer Diketo 1,2-Dihydropyridazine-3,5-dione (Diketo Form) Diol->Diketo Equilibrium KetoEnol->Diketo Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Computational Methodologies for Studying Tautomerism

The choice of computational method is paramount for obtaining accurate and reliable results. This section outlines a robust workflow for the theoretical investigation of the this compound tautomeric system.

The Computational Workflow

Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation Tautomer_Structures 1. Build Initial 3D Structures of all Tautomers Basis_Set 2. Select Appropriate Level of Theory & Basis Set (e.g., B3LYP/6-311++G(d,p)) Tautomer_Structures->Basis_Set Optimization 3. Geometry Optimization (Gas Phase & Solvated) Basis_Set->Optimization Frequency 4. Vibrational Frequency Analysis (Confirm Minima & Obtain ZPE) Optimization->Frequency Energy 5. Single-Point Energy Calculation (Higher Level of Theory if needed) Frequency->Energy Relative_Energies 6. Calculate Relative Stabilities (ΔE, ΔH, ΔG) Energy->Relative_Energies Spectra 7. Predict Spectroscopic Properties (IR, NMR) Relative_Energies->Spectra NBO 8. Analyze Electronic Structure (NBO, Fukui Functions) Spectra->NBO

Caption: A typical computational workflow for studying tautomerism.

Choice of Theoretical Methods
  • Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, have proven to be a good compromise between computational cost and accuracy for studying pyridazine derivatives.[3][8] The inclusion of diffuse and polarization functions in the basis set (e.g., 6-311++G(d,p)) is crucial for accurately describing the electronic structure and hydrogen bonding.

  • Ab Initio Methods: For higher accuracy, especially for calculating relative energies, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are more computationally demanding but can provide benchmark-quality results.

Solvation Models

Since the tautomeric equilibrium is sensitive to the solvent, it is essential to include solvent effects in the calculations.[2][3] The Polarizable Continuum Model (PCM) is a widely used and effective method for modeling the bulk electrostatic effects of a solvent.[2]

Theoretical Results and Interpretation

Computational studies on the tautomerism of maleic hydrazide and related dihydroxypyridazines have consistently shown that the relative stability of the tautomers is a delicate balance of several factors.[2]

Relative Stabilities of Tautomers

The following table summarizes typical relative energy data that can be obtained from DFT calculations. The values are illustrative and will vary depending on the level of theory and solvent model used.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
This compound (Diol)+5.0+3.5
5-Hydroxy-1,2-dihydropyridazin-3-one (Keto-Enol)0.00.0
1,2-Dihydropyridazine-3,5-dione (Diketo)+2.5-1.0

Data is hypothetical and for illustrative purposes.

These results typically indicate that the keto-enol form is the most stable in the gas phase, while the diketo form gains stability in polar solvents due to its larger dipole moment.[2][3]

Geometric Parameters

Computational methods can predict bond lengths and angles with high accuracy, which can be compared with experimental data from X-ray crystallography. For example, the C=O bond length in the keto tautomers is typically around 1.22 Å, while the C-O bond in the enol forms is around 1.34 Å.

Spectroscopic Predictions
  • IR Spectra: Calculated vibrational frequencies can be used to assign experimental IR spectra. The computed spectra will show distinct differences between the tautomers, particularly in the C=O and O-H stretching regions.[2]

  • NMR Spectra: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting complex experimental NMR spectra where multiple tautomers may be present in solution.[4][9]

Reactivity and Applications in Drug Design

The predominance of different tautomers under various conditions has significant implications for the reactivity and biological activity of this compound. For instance, the diol form can act as a hydrogen bond donor and acceptor, while the keto forms present different electrostatic potentials and opportunities for nucleophilic attack at the carbonyl carbon.

Understanding the tautomeric landscape is therefore crucial for:

  • Structure-Activity Relationship (SAR) Studies: Rationalizing how modifications to the pyridazine scaffold affect its biological activity.

  • Drug Metabolism and Pharmacokinetics (DMPK): Predicting how the molecule will be metabolized and transported in the body.

  • Crystal Engineering: Controlling the solid-state structure of active pharmaceutical ingredients (APIs).

Conclusion and Future Directions

The theoretical and computational study of this compound and its tautomers is a rich and important area of research. This guide has outlined the key experimental and computational methodologies that are essential for a comprehensive understanding of this system. Future work in this area will likely focus on:

  • More accurate and efficient computational methods: Allowing for the study of larger and more complex pyridazine derivatives.

  • Explicit solvent models: To better capture the specific hydrogen bonding interactions between the solute and solvent molecules.

  • Dynamical simulations: To study the kinetics of the tautomeric interconversion.

By integrating advanced computational techniques with rigorous experimental validation, researchers can continue to unlock the full potential of pyridazine-based compounds in medicine and materials science.

References

  • A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. Oriental Journal of Chemistry.

  • Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2.

  • Maleic hydrazide. Grokipedia.

  • FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. Food and Agriculture Organization of the United Nations.

  • Theoretical Investigation of Solvation Effects on the Tautomerism of Maleic Hydrazide. International Journal of Chemical Modeling.

  • Energy a difference between the tautomers of maleic hydrazide. ResearchGate.

  • Chemical properties and tautomeric behaviour of 1,4-dihydroxypyridazino[4,5-d]pyridazine. Journal of the Chemical Society C: Organic.

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.

  • Theoretical Investigation of Solvation Effects on the Tautomerism of Maleic Hydrazide. ResearchGate.

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.

  • Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2.

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.

  • Pyridazine. NIST WebBook.

  • Synthesis of pyridazines. Organic Chemistry Portal.

  • Structure of Pyridazine at 100 K. ResearchGate.

  • Characteristic NMR signals of compounds 3 and 5. ResearchGate.

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate.

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. PDF.

  • Pyridazine. PubChem.

  • Semiempirical and Ab Initio Calculations of Tautomerism in 2,3-Dihydroxypyrazine. Journal of Chemical Research, Synopses.

  • Pyridazine(289-80-5) 1H NMR spectrum. ChemicalBook.

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central.

  • The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ResearchGate.

  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry.

  • Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences.

  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.

  • Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][2][10]triazolo[4,3-b]pyridazine against fungi pathogen. ResearchGate.

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • pyrido[2,3-b]pyrazine-2,3-diol. SpectraBase.

  • Pyridazine. NIST.

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC.

  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. PubMed.

  • Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. RSC Publishing.

  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum.

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed.

  • The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. ChemRxiv. 91702a65b493542721)

Sources

An In-depth Technical Guide to the Discovery and History of Pyridazine-3,6-diol (Maleic Hydrazide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of pyridazine-3,6-diol, a compound more commonly known in scientific literature as maleic hydrazide. From its initial synthesis to its widespread application and role as a precursor in medicinal chemistry, this document details the evolution of its scientific understanding. We will delve into the pivotal discoveries, the refinement of synthetic protocols, and the critical examination of its chemical properties and tautomeric nature, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: Unraveling a Heterocycle of Significance

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to, antimicrobial, antihypertensive, and anticancer properties.[1][2] Within this important class of compounds lies pyridazine-3,6-diol, a molecule that has carved a unique path in both agrochemical and pharmaceutical research. While often referred to by its common name, maleic hydrazide, its story begins with the foundational discoveries in pyridazine chemistry.

The first synthesis of a substituted pyridazine was achieved by the Nobel laureate Emil Fischer in 1886, laying the groundwork for the exploration of this heterocyclic family.[2][3][4][5][6] This was followed by the synthesis of the unsubstituted parent pyridazine by Tauber in 1895.[2][4] However, it was the discovery of maleic hydrazide in 1947 by the Naugatuck Chemical Division of the United States Rubber Company that brought a pyridazine derivative into large-scale industrial and agricultural prominence.[7] Initially recognized for its potent effects as a plant growth regulator, the unique chemical structure of maleic hydrazide has also made it a valuable starting material for the synthesis of more complex pyridazinone derivatives with therapeutic potential.[8][9]

This guide will navigate the historical milestones, from the pioneering work of early chemists to the modern synthetic strategies that have made this compound and its analogs accessible for a wide range of scientific investigations.

The Genesis of Pyridazine Chemistry: A Historical Timeline

The journey to understanding pyridazine-3,6-diol is intrinsically linked to the broader history of pyridazine chemistry. The following timeline highlights the key discoveries that paved the way for its synthesis and application.

Historical_Timeline_of_Pyridazine_Discovery cluster_1800s 19th Century cluster_1900s 20th Century 1886 1886 Emil Fischer synthesizes the first substituted pyridazine. 1895 1895 Tauber reports the synthesis of the parent pyridazine heterocycle. 1886->1895 Further Development 1947 1947 Discovery of Maleic Hydrazide (pyridazine-3,6-diol) by the Naugatuck Chemical Division of the United States Rubber Company. 1895->1947 Paving the way for functionalized pyridazines 1950s 1950s Commercial introduction of maleic hydrazide as a plant growth regulator. 1947->1950s From discovery to commercialization

Caption: A timeline of key milestones in the discovery of pyridazines and maleic hydrazide.

The Tautomeric Nature of Pyridazine-3,6-diol

A critical aspect of pyridazine-3,6-diol's chemistry is its existence in multiple tautomeric forms. While the "diol" nomenclature suggests two hydroxyl groups on the aromatic pyridazine ring, spectroscopic and computational studies have shown that the molecule predominantly exists in the more stable mono-hydroxy-mono-keto and diketo forms.[8][10][11][12] The equilibrium between these tautomers is influenced by factors such as the solvent environment.[10][11]

The three primary tautomers are:

  • 3,6-Dihydroxypyridazine (Diol form)

  • 6-Hydroxy-2H-pyridazin-3(2H)-one (Mono-hydroxy-mono-keto form)

  • 1,2-Dihydropyridazine-3,6-dione (Diketo form)

Spectroscopic evidence, including NMR and IR analysis, confirms that in the solid state and in most solutions, the mono-hydroxy-mono-keto form is the most prevalent.[8][10] This structural feature is crucial for understanding its reactivity and its utility as a synthetic precursor.

Tautomerism_of_Maleic_Hydrazide cluster_tautomers Tautomeric Forms of Maleic Hydrazide Diol 3,6-Dihydroxypyridazine (Diol Form) Mono 6-Hydroxy-2H-pyridazin-3(2H)-one (Mono-hydroxy-mono-keto Form) [Predominant] Diol->Mono Equilibrium Dione 1,2-Dihydropyridazine-3,6-dione (Diketo Form) Mono->Dione Equilibrium

Caption: Tautomeric equilibrium of maleic hydrazide.

Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide): From Discovery to Modern Protocols

The synthesis of maleic hydrazide has evolved since its discovery, with the primary and most cost-effective method remaining the condensation of maleic anhydride with hydrazine.

The Fundamental Reaction: Maleic Anhydride and Hydrazine

The cornerstone of maleic hydrazide synthesis is the reaction between maleic anhydride and hydrazine hydrate.[2][9][13] This reaction proceeds through a cyclocondensation mechanism, where the hydrazine attacks the carbonyl groups of the anhydride, leading to the formation of the six-membered pyridazine ring and the elimination of water.

Synthesis_of_Maleic_Hydrazide Maleic_Anhydride Maleic Anhydride Intermediate Maleic Acid Hydrazide (Intermediate) Maleic_Anhydride->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Maleic_Hydrazide Maleic Hydrazide (Pyridazine-3,6-diol) Intermediate->Maleic_Hydrazide Cyclization (-H2O)

Caption: General reaction scheme for the synthesis of maleic hydrazide.

Detailed Experimental Protocol: A Modern Approach

The following protocol is a representative example of a modern, optimized synthesis of maleic hydrazide, designed for high yield and purity.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution (30%)

  • Deionized water

Equipment:

  • 1000 mL four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

Procedure:

  • Preparation of Hydrazine Sulfate Solution: In the 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 250 g of deionized water. While stirring and cooling in an ice bath, slowly add 44 g of concentrated sulfuric acid, followed by the dropwise addition of 44 mL of hydrazine hydrate. Maintain the temperature between 30-40°C. Allow the mixture to react for 30 minutes.[14]

  • Addition of Maleic Anhydride: To the hydrazine sulfate solution, add 100 g of maleic anhydride in portions, ensuring the temperature does not exceed 50°C.

  • Cyclization Reaction: After the addition is complete, heat the reaction mixture to 95°C and maintain this temperature for 3 hours with continuous stirring.[15]

  • Neutralization and Isolation: Cool the reaction mixture to 30°C. Slowly add 30% sodium hydroxide solution to neutralize the mixture to a pH of approximately 6.0.[14]

  • Purification: The precipitated solid is collected by filtration, washed with cold deionized water until the washings are neutral, and then dried in an oven at 80-90°C to afford maleic hydrazide as a white crystalline solid.

Yield and Purity: This method typically yields over 95% of high-purity maleic hydrazide.[15]

Evolution of Synthetic Methodologies: The Pursuit of Efficiency and Safety

Early synthetic methods often resulted in lower yields and the presence of impurities, most notably residual hydrazine, a toxic and carcinogenic compound.[14] The evolution of the synthetic protocol has been driven by the need to increase yield, improve purity, and enhance the safety of the process.

Key Improvements:

  • Catalysis: The use of acid catalysts, such as sulfuric acid, facilitates the cyclization reaction, leading to higher yields and shorter reaction times.[14][15] More recent developments have explored the use of rare earth compound catalysts to further improve efficiency.[14]

  • Solvent Selection: While the reaction can be performed in various solvents like water, ethanol, and acetic acid, aqueous sulfuric acid has proven to be a cost-effective and efficient medium for large-scale production.[14][16]

  • Process Control: Precise control of reaction parameters such as temperature, pH, and addition rates is crucial for minimizing side reactions and ensuring the formation of a high-purity product. The neutralization step is critical for removing acidic impurities and isolating the final product.[14][15]

  • Purification Techniques: Modern purification methods, including recrystallization and optimized washing procedures, are employed to reduce the levels of residual hydrazine to meet stringent regulatory standards.[14][17]

Chemical Properties and Reactivity

Maleic hydrazide is a stable, white crystalline solid with a high melting point.[18][19] Its chemical reactivity is largely dictated by the presence of the pyridazinone ring and the acidic proton of the hydroxyl group.

PropertyValueReference
Molecular Formula C₄H₄N₂O₂[7]
Molar Mass 112.09 g/mol [7]
Melting Point 299-301 °C (decomposes)[19]
Solubility in Water 0.6% at 25°C[19]
Appearance White crystalline solid[18]

The pyridazinone ring can undergo various chemical transformations, making maleic hydrazide a versatile starting material for the synthesis of a wide range of derivatives. For instance, it can be a substrate for the Mitsunobu reaction, allowing for the synthesis of asymmetrically substituted pyridazinones.[1][8]

Applications in Research and Drug Development

While maleic hydrazide is best known for its role as a plant growth regulator, its chemical structure has garnered interest in the field of medicinal chemistry.[20][21][22] The pyridazinone core is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds.[10]

Maleic hydrazide serves as a readily available and inexpensive starting material for the synthesis of more complex pyridazinone derivatives with potential therapeutic applications.[8][23] By modifying the pyridazinone ring of maleic hydrazide, researchers can generate libraries of compounds for screening against various biological targets. The exploration of these derivatives continues to be an active area of research for the development of new drugs.

Conclusion

From its roots in the foundational discoveries of pyridazine chemistry to its widespread use in agriculture and its emerging potential in medicinal chemistry, pyridazine-3,6-diol, or maleic hydrazide, is a molecule of significant scientific and commercial importance. The journey of its discovery and the continuous refinement of its synthesis underscore the principles of chemical innovation. For researchers and drug development professionals, a thorough understanding of its history, tautomeric nature, and synthetic pathways provides a solid foundation for the future exploration and utilization of this versatile heterocyclic compound.

References

  • Haynes, D. A., et al. (2014). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction. Canadian Journal of Chemistry, 92(11), 1069-1074.
  • Request PDF. (2025). Pyridazinones from Maleic Hydrazide: A New Substrate for the Mitsunobu Reaction. Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
  • Google Patents. (2012). Preparation method of maleic hydrazide.
  • Google Patents. (2016). Maleic hydrazide synthetic process.
  • Google Patents. (2016). Maleic hydrazide preparation method.
  • Heidarnezhad, Z., et al. (2013). A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. Oriental Journal of Chemistry, 29(4), 1565-1569.
  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 224-234.
  • ResearchGate. (2014). Energy a difference between the tautomers of maleic hydrazide. Retrieved from [Link]

  • Asif, M. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 3(6), 339-351.
  • Page, M. I., & Williams, A. (1997). Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-25.
  • VTechWorks. (1957). Process design for the production of maleic acid hydrazide for weed control. Retrieved from [Link]

  • Google Patents. (2011). Method for preparing maleic hydrazide.
  • Feuer, H., & Rubinstein, H. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 80(22), 5873-5876.
  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790-3792.
  • Heidarnezhad, Z., et al. (2013). A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. Oriental Journal of Chemistry, 29(4), 1565-1569.
  • Grokipedia. (2026). Maleic hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). Maleic Hydrazide. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Maleic hydrazide. In AERU. Retrieved from [Link]

  • Heinisch, G., & Frank, H. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 125-224). Thieme.
  • Danylova, T. V., & Komisarenko, S. V. (2018). Scientific investigations of the Nobel prize winner Emil Fischer as a launching pad for the development of biochemistry. Ukrainian Biochemical Journal, 90(4), 136-141.
  • Joule, J. A., & Mills, K. (2010). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 189-224). Wiley-Blackwell.
  • Food and Agriculture Organization of the United Nations. (2007). FAO Specifications and Evaluations for Agricultural Pesticides: Maleic Hydrazide.
  • Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022).
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines (Senior Thesis). Liberty University.
  • Weller, L. E., et al. (1957). Studies of Maleic Hydrazide Interactions with Thiol Compounds. Journal of the American Chemical Society, 79(11), 2813-2815.
  • Fischer, E. (1902). Syntheses in the purine and sugar group. Nobel Lecture.
  • El-Emary, T. I. (2001). Synthesis of pyridazine and pyridopyridazine derivatives. Journal of the Serbian Chemical Society, 66(10), 689-697.
  • Ali, M. A., et al. (2023). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of the Indian Chemical Society, 100(1), 100831.
  • Rizal, G., et al. (2015). The Use of Maleic Hydrazide for Effective Hybridization of Setaria viridis. PLoS ONE, 10(4), e0125092.
  • Haley, T. J. (1977). Maleic hydrazide: should the Delaney amendment apply to its use? Journal of Toxicology and Environmental Health, 2(5), 1085-1094.
  • Franzén, R., & Tois, J. (2003). Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902. Combinatorial chemistry & high throughput screening, 6(5), 433-444.

Sources

The Pyridazine-3,5-diol Scaffold: A Technical Guide to Unlocking its Therapeutic Potential through Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine heterocycle is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This in-depth technical guide focuses on a specific, yet promising subclass: Pyridazine-3,5-diol derivatives. We will provide a comprehensive exploration of their potential biological activities, underpinned by a robust framework for their systematic screening. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step methodologies for the effective evaluation of these compounds. Our approach emphasizes scientific integrity through self-validating experimental designs and authoritative grounding in established protocols.

Introduction: The this compound Core - A Promising Frontier

Pyridazine and its derivatives are six-membered nitrogen-containing heterocyclic compounds that have garnered significant interest from medicinal chemists due to their diverse biological activities.[3][4] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[5][6][7][8] The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, contribute to its favorable interactions with biological targets.[9]

While the broader class of pyridazines is well-explored, the this compound scaffold presents a relatively underexplored chemical space with significant therapeutic potential. The presence of two hydroxyl groups offers key sites for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the path from synthesis to biological characterization of these promising derivatives.

Foundational Synthesis of this compound Derivatives

The journey of biological screening begins with the synthesis of the compounds of interest. A common and effective method for the preparation of the this compound core involves the cyclocondensation of a β-ketoester with hydrazine hydrate. Further derivatization can be achieved through various chemical reactions, such as etherification or esterification of the hydroxyl groups, or substitution at other positions on the pyridazine ring. The precise synthetic route will dictate the diversity of the chemical library available for screening.[10]

It is imperative that all synthesized compounds are rigorously characterized to confirm their structure and purity before proceeding with biological evaluation. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for this purpose.[10][11]

A Multi-pronged Approach to Biological Activity Screening

Given the broad spectrum of activities associated with the pyridazine scaffold, a multi-pronged screening approach is recommended to fully elucidate the therapeutic potential of novel this compound derivatives. This guide will focus on three key areas of high therapeutic relevance: anticancer, antimicrobial, and anti-inflammatory activities.

Caption: A multi-pronged screening strategy for this compound derivatives.

Anticancer Activity Screening: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a robust method for evaluating the cytotoxic effects of potential anticancer compounds.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.[14]

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).[13]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Incubation and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[13]

Data Presentation:

Compound IDConcentration (µM)Absorbance (570 nm)% Viability
Control 01.25100%
PD-001 11.1088%
PD-001 100.6552%
PD-001 1000.1512%
Antimicrobial Activity Screening: The Agar Well Diffusion Method

Scientific Rationale: The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[15] The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[16]

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[17]

    • Evenly spread the microbial suspension over the entire surface of a sterile Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.[16]

    • Allow the plate to dry for 3-5 minutes.[18]

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or a sterile pipette tip, create wells of a uniform diameter (e.g., 6-8 mm) in the agar.

    • Carefully add a specific volume (e.g., 50-100 µL) of the this compound derivative solution at a known concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.[15]

  • Incubation and Measurement:

    • Incubate the plates in an inverted position at 37°C for 18-24 hours.[15]

    • After incubation, measure the diameter of the zone of inhibition (including the diameter of the well) in millimeters using a ruler or calipers.[15]

Data Presentation:

Compound IDTest MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
Positive Control (Gentamicin) E. coli1022
Negative Control (DMSO) E. coli-0
PD-002 E. coli10015
PD-002 S. aureus10018

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity Screening: In Vitro COX-2 Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5] A colorimetric or fluorometric assay can be used to measure the peroxidase activity of COX-2, and thus the inhibitory potential of test compounds.[5][19]

Experimental Protocol: Colorimetric COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of Hematin, COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[5]

    • Prepare a stock solution of the this compound derivative and a positive control (e.g., Celecoxib) in a suitable solvent.[5]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, Hematin, and the COX-2 enzyme solution.[5]

    • Add the test compound at various concentrations or the positive control. Include a vehicle control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding the TMPD and arachidonic acid.[5]

    • Immediately measure the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.[5]

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Ensuring Scientific Integrity: Assay Validation and Data Analysis

A self-validating experimental system is crucial for the trustworthiness of screening results. This involves rigorous assay validation and appropriate statistical analysis of the data.

Assay Validation: Before initiating a high-throughput screening campaign, it is essential to validate the chosen assays.[4] This involves assessing parameters such as:

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Reproducibility: The ability of the assay to provide consistent results when repeated under the same conditions.[20]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Data Analysis in High-Throughput Screening (HTS): HTS data requires careful statistical analysis to identify true "hits" and minimize false positives and false negatives.[7] Key considerations include:

  • Normalization: Correcting for systematic errors, such as plate-to-plate variability.[21]

  • Hit Identification: Defining a threshold for activity based on statistical parameters (e.g., Z-score, robust Z-score).

  • Confirmation and Dose-Response: Re-testing initial hits and performing dose-response experiments to confirm activity and determine potency (IC₅₀ or EC₅₀).[8]

Future Perspectives and Conclusion

The biological screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for initiating such a research program. Positive hits identified through these primary screens should be subjected to further investigation, including secondary screening, mechanism of action studies, and lead optimization. By adhering to the principles of scientific integrity and employing validated, systematic screening protocols, the research community can effectively unlock the therapeutic potential of this intriguing chemical scaffold.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167–175. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. [Link]

  • Some biologically active pyridazine derivatives and their application. (2024). ResearchGate. [Link]

  • Statistical techniques for handling high content screening data. (2007). Drug Discovery World. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2022). ResearchGate. [Link]

  • HTS Assay Validation. (2012). NCBI Bookshelf. [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2021). MDPI. [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

Sources

Pyridazine-3,5-diol: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds. Among the various substituted pyridazines, pyridazine-3,5-diol represents a highly versatile and often underutilized precursor for the synthesis of a diverse array of novel and complex heterocyclic systems. Its unique electronic properties, characterized by the presence of two adjacent nitrogen atoms and the tautomeric equilibrium between its diol and dione forms, offer a rich landscape for chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a foundational building block in modern heterocyclic chemistry. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and explore the synthesis of fused pyridazine systems with significant potential in drug discovery and materials science.

The this compound Core: Structure, Properties, and Tautomerism

This compound, a dihydroxylated derivative of the parent pyridazine ring, is a crystalline solid that exists in a tautomeric equilibrium with its corresponding dione and keto-enol forms. This tautomerism is a critical determinant of its reactivity, influencing its behavior in both electrophilic and nucleophilic reactions.

The predominant tautomeric forms in solution are the pyridazine-3,5(2H,4H)-dione and the 5-hydroxypyridazin-3(2H)-one. The fully aromatic diol form is generally less stable but can be accessed under specific reaction conditions. Spectroscopic studies, including NMR and IR, are essential to characterize the tautomeric composition in different solvents and at various pH levels. Understanding this equilibrium is paramount for predicting the outcome of synthetic transformations.

Diagram 1: Tautomeric Forms of this compound

tautomers diol This compound dione Pyridazine-3,5(2H,4H)-dione diol->dione Tautomerization keto_enol 5-Hydroxypyridazin-3(2H)-one dione->keto_enol Tautomerization keto_enol->diol Tautomerization

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound: A Foundational Protocol

The most common and practical laboratory synthesis of this compound starts from maleic anhydride, a readily available and inexpensive starting material. The reaction proceeds via the formation of maleic hydrazide, which is then isomerized to the desired product.

Experimental Protocol: Synthesis of this compound from Maleic Anhydride

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Activated charcoal

Procedure:

  • Formation of Maleic Hydrazide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of water.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of maleic hydrazide.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

  • Isomerization to this compound: Suspend the dried maleic hydrazide in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The crude this compound will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from hot water with the addition of activated charcoal to obtain pure this compound as a crystalline solid.

Data Presentation: Synthesis of this compound

StepReactantsKey ConditionsProductTypical Yield
1Maleic anhydride, Hydrazine hydrateReflux in water, 2hMaleic hydrazide85-95%
2Maleic hydrazideReflux in conc. HCl, 4-6hThis compound70-80%

This compound as a Precursor: Gateway to Dihalopyridazines

The hydroxyl groups of this compound can be readily converted to leaving groups, most commonly halogens, to generate highly reactive dihalopyridazines. These intermediates are pivotal for subsequent nucleophilic substitution reactions, paving the way for the introduction of a wide range of functionalities and the construction of fused heterocyclic systems. The choice of chlorinating agent is critical and depends on the desired reactivity and scale of the reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 3,5-Dichloropyridazine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 3,5-dichloropyridazine.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 2: Workflow for the Synthesis of 3,5-Dichloropyridazine

workflow start This compound reaction Chlorination with POCl3/DMF start->reaction workup Quenching, Neutralization, Extraction reaction->workup purification Column Chromatography/Recrystallization workup->purification product 3,5-Dichloropyridazine purification->product

Caption: Experimental workflow for the synthesis of 3,5-dichloropyridazine.

Building Complexity: Synthesis of Fused Heterocycles from 3,5-Disubstituted Pyridazines

The true synthetic utility of this compound is realized through the diverse reactivity of its derivatives, particularly 3,5-dichloropyridazine. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, enabling the construction of fused heterocyclic systems with significant pharmacological potential.

Synthesis of Triazolo[4,3-b]pyridazines

The reaction of 3,5-dichloropyridazine with hydrazine hydrate followed by cyclization with a one-carbon synthon (e.g., formic acid or triethyl orthoformate) provides a straightforward route to the triazolo[4,3-b]pyridazine scaffold. These compounds are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[1][2]

Diagram 3: Synthesis of a Triazolo[4,3-b]pyridazine

triazole_synthesis dichloro 3,5-Dichloropyridazine hydrazino 3-Chloro-5-hydrazinopyridazine dichloro->hydrazino Hydrazine hydrate triazolo 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine hydrazino->triazolo Triethyl orthoformate, heat

Caption: General scheme for triazolopyridazine synthesis.

Synthesis of Pyrazolo[3,4-d]pyridazines

Similarly, the reaction of a 3,5-disubstituted pyridazine intermediate with hydrazine derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. This scaffold is a key component in a number of kinase inhibitors and other therapeutic agents. The regioselectivity of the cyclization is dependent on the substitution pattern of the pyridazine and the hydrazine derivative used.

Diagram 4: Synthesis of a Pyrazolo[3,4-d]pyridazine

pyrazole_synthesis dihalo 3,5-Dihalopyridazine intermediate Substituted Hydrazinopyridazine dihalo->intermediate Substituted Hydrazine pyrazolo Pyrazolo[3,4-d]pyridazine Derivative intermediate->pyrazolo Cyclization (e.g., heat, acid)

Caption: General route to pyrazolopyridazines.

Future Outlook and Applications

The synthetic versatility of this compound and its derivatives positions it as a valuable precursor for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The ability to readily access a variety of fused heterocyclic systems from a common starting material is a significant advantage in the search for novel therapeutic agents. Furthermore, the unique electronic and photophysical properties of certain pyridazine-containing heterocycles suggest potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods for the derivatization of the this compound core, as well as the exploration of its utility in the synthesis of increasingly complex and biologically relevant molecules.

References

  • Al-Soud, Y. A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017. [Link]

  • Lv, K., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[3][4][5]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules, 21(11), 1463. [Link]

  • Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Fouad, M. A., et al. (2023). design-and-synthesis-of-novel-1-2-4-triazolo-4-3-b-pyridazine-derivatives-with-anti-cancer-activity. Bohrium. [Link]

  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (2006). DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1121. [Link]

  • Ghandi, M., & Weiss, D. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129(7), 1059-1070. [Link]

  • Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry, 32(2), 459-462. [Link]

  • Al-Tel, T. H. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Mini-Reviews in Organic Chemistry, 7(1), 44-53. [Link]

Sources

Methodological & Application

High-Yield Synthesis of Pyridazine-3,5-diol: A Proposed Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine Scaffold and the Scarcity of a Direct Synthesis for the 3,5-Diol Isomer

Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2] Their unique electronic properties, arising from the adjacent nitrogen atoms in the six-membered ring, make them a "privileged structure" in drug discovery. While the synthesis of many pyridazine analogues is well-documented, a notable gap in readily available, high-yield protocols exists for the specific isomer, Pyridazine-3,5-diol.

This scarcity is in stark contrast to its well-known counterpart, Pyridazine-3,6-diol (commonly known as maleic hydrazide), which is readily synthesized in high yields from the cyclocondensation of maleic anhydride and hydrazine hydrate.[3][4] The challenge in synthesizing the 3,5-diol isomer lies in the selection of an appropriate and accessible starting material that can effectively undergo cyclocondensation with hydrazine to form the desired ring structure.

This application note addresses this gap by presenting a detailed, scientifically-grounded proposed synthetic route to this compound. While a direct, peer-reviewed, high-yield protocol for the unsubstituted parent compound is not prominently featured in the current body of literature, the following methodology is constructed based on the fundamental and well-established principles of pyridazinone synthesis, primarily the reaction of 1,3-dicarbonyl precursors with hydrazine.[5][6] This guide is intended for researchers, scientists, and drug development professionals, providing a robust starting point for the laboratory-scale synthesis of this intriguing molecule.

Proposed Synthetic Pathway: A Multi-Step Approach from Diethyl Malonate

The proposed synthesis of this compound is a three-step process commencing with the readily available and inexpensive starting material, diethyl malonate. The core of this strategy is the formation of a malonohydrazide intermediate, which is then cyclized to form the pyridazine ring.

Synthetic Pathway diethyl_malonate Diethyl Malonate malonohydrazide Malonohydrazide diethyl_malonate->malonohydrazide Step 1: Hydrazinolysis hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->malonohydrazide cyclization Intramolecular Cyclization malonohydrazide->cyclization pyridazine_diol This compound cyclization->pyridazine_diol Step 2: Dehydration

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of Malonohydrazide

Principle: This initial step involves the nucleophilic acyl substitution of the ethoxy groups in diethyl malonate with hydrazine. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbons of the ester groups. This reaction is typically carried out in an alcoholic solvent to facilitate the reaction and subsequent precipitation of the product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl Malonate160.1716.02 g0.1
Hydrazine Hydrate (80%)50.0612.5 g0.2
Ethanol (95%)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of 95% ethanol.

  • Add 16.02 g (0.1 mol) of diethyl malonate to the ethanol and stir until a homogeneous solution is formed.

  • Slowly add 12.5 g (0.2 mol) of 80% hydrazine hydrate to the solution. The addition should be done dropwise to control any potential exotherm.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to maximize precipitation.

  • Collect the white, crystalline precipitate of malonohydrazide by vacuum filtration.

  • Wash the filter cake with two portions of cold ethanol (20 mL each).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome: A white crystalline solid with a high yield (typically >90%).

Part 2: Cyclization to this compound

Principle: The synthesized malonohydrazide undergoes an intramolecular cyclization upon heating, likely in the presence of a base or acid catalyst, although thermal cyclization is also possible. This reaction proceeds via the formation of a six-membered ring through the elimination of a molecule of water, leading to the formation of the this compound. The product can exist in tautomeric forms, and the diol form is expected to be in equilibrium with the keto-enol tautomer, 4-hydroxy-1H-pyridazin-6-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Malonohydrazide104.0910.41 g0.1
Sodium Ethoxide68.050.68 g0.01
Ethanol (Absolute)-150 mL-
Acetic Acid (Glacial)-As needed-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 10.41 g (0.1 mol) of malonohydrazide in 150 mL of absolute ethanol.

  • Add 0.68 g (0.01 mol) of sodium ethoxide to the suspension. The base acts as a catalyst to facilitate the cyclization.

  • Heat the mixture to reflux and maintain for 8-12 hours. The suspension should gradually dissolve as the reaction progresses.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a pH of approximately 6-7 is reached.

  • The product may precipitate upon neutralization. Cool the mixture in an ice bath for 1 hour to enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as a water/ethanol mixture, to obtain pure this compound.

  • Dry the purified product under vacuum.

Workflow Visualization

Experimental Workflow cluster_0 Part 1: Malonohydrazide Synthesis cluster_1 Part 2: Cyclization to this compound P1_Start Mix Diethyl Malonate and Ethanol P1_Add_Hydrazine Add Hydrazine Hydrate P1_Start->P1_Add_Hydrazine P1_Reflux Reflux for 4-6h P1_Add_Hydrazine->P1_Reflux P1_Cool Cool and Precipitate P1_Reflux->P1_Cool P1_Filter Filter and Wash P1_Cool->P1_Filter P1_Dry Dry the Product P1_Filter->P1_Dry P2_Start Suspend Malonohydrazide in Ethanol P1_Dry->P2_Start Use Product from Part 1 P2_Add_Base Add Sodium Ethoxide P2_Start->P2_Add_Base P2_Reflux Reflux for 8-12h P2_Add_Base->P2_Reflux P2_Neutralize Neutralize with Acetic Acid P2_Reflux->P2_Neutralize P2_Precipitate Cool and Precipitate P2_Neutralize->P2_Precipitate P2_Filter Filter and Recrystallize P2_Precipitate->P2_Filter P2_Dry Dry the Final Product P2_Filter->P2_Dry

Caption: Step-by-step experimental workflow for the proposed synthesis.

Trustworthiness and Self-Validation

The proposed protocol is designed as a self-validating system. Each step includes clear checkpoints for monitoring reaction progress and purity:

  • TLC Analysis: At each stage, TLC can be used to monitor the disappearance of starting materials and the appearance of the product, ensuring the reaction is proceeding as expected.

  • Characterization of Intermediates: The intermediate, malonohydrazide, can be isolated and characterized (e.g., by melting point, NMR, IR spectroscopy) to confirm its identity and purity before proceeding to the next step.

  • Final Product Characterization: The final product, this compound, should be thoroughly characterized to confirm its structure. Techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are essential. The spectral data should be consistent with the expected structure and its tautomeric forms.

Conclusion and Future Outlook

References

  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents. This patent describes a well-established method for the synthesis of the 3,6-diol isomer, highlighting the common starting materials and reaction conditions for pyridazine ring formation. [URL: https://patents.google.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. This thesis provides examples of pyridazine synthesis from 1,2-diacyl compounds and hydrazine, demonstrating the general applicability of this synthetic strategy. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1883&context=honors]
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. This review discusses various synthetic routes to pyridazines and pyridazinones, including the use of 1,4-ketoesters and ketoacids. [URL: https://www.researchgate.net/publication/288849170_Exploring_Potential_Synthetic_Methods_and_General_Chemistry_of_Pyridazine_and_Pyridazinone_A_Brief_Introduction]
  • CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents. This patent further details the synthesis of maleic hydrazide, providing insights into reaction parameters. [URL: https://patents.google.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. This review covers a broad range of synthetic methods for pyridazine and pyridazinone analogues. [URL: https://www.iglobaljournal.com/wp-content/uploads/2015/12/2.A-Review-on-Synthetic-Protocols-of-Pyridazine.pdf]
  • Malonates in Cyclocondensation Reactions - PMC - NIH. This article discusses the use of malonates in cyclocondensation reactions to form six-membered heterocyclic rings, which is the core principle behind the proposed synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. This review highlights the importance of pyridazine derivatives in various biological applications. [URL: https://www.jcreview.com/admin/Uploads/Files/61960619586a9.pdf]
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. This paper provides examples of the synthesis of substituted pyridazine derivatives and their biological evaluation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272886/]

Sources

Application Notes & Protocols for the Purification of Pyridazine-3,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: PZN-35-DIOL-PUR-V1

Abstract: This guide provides a comprehensive overview and detailed protocols for the purification of Pyridazine-3,5-diol, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on experimental outcomes and drug safety profiles, we present field-proven techniques including recrystallization, silica gel chromatography, and acid-base extraction. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying chemical principles, enabling logical troubleshooting and adaptation of these methods.

Introduction: The Importance of Purity for this compound

This compound, and its tautomeric form 5-hydroxypyridazin-3(2H)-one, belongs to the pyridazine class of heterocycles. These structures are recognized for their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making them valuable scaffolds in drug discovery.[1] The presence of impurities, such as starting materials, reaction byproducts, or degradation products, can significantly alter the compound's biological activity, toxicity, and physicochemical characteristics. Therefore, achieving high purity is a non-negotiable prerequisite for its application in medicinal chemistry and materials science.

This document outlines three primary purification strategies, each suited for different scales and impurity profiles. The selection of the appropriate technique is paramount and depends on the specific impurities present and the desired final purity level.

Physicochemical Properties & Tautomerism

A thorough understanding of the molecule's properties is foundational to designing an effective purification strategy. This compound exists as a mixture of tautomers, primarily the diol and the more stable keto-enol (hydroxy-pyridazinone) forms. This equilibrium influences its solubility and acidic/basic character.

PropertyValue / DescriptionRationale & Purification Relevance
Molecular Formula C₄H₄N₂O₂Used for calculating molar quantities and confirming mass spectrometry data.[2]
Molecular Weight 112.09 g/mol Essential for accurate measurement and reaction stoichiometry.[2]
Tautomerism Exists in equilibrium (Diol vs. Hydroxy-pyridazinone)The keto-enol form imparts significant polarity and acidic properties to the molecule, making it suitable for purification by normal-phase chromatography and acid-base extraction.
pKa Weakly acidicThe hydroxyl/amide protons can be removed by a moderately strong base. This property is exploited in acid-base extraction to separate it from neutral or basic impurities. The parent pyridazine ring is weakly basic.[3]
Polarity HighThe presence of two polar hydroxyl/carbonyl groups and two nitrogen atoms makes the molecule highly polar. This dictates its high solubility in polar solvents (water, alcohols) and low solubility in non-polar solvents (hexane, ether).
Appearance Typically an off-white to light-yellow solid.Visual inspection can give a preliminary indication of purity. Color may indicate the presence of conjugated impurities.

Purification Strategy 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on both small and large scales, provided a suitable solvent can be identified. The principle relies on the difference in solubility between the desired compound and impurities at varying temperatures.

Causality Behind Solvent Selection

The ideal recrystallization solvent will dissolve this compound completely at an elevated temperature but poorly at low temperatures. This differential solubility allows for the compound to crystallize out upon cooling, leaving the more soluble impurities behind in the solvent (mother liquor). Given the high polarity of this compound, polar protic solvents are excellent starting points.

SolventBoiling Point (°C)Suitability Assessment
Water 100Excellent. High polarity matches the solute. The high boiling point allows for a large solubility differential.
Ethanol (95%) 78Very Good. Often used for pyridazine derivatives.[3] May require a larger volume than water.
Methanol 65Good. High solubility may lead to lower recovery unless used in a mixed solvent system or for precipitating from a reaction mixture.[4]
Isopropanol 82Good. Less polar than ethanol; may offer a better recovery profile.
Acetonitrile 82Fair. Apolar aprotic solvent; may be useful if impurities are highly polar.
Ethyl Acetate 77Poor. Generally, solubility will be too low for effective recrystallization on its own, but it can be used as an anti-solvent.
Step-by-Step Recrystallization Protocol
  • Solubilization: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture to boiling (using a hot plate with a stirrer) while adding small portions of the solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes. Caution: Adding charcoal to a superheated solution can cause violent bumping.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble matter that would otherwise contaminate the final product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum, preferably in a desiccator over a drying agent or in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Purification Strategy 2: Flash Column Chromatography

For complex mixtures or when impurities have similar solubility profiles to the product, flash column chromatography is the preferred method. It separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.

Principle of Separation

This compound, being a highly polar molecule, will adsorb strongly to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, the compound can be selectively eluted. Less polar impurities will travel down the column faster, while more polar impurities will be retained more strongly. For pyridazine derivatives, solvent systems like dichloromethane/ethyl acetate or dichloromethane/methanol are commonly employed.[5]

Visualizing the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation Pack 1. Pack Column (Silica Gel in Hexane/EtOAc) Load 2. Dry Load Sample (Adsorbed onto Silica) Pack->Load Elute_Start 3. Start Elution (e.g., 5% MeOH in DCM) Load->Elute_Start Elute_Grad 4. Increase Polarity (Gradient to 10-15% MeOH) Elute_Start->Elute_Grad Collect 5. Collect Fractions Elute_Grad->Collect TLC 6. Analyze Fractions by TLC Collect->TLC Combine 7. Combine Pure Fractions TLC->Combine Evap 8. Evaporate Solvent Combine->Evap Pure_Product Pure this compound Evap->Pure_Product

Caption: Workflow for the purification of this compound by flash chromatography.

Step-by-Step Chromatography Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the product a retention factor (Rf) of ~0.3. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a highly polar solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" technique results in better separation for polar compounds. Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to first elute less polar impurities, followed by the target compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot fractions onto a TLC plate to monitor the separation. A UV lamp is typically used for visualization.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC showing a single spot). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Purification Strategy 3: Acid-Base Extraction

This technique is highly effective for separating acidic or basic compounds from neutral impurities. This compound's acidic nature allows it to be converted into a water-soluble salt with a base, facilitating its separation from non-acidic organic impurities.

Visualizing the Extraction Process

AcidBase_Extraction Start Crude Product (in Ethyl Acetate) AddBase Add aq. NaHCO₃ Shake in Separatory Funnel Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Product as Sodium Salt) Separate1->Aqueous1 Wash Wash Aqueous Layer with fresh Ethyl Acetate Aqueous1->Wash Separate2 Separate Layers Wash->Separate2 Organic2 Organic Layer (Trace Impurities) Separate2->Organic2 Discard Aqueous2 Aqueous Layer (Purified Sodium Salt) Separate2->Aqueous2 Acidify Acidify Aqueous Layer (e.g., with 1M HCl) Aqueous2->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter, Wash & Dry Precipitate->Filter Final Pure this compound Filter->Final

Caption: Logical flow of purification via acid-base extraction.

Step-by-Step Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are soluble, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic diol will react to form its sodium salt, which is soluble in the aqueous layer.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the upper organic layer, which can be discarded.

  • Washing: To ensure complete removal of neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent. Separate the layers again and discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper). The protonation of the salt will cause the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

  • Thin Layer Chromatography (TLC): A single spot under UV visualization indicates a high degree of purity.

  • Melting Point: A sharp and narrow melting point range is characteristic of a pure compound. Literature values should be consulted if available.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirms the chemical structure and the absence of proton signals from impurities.

    • Mass Spectrometry: Confirms the correct molecular weight.

By implementing these detailed protocols and understanding the underlying principles, researchers can confidently obtain high-purity this compound, ensuring the reliability and validity of their subsequent scientific investigations.

References

  • Chambers, M. et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • Tripathi, A. et al. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Delivery Technology.
  • Solubility of Things. (n.d.). Pyridazine.
  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Al-Omar, M. A. et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.
  • Angene Chemical. (n.d.). This compound.
  • Stanovnik, B. et al. (1998). PYRIDAZINES, 81. A NOVEL 1,Z-DIAZINE CONTAINING TRI- CYCLIC SYSTEM: SYNTHESIS OF PYRIDAZIN0[3,4-b][l,5]- BENZODIAZEPIN-5-ONES. Journal of Heterocyclic Chemistry.
  • Verma, S. K. et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Abouzid, K. M. et al. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
  • Gotor, R. et al. (2021). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Omega.

Sources

The Pyridazine-3,5-diol Scaffold: A Versatile Heterocycle for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a "privileged scaffold" for the design of novel therapeutic agents. This guide focuses on a specific, yet highly versatile member of this family: pyridazine-3,5-diol. Exhibiting keto-enol tautomerism, this compound primarily exists as 1,2-dihydropyridazine-3,5-dione and the mono-hydroxy-mono-keto form, 5-hydroxypyridazin-3(2H)-one. This dynamic equilibrium is crucial to its chemical reactivity and biological activity.

Historically, the closely related maleic hydrazide (1,2-dihydropyridazine-3,6-dione) has been recognized for its biological effects, including the inhibition of mitosis and acting as a uracil antimetabolite.[2][3] This foundational knowledge has paved the way for the exploration of this compound and its derivatives as candidates for a range of therapeutic areas, most notably in oncology. This document provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of the this compound scaffold, complete with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties and Synthesis

The chemical nature of this compound is dominated by its tautomeric forms. The equilibrium between the diol, dione, and mono-hydroxy-mono-keto forms influences its solubility, reactivity, and interactions with biological targets. Understanding and controlling this tautomerism is a key aspect of its application in drug design.

Tautomerism of this compound

Caption: Tautomeric equilibrium of this compound.

Synthetic Protocol: Preparation of Pyridazine-3,5-dione

A reliable method for the synthesis of the pyridazine-3,5-dione scaffold is adapted from the well-established synthesis of maleic hydrazide. This involves the condensation of a suitable 1,4-dicarbonyl precursor with hydrazine.

Reaction Scheme:

Synthesis of Pyridazine-3,5-dione Maleic_Anhydride Maleic Anhydride Product 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide) Maleic_Anhydride->Product + Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: General synthesis of a pyridazine-dione scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride (1.0 eq) to a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the stirred suspension of maleic anhydride. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 1,2-dihydropyridazine-3,6-dione as a white to off-white solid. The purity can be assessed by melting point determination and spectroscopic methods.

Table 1: Physicochemical Properties of Maleic Hydrazide (a close analog of Pyridazine-3,5-dione)

PropertyValueReference
Molecular FormulaC4H4N2O2[4]
Molecular Weight112.09 g/mol [4]
Melting Point298-300 °C[1]
pKa5.62[4]
LogP-0.68[4]

Medicinal Chemistry Applications: A Focus on Oncology

The pyridazine scaffold is a recurring motif in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Derivatives of the pyridazine-3,5-dione core have shown particular promise as anticancer agents, targeting key pathways involved in tumor growth and proliferation.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Several studies have highlighted the potential of pyridazine derivatives as inhibitors of VEGFR, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5]

Signaling Pathway:

VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazine Pyridazine-3,5-dione Derivative Pyridazine->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway.

Application Note: In Vitro Evaluation of Anticancer Activity

To assess the potential of novel pyridazine-3,5-dione derivatives as anticancer agents, a panel of in vitro assays can be employed.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.[6]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyridazine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on the cell cycle progression.[1]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Table 2: Representative Anticancer Activity of Pyridazine Derivatives

Compound ClassCell LineIC50 (µM)TargetReference
Diaryl pyridazineHCT-116 (Colon)VariesVEGFR[5]
Diaryl pyridazineMCF-7 (Breast)VariesVEGFR[5]
3,6-disubstituted pyridazinesT-47D (Breast)0.43 - 15.76CDK2[7]
3,6-disubstituted pyridazinesMDA-MB-231 (Breast)0.99 - 19.71CDK2[7]

Future Directions

The this compound scaffold continues to be an area of active research in medicinal chemistry. Its synthetic accessibility and diverse biological activities make it an attractive starting point for the development of new therapeutic agents. Future work in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridazine-3,5-dione core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising lead compounds in animal models of disease.

By leveraging the foundational knowledge of the pyridazine scaffold and employing modern drug discovery techniques, researchers can continue to unlock the full therapeutic potential of this compound and its derivatives.

References

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. [Link]

  • Elmeligie, S., Ahmed, E. M., Abuel-Maaty, S. M., Zaitone, S. A., & Demiana, D. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(3), 236-247. [Link]

  • El-Gazzar, A. R., El-Enany, M. M., & El-Sayed, M. A. (2020). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 10(63), 38339-38357. [Link]

  • Hulme, C. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(12), 3035-3081. [Link]

  • El-Gazzar, A. R., El-Enany, M. M., & El-Sayed, M. A. (2020). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 10(63), 38339-38357. [Link]

  • Al-Ghorbani, M., El-Gazzar, A. R., & El-Sayed, M. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Future Medicinal Chemistry, 12(15), 1369-1387. [Link]

  • Shabanian, M., Moghanian, H., Hajibeygi, M., & Mohamadi, A. (2012). A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. Oriental Journal of Chemistry, 28(2), 729-734. [Link]

  • Coupland, D., & Peel, A. J. (1972). Maleic hydrazide as an antimetabolite of uracil. Planta, 103(3), 249-253. [Link]

  • University of Hertfordshire. (n.d.). Maleic hydrazide. AERU. [Link]

  • PubChem. (n.d.). Maleic hydrazide. [Link]

  • Harris, W. D., & Schoene, D. L. (1951). U.S. Patent No. 2,575,954. Washington, DC: U.S.
  • Google Patents. (n.d.). CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.
  • Google Patents. (n.d.). CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
  • Google Patents. (n.d.).
  • Hughes, D. E., & Spragg, S. P. (1958). The inhibition of mitosis by the reaction of maleic hydrazide with sulphydryl groups. Biochemical Journal, 70(1), 104-107. [Link]

Sources

Application Notes & Protocols: Pyridazine-3,5-diol as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine ring, a 1,2-diazine heterocycle, is a privileged scaffold in modern medicinal chemistry and materials science.[1] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capabilities, and potential to mitigate metabolic liabilities—render it an attractive replacement for more common aromatic systems in drug design.[1] Molecules incorporating the pyridazine motif have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[2]

At the heart of this diverse chemical space lies pyridazine-3,5-diol, a foundational building block. However, its reactivity is governed by a critical chemical principle: tautomerism. The molecule exists in a dynamic equilibrium, predominantly favoring the more stable pyridazine-3,5(4H,6H)-dione form over the aromatic diol form. This keto-enol tautomerism is the key to understanding its synthetic utility, as the reactivity stems primarily from the acidic N-H protons and the ability to convert the carbonyl groups into more versatile functionalities. This guide provides an in-depth exploration of the synthesis and strategic applications of this scaffold, offering detailed protocols for its transformation into high-value intermediates.

Section 1: Synthesis of the Core Scaffold: Pyridazine-3,5-dione

The most direct and industrially scalable synthesis of the pyridazine-3,5-dione core involves the cyclocondensation of maleic anhydride with a hydrazine source. This reaction is efficient and proceeds by nucleophilic attack of hydrazine onto the carbonyls of the anhydride, followed by ring closure and dehydration to form the stable heterocyclic dione.

Protocol 1: Synthesis of Pyridazine-3,5-dione from Maleic Anhydride

This protocol details the synthesis of the foundational building block from commercially available starting materials.[3][4]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation reagents Maleic Anhydride Hydrazine Hydrate Ethanol/Water flask Round-Bottom Flask (equipped with reflux condenser) reagents->flask Charge heat Heat to Reflux (e.g., 80°C, 4-6 h) flask->heat Stir cool Cool to RT heat->cool rotovap Remove Solvent (in vacuo) cool->rotovap precipitate Precipitate Product rotovap->precipitate filter Filter & Wash (with cold solvent) precipitate->filter dry Dry filter->dry product Pure Pyridazine-3,5-dione dry->product

Caption: Workflow for the synthesis of Pyridazine-3,5-dione.

Materials:

  • Maleic Anhydride (1.0 eq)

  • Hydrazine Hydrate (~80% solution, 1.8 - 2.0 eq)

  • Ethanol or Acetic Acid

  • Water

Procedure:

  • Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add maleic anhydride (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or aqueous acetic acid) to the flask to create a slurry.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.8-2.0 eq) dropwise to the stirred mixture. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100°C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath. The product will precipitate as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol or water to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield pyridazine-3,5-dione. The compound has limited solubility in most common organic solvents.

Section 2: Key Synthetic Transformations

The pyridazine-3,5-dione scaffold is a launchpad for a variety of derivatives. Its two primary modes of reactivity are functionalization at the nitrogen atoms and conversion of the carbonyls into leaving groups for substitution or cross-coupling reactions.

cluster_N N-Functionalization cluster_Cl Chlorination start Pyridazine-3,5-dione N_alkyl N,N'-Dialkyl- pyridazin-dione start->N_alkyl Alkylation dichloro 3,5-Dichloropyridazine (Gateway Intermediate) start->dichloro Chlorination reagents_N Base (NaH, K₂CO₃) R-X (Alkyl Halide) reagents_Cl POCl₃, Heat

Caption: Primary synthetic routes from the dione scaffold.

N-Functionalization: Accessing N,N'-Disubstituted Derivatives

The two N-H protons in the dione tautomer are acidic and can be sequentially or simultaneously removed by a suitable base. The resulting conjugate base is a potent nucleophile, readily undergoing alkylation or arylation. This pathway is fundamental for tuning the solubility, electronic properties, and biological activity of the core scaffold.

Protocol 2: General Procedure for N,N'-Dialkylation of Pyridazine-3,5-dione

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the N-H protons without competing side reactions. Anhydrous polar aprotic solvents like DMF or THF are used to solubilize the intermediates and facilitate the S_N2 reaction with the alkylating agent.

Materials:

  • Pyridazine-3,5-dione (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), suspend pyridazine-3,5-dione (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add NaH (2.2 eq) portion-wise, controlling the gas evolution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the dianion.

  • Alkylation: Cool the mixture back to 0°C and add the alkyl halide (2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the N,N'-dialkylated product.

Conversion to 3,5-Dichloropyridazine: The Gateway Intermediate

To engage the pyridazine core in modern cross-coupling chemistry, the C-O bonds of the dione must be converted into more reactive C-X (X = halogen) bonds. Treatment with phosphorus oxychloride (POCl₃) is the standard and most effective method for this transformation, converting the dione into the highly versatile 3,5-dichloropyridazine intermediate.[5][6][7]

Protocol 3: Synthesis of 3,5-Dichloropyridazine

Causality: POCl₃ serves as both the chlorinating agent and the solvent in excess. The reaction proceeds via phosphorylation of the carbonyl oxygen, creating an excellent leaving group which is subsequently displaced by a chloride ion. Heating is required to overcome the activation energy for this aromatic nucleophilic substitution.

Materials:

  • Pyridazine-3,5-dione (1.0 eq)

  • Phosphorus Oxychloride (POCl₃, excess, e.g., 5-10 eq)

Procedure:

  • Setup: In a fume hood, carefully add pyridazine-3,5-dione (1.0 eq) portion-wise to an excess of POCl₃ (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (distillation).

  • Workup: Cautiously pour the cooled, viscous residue onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme care in a fume hood.

  • Isolation: The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Neutralize the aqueous layer with a base (e.g., solid NaHCO₃) before extraction. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude 3,5-dichloropyridazine can be purified by chromatography or recrystallization.

Section 3: Application in Site-Selective Cross-Coupling Reactions

3,5-Dichloropyridazine is an ideal substrate for palladium-catalyzed cross-coupling reactions. A significant challenge and opportunity in its use is controlling the site-selectivity of the reaction. Groundbreaking work has shown that the selectivity for mono-arylation at the C3 or C5 position can be precisely controlled by the choice of phosphine ligand on the palladium catalyst.[8]

Mechanism Insight:

  • C3-Selectivity: Electron-deficient, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) favor coupling at the C3 position. This is often the electronically preferred site.[9]

  • C5-Selectivity: Electron-rich, bulky monodentate ligands like Q-Phos favor coupling at the C5 position, overcoming the inherent electronic preference.[9]

cluster_C3 C3-Selective Pathway cluster_C5 C5-Selective Pathway start 3,5-Dichloropyridazine prod_C3 3-Aryl-5-chloropyridazine start->prod_C3 Suzuki-Miyaura Coupling prod_C5 5-Aryl-3-chloropyridazine start->prod_C5 Suzuki-Miyaura Coupling boronic Ar-B(OH)₂ cat_C3 Pd(OAc)₂ / dppf (Electron-Deficient, Bidentate) cat_C3->prod_C3 cat_C5 Pd(OAc)₂ / Q-Phos (Electron-Rich, Monodentate) cat_C5->prod_C5

Caption: Ligand-controlled site-selectivity in Suzuki coupling.

Protocol 4: Ligand-Controlled Site-Selective Suzuki-Miyaura Mono-Arylation

This protocol provides conditions for selectively coupling an arylboronic acid at either the C3 or C5 position of 3,5-dichloropyridazine.[8]

Materials:

  • 3,5-Dichloropyridazine (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • Phosphine Ligand (dppf for C3, Q-Phos for C5; 0.10 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • Setup: To an oven-dried reaction vessel, add 3,5-dichloropyridazine (1.0 eq), arylboronic acid (1.1 eq), base (2.0 eq), Pd(OAc)₂ (0.05 eq), and the chosen phosphine ligand (0.10 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100°C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated regioisomer.

Data Summary: Ligand Effect on Regioselectivity [8]

LigandLigand TypePredominant Coupling PositionTypical C3:C5 Ratio
dppf Electron-Deficient, BidentateC3>20:1
Xantphos Electron-Rich, BidentateC310:1
Q-Phos Electron-Rich, MonodentateC51:15
SPhos Electron-Rich, MonodentateC51:10

Summary and Outlook

This compound, existing as its dione tautomer, is a remarkably versatile and cost-effective starting material. Through straightforward, high-yielding transformations, it provides access to key intermediates for advanced synthetic applications. The ability to perform N-alkylation allows for modulation of its core properties, while its conversion to 3,5-dichloropyridazine opens the door to powerful palladium-catalyzed cross-coupling methodologies. The exquisite, ligand-dependent control over site-selectivity in Suzuki-Miyaura reactions enables the rational and divergent synthesis of complex substituted pyridazines. These strategies empower researchers in drug discovery and materials science to rapidly construct diverse molecular libraries, accelerating the development of novel, high-value compounds.

References

  • Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L. K., Palani, A., Hughes, G., & Nargund, R. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]

  • Sci-Hub. (n.d.). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Retrieved from a valid scientific repository providing access to the full text.
  • Scott, J. S., & Waring, M. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6231–6243. [Link]

  • Dai, X., et al. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 44(47). [Link]

  • Scott, J. S., & Waring, M. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Chemical Science. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 125-135.
  • CN104478810A - Synthetic method for 3,6-dihydroxypyridazine. (2015).
  • US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione. (1951).
  • Wang, H., Wen, K., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4403–4413. [Link]

  • Lebrun, S., & Couture, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-456. [Link]

  • Al-Tel, T. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269–3279.
  • Gomha, S. M., et al. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 12(10), 2218-2231.
  • Chiba, S., & Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 65(2), 977–1023. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • van der Velden, J. L. J., et al. (2019). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry.
  • Castle, R. N., & Kaji, K. (1967). Chemical properties and tautomeric behaviour of 1,4-dihydroxypyridazino[4,5-d]pyridazine. Journal of the Chemical Society C: Organic, 6, 642-646.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Serafin, M., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1846–1875.
  • Rossi, T., et al. (2014). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1209–1213.
  • Lebrun, S. (2012).

Sources

Application Notes & Protocols: The Pyridazinone Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kinome with Privileged Scaffolds

Protein kinases, which regulate the vast majority of cellular processes, have become one of the most critical classes of therapeutic targets in the 21st century.[1] Their dysregulation is a known driver of numerous diseases, particularly cancer and inflammatory disorders.[2][3] The development of small molecule kinase inhibitors has subsequently revolutionized treatment paradigms in these areas. At the heart of this success lies the identification and optimization of "privileged scaffolds"—core chemical structures that are predisposed to bind effectively within the ATP-binding site of kinases.

This guide focuses on the pyridazine heterocycle, a versatile and increasingly important scaffold in kinase inhibitor design.[4][5] Specifically, we will explore the application of the pyridazin-3(2H)-one moiety. It is important to note that this structure exists in tautomeric equilibrium with its enol form, Pyridazine-3,5-diol. For the purposes of understanding its role as a kinase hinge-binder, the pyridazinone form is predominantly considered and will be the focus of these application notes. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, make it an exceptional starting point for developing potent and selective kinase inhibitors.[6]

Section 1: The Pyridazinone Core - A Strategic Choice for Kinase Inhibition

The strategic advantage of the pyridazinone scaffold lies in its inherent ability to satisfy key pharmacophoric requirements for binding to the kinase ATP pocket. Its design mimics the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the catalytic domain.

Key Physicochemical Properties:

  • Dual H-Bonding Capacity: The adjacent nitrogen atoms and the exocyclic carbonyl group of the pyridazinone ring can act as both hydrogen bond donors and acceptors. This allows for the formation of one or more highly stable hydrogen bonds with the kinase hinge region, a critical anchor for potent inhibition.[6][7]

  • Tunable Electronics and Solubility: The nitrogen atoms in the pyridazine ring increase its polarity compared to a simple phenyl ring. This can improve aqueous solubility and reduce interactions with off-target proteins like cytochrome P450s and the hERG potassium channel, which are common liabilities in drug development.[6]

  • Defined Substitution Vectors: The pyridazinone ring provides well-defined vectors for chemical substitution. These vectors allow medicinal chemists to systematically probe different pockets within the ATP-binding site to enhance potency and achieve selectivity against other kinases.

General Pharmacophore Model for Pyridazinone-Based Kinase Inhibitors

The following model illustrates the key interactions that a typical pyridazinone-based inhibitor makes within the kinase ATP-binding site. Successful inhibitor design involves optimizing substituents at the R1 and R2 positions to maximize affinity and selectivity.

Pharmacophore cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyridazinone Inhibitor hinge Hinge Region (e.g., His283) gatekeeper Gatekeeper Residue lipophilic_pocket Lipophilic Pocket solvent_front Solvent Front core Pyridazinone Core core->hinge H-Bonds R1 R1 Group R1->gatekeeper Selectivity R1->lipophilic_pocket Hydrophobic Interactions R2 R2 Group R2->solvent_front Improves Solubility

Caption: General pharmacophore model for pyridazinone inhibitors.

Section 2: Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into how modifications to the pyridazinone scaffold affect its biological activity. Understanding these relationships is crucial for rational inhibitor design. For example, in the development of inhibitors for C-Terminal Src Kinase (CSK), specific substitutions were found to be critical for both potency and metabolic stability.[8] Similarly, studies on ALK5 inhibitors demonstrated that exploring different hinge-binding moieties attached to the pyridazinone core could dramatically increase potency.[7]

Table 1: Summary of Common Structure-Activity Relationships for Pyridazinone Kinase Inhibitors

Position of SubstitutionCommon SubstituentsGeneral Impact on ActivityRationale & Causality
N-phenyl (R1) Substituted aryl or heteroaryl ringsDrives Potency & Selectivity: This group typically projects into a lipophilic pocket near the gatekeeper residue. The size, shape, and electronics of this group are critical for optimizing van der Waals contacts and can be used to discriminate between different kinases.[9][10]
C6-position (R2) Small alkyl chains, amines, basic groupsModulates Solubility & Cell Permeability: This position often points towards the solvent-exposed region of the ATP pocket. Introducing polar or basic groups here can significantly improve the compound's physicochemical properties (ADME), which is essential for cellular activity and in vivo efficacy.[7][11]
C3'-/C4'-positions on R1 Halogens (Cl, F), small alkyl groups (CH₃)Fine-tunes Potency & Conformation: Small substituents on the N-phenyl ring can influence the dihedral angle between the pyridazinone core and the phenyl ring. This conformational lock can pre-organize the inhibitor for optimal binding, thereby increasing potency.[8]
Core Scaffold Hopping Pyridazinone to PyrazolopyridineImproves Cellular Potency: In some cases, bioisosteric replacement of the core scaffold can overcome specific liabilities. For CSK inhibitors, switching to a pyrazolopyridine maintained hinge binding while improving cellular activity and metabolic stability.[8]

Section 3: Experimental Design & Protocols

The following section outlines a logical workflow and detailed protocols for the design, synthesis, and evaluation of novel pyridazinone-based kinase inhibitors.

Experimental Workflow

This workflow represents a standard cascade for progressing a hit compound from initial discovery to a lead candidate. Each stage generates critical data that informs the next round of inhibitor design.

Workflow design 1. Design & Synthesis (Scaffold + R-groups) biochem 2. Biochemical Assay (In Vitro IC50) design->biochem Initial Potency selectivity 3. Selectivity Profiling (Kinase Panel) biochem->selectivity Potent Hits cellular_target 4. Cellular Target Engagement (e.g., NanoBRET) selectivity->cellular_target Selective Hits cellular_potency 5. Cellular Potency Assay (Anti-proliferation) cellular_target->cellular_potency adme 6. In Vitro ADME/Tox (Solubility, Stability) cellular_potency->adme Cell-Active Hits lead_opt Lead Optimization (Iterative Cycle) adme->lead_opt Good Profile lead_opt->design New Designs

Caption: Iterative workflow for kinase inhibitor development.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[1] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]

A. Materials

  • Target Kinase (e.g., DYRK1A, ALK5)[7][12]

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the target kinase)

  • Test Compounds (e.g., Pyridazinone derivatives)

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • DMSO (100%, molecular biology grade)

B. Method

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM to 0.5 nM). This wide range is crucial for accurately capturing the full dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically but serve to produce a robust signal in the linear range of the assay.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation and Termination:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction remains in the linear phase for the uninhibited control.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Data Acquisition:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a compatible plate reader.

C. Data Analysis

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Normalize the data with the high signal (DMSO vehicle control) as 100% activity and a no-kinase control as 0% activity.

  • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Table 2: Sample IC50 Data Presentation

Compound IDTarget KinaseIC50 (nM)
Staurosporine (Control)Kinase A5
PYR-001Kinase A15
PYR-002Kinase A250
PYR-003Kinase A>10,000
Protocol 2: Cell-Based Anti-Proliferation Assay

After confirming biochemical potency, it is essential to determine if the compound can inhibit kinase activity within a cellular context and produce a desired biological outcome, such as inhibiting cancer cell growth.[13]

A. Materials

  • Cancer cell line with known dependence on the target kinase (e.g., T-47D breast cancer cells for CDK2 inhibitors)[11]

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom, white-walled 96-well plates

B. Method

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. The seeding density must be optimized to ensure cells remain in the exponential growth phase for the duration of the assay.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium at 2X the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. A 72-hour incubation is standard for assessing anti-proliferative effects.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

C. Data Analysis

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.

Section 4: Early ADME/Tox Assessment

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid attrition in later stages of drug development.[14] For kinase inhibitors, key parameters include aqueous solubility, cell permeability, and metabolic stability in liver microsomes.[3][15] Web-based tools can provide initial predictions, but experimental validation is required for lead candidates.[16]

Key Assays for Early ADME Profiling:

  • Kinetic Solubility Assay: Determines the solubility of the compound in an aqueous buffer, a prerequisite for absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Predicts passive membrane permeability, an indicator of how well the compound might be absorbed in the gut.

  • Liver Microsome Stability Assay: Measures the rate at which the compound is metabolized by liver enzymes, providing an early indication of its likely half-life in vivo.

Conclusion and Future Directions

The pyridazinone scaffold represents a highly validated and promising core structure for the development of novel kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region, combined with synthetically tractable positions for optimization, provides a robust platform for medicinal chemistry campaigns. By employing a systematic workflow that integrates rational design, biochemical screening, cellular validation, and early ADME assessment, researchers can efficiently advance pyridazinone-based compounds from initial hits to potent and selective preclinical candidates. Future efforts will likely focus on developing inhibitors with novel selectivity profiles and exploring their application against emerging kinase targets in oncology and beyond.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. I. (2023, September 7). Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub.
  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • Abdel-Maksoud, M. S., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information.
  • MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Tucaliuc, R. A., et al. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • ResearchGate. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1.
  • National Center for Biotechnology Information. (2017, December 7). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed Central.
  • SciSpace. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from.
  • Logé, C., et al. (2014, November 1). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed.
  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • National Center for Biotechnology Information. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • ACS Publications. (n.d.). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry.
  • Journal of Pharmaceutical Chemistry. (2022, July 20). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach.
  • PubMed. (n.d.). The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck).
  • National Center for Biotechnology Information. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC.
  • ACS Publications. (2024, October). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(1).
  • PubMed. (n.d.). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands.
  • National Center for Biotechnology Information. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • Semantic Scholar. (2024, August 19). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway.
  • ResearchGate. (n.d.). 57789 PDFs | Review articles in KINASE INHIBITORS.
  • PLOS One. (n.d.). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies.
  • PubMed. (2015, February 26). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity.
  • National Center for Biotechnology Information. (2020, August 11). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC.
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

Sources

Application Notes & Protocols: Developing Pyridazine-3,5-diol-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridazine-3,5-diol Scaffold - A Versatile Platform for Fluorescent Probe Development

The quest for sensitive and selective fluorescent probes is a cornerstone of modern biological and pharmaceutical research. These molecular tools provide unparalleled insights into dynamic cellular processes, aid in the visualization of key biomarkers, and are instrumental in high-throughput drug screening.[1][2][3] Among the diverse array of heterocyclic scaffolds utilized in probe design, the pyridazine ring system has emerged as a particularly promising framework.[4] Specifically, the this compound core, with its unique electronic properties and potential for tautomerism, offers a versatile platform for the rational design of novel fluorescent sensors.[5][6][7]

The inherent characteristics of the pyridazine heterocycle, such as its high dipole moment and robust hydrogen-bonding capabilities, make it an attractive component in molecular recognition.[4] These features, combined with the electron-accepting nature of the pyridazine ring, allow for the construction of probes based on mechanisms like Intramolecular Charge Transfer (ICT), a widely used strategy in the design of fluorescent sensors.[8] This guide provides a comprehensive overview of the principles, synthesis, and application of this compound-based fluorescent probes, offering both foundational knowledge and actionable protocols for researchers in the field.

I. Foundational Principles: Why this compound?

The utility of the this compound scaffold stems from several key physicochemical properties:

  • Tautomerism and Electronic Tuning: this compound can exist in several tautomeric forms, primarily the diol and various pyridazinone forms.[5][6] This equilibrium is sensitive to the surrounding environment and substitution patterns, providing a mechanism for modulating the electronic structure and, consequently, the photophysical properties of the resulting probe.

  • Electron-Deficient Core: The pyridazine ring is inherently electron-deficient, making it an excellent acceptor moiety in donor-acceptor (D-A) type fluorophores.[9][10] This characteristic is fundamental to designing probes that operate via ICT, where changes in the local environment or interaction with an analyte can significantly alter the fluorescence output.

  • Synthetic Accessibility: The pyridazine core can be synthesized through various established organic chemistry routes, including condensation reactions of 1,4-dicarbonyl compounds with hydrazines and hetero-Diels-Alder reactions.[11][12][13] This allows for the systematic introduction of different functional groups to fine-tune the probe's properties.

  • Hydrogen Bonding Capabilities: The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating specific interactions with biological targets.[4] This feature is particularly valuable in the design of probes for specific enzymes or receptors.

Core Design Strategy: Leveraging Intramolecular Charge Transfer (ICT)

A predominant design strategy for fluorescent probes involves the ICT mechanism. In a typical D-A architecture, an electron-donating group is conjugated to an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. The emission energy of this state is highly sensitive to the polarity of the solvent and interactions with analytes. By strategically modifying the this compound core and appending appropriate donor and recognition moieties, probes can be designed to exhibit a fluorescence "turn-on" or ratiometric response to a specific target.

II. Synthesis and Characterization of this compound-Based Probes

The synthesis of this compound derivatives often involves a multi-step process. The following is a generalized protocol, with the understanding that specific reaction conditions will need to be optimized based on the desired substituents.

Protocol 1: General Synthesis of a Substituted Pyridazinone-Based Fluorophore

This protocol outlines a common synthetic route involving the condensation of a β-ketoester with a hydrazine derivative, followed by functionalization.

Materials:

  • Substituted β-ketoester

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Palladium on carbon (for dehydrogenation, if necessary)

  • Appropriate electrophiles or coupling partners for further functionalization

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Condensation to form the Pyridazinone Core:

    • Dissolve the substituted β-ketoester (1 equivalent) in ethanol or acetic acid.

    • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting pyridazinone intermediate by recrystallization or column chromatography.

  • Aromatization (if necessary):

    • If a dihydropyridazinone is formed, it can be aromatized to the corresponding pyridazinone.

    • Dissolve the dihydropyridazinone in a suitable solvent (e.g., toluene or xylene).

    • Add a catalytic amount of Palladium on carbon (5-10 mol%).

    • Reflux the mixture for 12-24 hours, monitoring by TLC.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the aromatized product.

  • Functionalization of the Pyridazinone Core:

    • The pyridazinone core can be further functionalized at various positions. For instance, N-arylation can be achieved using a Buchwald-Hartwig cross-coupling reaction.[9]

    • Combine the pyridazinone (1 equivalent), an aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

    • After cooling, perform an aqueous workup and purify the final product by column chromatography.

Causality Behind Experimental Choices:

  • The choice of solvent in the initial condensation can influence the reaction rate and yield. Acetic acid can catalyze the reaction, while ethanol is a more benign solvent.

  • The use of a palladium catalyst for aromatization is a standard and efficient method for dehydrogenation.

  • Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is widely used to introduce diverse aryl groups onto heterocyclic scaffolds.

Characterization of the Synthesized Probes

A thorough characterization of the synthesized probes is crucial to confirm their structure and purity.

Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify the positions of substituents.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups present in the molecule.
Melting Point To assess the purity of the synthesized compound.

III. Photophysical Evaluation of this compound Probes

Once synthesized and purified, the photophysical properties of the probes must be thoroughly evaluated to determine their suitability for fluorescence-based applications.

Protocol 2: Determination of Key Photophysical Parameters

Materials:

  • Synthesized fluorescent probe

  • A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Integrating sphere (for quantum yield determination)

  • Reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine B in ethanol)[14]

Procedure:

  • Absorption and Emission Spectra:

    • Prepare dilute solutions (typically 1-10 µM) of the probe in the different solvents.

    • Record the absorption spectrum using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

    • Using the fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Stokes Shift Calculation:

    • Calculate the Stokes shift (in nm) as the difference between λ_em and λ_abs. A larger Stokes shift is generally desirable to minimize self-absorption.

  • Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

    • Prepare a series of solutions of the reference fluorophore and the sample probe at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

  • Solvatochromism Study:

    • Plot the emission wavelength as a function of the solvent polarity (e.g., using the Lippert-Mataga equation). A significant shift in emission with increasing solvent polarity is indicative of an ICT character in the excited state.

Data Presentation:

Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ_F)
Toluene
Dichloromethane
Acetonitrile
Ethanol

IV. Application Protocols: Sensing and Bioimaging

The true utility of a fluorescent probe lies in its ability to selectively respond to a specific analyte or environmental change.

Protocol 3: Evaluation of a this compound Probe for pH Sensing

Many fluorescent probes exhibit pH-dependent fluorescence, which can be harnessed for measuring pH in biological systems.[15][16][17]

Materials:

  • Synthesized pH-sensitive probe

  • A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12)

  • Fluorometer

Procedure:

  • pH Titration:

    • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO or ethanol).

    • Add a small aliquot of the probe stock solution to each buffer solution to a final concentration of 1-10 µM.

    • Record the fluorescence emission spectrum for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Determine the pKa of the probe from the inflection point of the resulting sigmoidal curve. This can be calculated using the Henderson-Hasselbalch equation.

Visualization of the pH Sensing Mechanism:

pH_Sensing cluster_low_pH Low pH (Protonated) cluster_high_pH High pH (Deprotonated) Probe_H Probe-H⁺ (Protonated) Fluorescence_Off Fluorescence Quenched Probe_H->Fluorescence_Off Altered ICT Probe Probe (Deprotonated) Probe_H->Probe ΔpH Fluorescence_On Fluorescence Emitted Probe->Fluorescence_On Restored ICT

Caption: Generalized workflow for a pH-sensitive fluorescent probe.

Protocol 4: Live-Cell Imaging with a this compound Probe

For probes designed for biological applications, demonstrating their efficacy in a cellular context is essential.[1][14]

Materials:

  • Synthesized cell-permeable probe

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Confocal fluorescence microscope

  • Optional: Co-localization dyes (e.g., MitoTracker, LysoTracker)

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions (e.g., 37 °C, 5% CO₂).

    • Seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of the probe in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission settings determined from the photophysical evaluation.

  • Co-localization Studies (Optional):

    • To determine the subcellular localization of the probe, co-stain the cells with an organelle-specific dye.

    • Incubate the cells with both the pyridazine probe and the co-localization dye simultaneously or sequentially, following the manufacturer's protocol for the commercial dye.

    • Acquire images in separate channels for each probe and merge them to assess the degree of overlap.

Self-Validating System:

To ensure the observed fluorescence is a result of the probe and not autofluorescence, always include a control group of cells that have not been treated with the probe. Additionally, assess the photostability of the probe by imaging the same field of view over an extended period and monitoring for any decrease in fluorescence intensity.

Visualization of the Live-Cell Imaging Workflow:

Live_Cell_Imaging Start Start Cell_Seeding Seed Cells on Glass-Bottom Dish Start->Cell_Seeding Incubation Incubate Cells with Pyridazine Probe Cell_Seeding->Incubation Washing Wash with PBS to Remove Unbound Probe Incubation->Washing Imaging Image with Confocal Microscope Washing->Imaging Analysis Analyze Subcellular Localization & Intensity Imaging->Analysis End End Analysis->End

Caption: Step-by-step workflow for live-cell imaging experiments.

V. Conclusion and Future Perspectives

The this compound scaffold represents a highly adaptable and promising platform for the development of novel fluorescent probes. Its unique electronic and structural features allow for the rational design of sensors for a wide range of analytes and biological processes. As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, we can expect to see the emergence of even more sophisticated this compound-based probes with enhanced sensitivity, selectivity, and photostability. These next-generation tools will undoubtedly play a crucial role in advancing our knowledge in cell biology, diagnostics, and drug discovery.

References

  • Liu, H., Liang, L., Yuan, L., Xu, F., Niu, Y., Wang, C., & Xu, P. (2019). Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging. Journal of Chinese Pharmaceutical Sciences, 28(5), 298-315. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (n.d.). MDPI. Retrieved from [Link]

  • Photophysical properties of novel[1][14][18]triazolo[4,5-d] pyridazine derivatives. (2002). Journal of Photochemistry and Photobiology A: Chemistry, 151(1-3), 27-34. [Link]

  • Sasaki, E., Kojima, H., Nishimatsu, H., Urano, Y., Kikuchi, K., Hirata, Y., Nagano, T., & Kitamura, T. (2005). Fluorescent probes for bioimaging applications. Methods in Enzymology, 392, 138-151. [Link]

  • Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 85(4), 111-124. [Link]

  • Meng, Q., et al. (2025). Organic Small-Molecule Fluorescent Probes for Neurotransmitter Sensing and Bioimaging. Acta Chimica Sinica, 83(10), 1252. [Link]

  • Peglow, T. J., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Photochem, 3(1), 109-126. [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. (2023). Journal of the American Chemical Society. [Link]

  • El-Gazzar, A. B. A., et al. (2011). Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 10324-10338. [Link]

  • A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis of fluorescent probes. (2013). The Royal Society of Chemistry. [Link]

  • Chu, R.-R. (2013). The Design Principles of Small-molecule Fluorescent Probes for the Detection of Anions. Advanced Materials Research, 781-784, 33-36. [Link]

  • Fu, L., et al. (2025). Design, synthesis and application of isomeric pyridine-based fluorescent probes via regioisomerism regulation strategy for β-Gal detection. Dyes and Pigments. [Link]

  • De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-331. [Link]

  • Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2005). Journal of Chemical Research. [Link]

  • Grazulevicius, J. V., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1294. [Link]

  • This compound (CAS# 17285-29-9). (n.d.). Angene Chemical. Retrieved from [Link]

  • Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells. (2019). Molecules, 24(9), 1716. [Link]

  • Pyridazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Design principles of spectroscopic probes for biological applications. (2016). Chemical Science, 7(9), 5634-5646. [Link]

  • Two Pyridine‐Based Fluorescent Probes for Sensing pH. (2020). ChemistrySelect, 5(40), 12519-12523. [Link]

  • Menges, N., & Bildirici, İ. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129(6), 741-752. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2022). RSC Medicinal Chemistry, 13(1), 16-30. [Link]

  • Peglow, T. J., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Photochem, 3(1), 109-126. [Link]

  • Fast Delayed Emission in New Pyridazine-Based Compounds. (2021). Frontiers in Chemistry, 8, 621908. [Link]

  • Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2005). Journal of Chemical Research. [Link]

  • Galande, A. K., Weissleder, R., & Tung, C.-H. (2006). Fluorescence probe with a pH-sensitive trigger. Bioconjugate Chemistry, 17(2), 255-257. [Link]

  • BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe3+ and Its Bioimaging Application. (2021). Molecules, 26(21), 6619. [Link]

Sources

Application Notes and Protocols: The Strategic Role of Pyridazine-3,5-diol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine core is a highly valued scaffold in the discovery of novel agrochemicals, lending its unique electronic and structural properties to a range of herbicides, fungicides, and insecticides.[1][2] This application note delves into the synthetic utility of a key precursor, pyridazine-3,5-diol (also known as pyridazine-3,5-dione), as a strategic starting material for the synthesis of advanced agrochemical intermediates. We provide a detailed examination of the conversion of this compound to 3,5-dichloropyridazine, a versatile building block for further molecular elaboration.[3] This guide offers experienced researchers and drug development professionals in-depth protocols, mechanistic insights, and a discussion of the structure-activity relationships (SAR) that underscore the importance of this heterocyclic motif in modern crop protection.

Introduction: The Pyridazine Scaffold in Agrochemical Design

The relentless demand for enhanced agricultural productivity necessitates the continuous development of novel, effective, and environmentally benign crop protection agents. Heterocyclic chemistry provides a rich foundation for this endeavor, with the pyridazine ring system being of particular interest.[1] Pyridazine and its derivatives, characterized by a six-membered ring containing two adjacent nitrogen atoms, are integral components of numerous commercial agrochemicals.[1][2] The inherent polarity and hydrogen bonding capabilities of the pyridazine nucleus can significantly influence a molecule's solubility, metabolic stability, and target-binding affinity, making it a "privileged structure" in agrochemical design.[4]

This compound, existing in tautomeric equilibrium with pyridazine-3,5-dione, represents a cost-effective and highly functionalized starting point for the synthesis of a diverse array of 3,5-disubstituted pyridazine derivatives. Its two hydroxyl groups offer reactive handles for conversion into more versatile functional groups, most notably chloro substituents, which are amenable to a wide range of nucleophilic substitution reactions.

Core Synthesis: From this compound to a Key Agrochemical Intermediate

The primary pathway to leverage this compound in complex agrochemical synthesis is its conversion to 3,5-dichloropyridazine. This transformation is critical as the chloro groups act as excellent leaving groups, enabling the subsequent introduction of various nucleophiles to build the final agrochemical structure. The most robust and widely employed method for this deoxychlorination is the use of phosphorus oxychloride (POCl₃).[5]

Mechanistic Rationale for Deoxychlorination

The reaction of a dihydroxypyridazine with phosphorus oxychloride is a well-established and efficient method for producing its dichloro analogue.[5] The underlying mechanism involves several key steps that transform the hydroxyl groups into excellent leaving groups.

  • Tautomerization: this compound exists in equilibrium with its keto form, pyridazine-3,5-dione. The reaction proceeds through the enol (diol) tautomer.

  • O-Phosphorylation: The hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial attack forms a pyridazinyl dichlorophosphate intermediate.[5]

  • Activation: The formation of this phosphate ester activates the hydroxyl group, converting it into a much better leaving group than the original hydroxide ion.

  • Nucleophilic Attack: A chloride ion, either from POCl₃ itself or from the generated HCl, then performs a nucleophilic attack on the carbon atom of the pyridazine ring, displacing the dichlorophosphate group.

  • Second Chlorination: The process is repeated for the second hydroxyl group to yield the final 3,5-dichloropyridazine.

This mechanism underscores the choice of POCl₃ as the reagent; it serves as both the chlorinating agent and a dehydrating agent, driving the reaction to completion. The process is typically conducted at elevated temperatures to overcome the activation energy of the phosphorylation and substitution steps.

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// Node Definitions PD_diol [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3_1 [label="POCl₃", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Monochloro-\nmonohydroxypyridazine", fillcolor="#FBBC05", fontcolor="#202124"]; POCl3_2 [label="POCl₃", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCP [label="3,5-Dichloropyridazine\n(Key Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Agrochemicals [label="Target Agrochemicals\n(Herbicides, Fungicides)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions PD_diol -> Intermediate1 [label=" Chlorination Step 1"]; POCl3_1 -> Intermediate1 [style=invis]; Intermediate1 -> DCP [label=" Chlorination Step 2"]; POCl3_2 -> DCP [style=invis]; DCP -> Agrochemicals [label=" Nucleophilic Substitution\n (e.g., with phenols, amines)"]; }

Caption: Synthetic workflow from this compound to agrochemicals.

Detailed Experimental Protocol: Synthesis of 3,5-Dichloropyridazine

This protocol is adapted from established procedures for the chlorination of dihydroxypyridazines.[5][6] Researchers must adhere to all institutional safety guidelines, particularly when handling phosphorus oxychloride.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (at least 5.0 eq, can be used as solvent)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, charge this compound (1.0 eq). In a well-ventilated fume hood, carefully add phosphorus oxychloride (5.0 eq). POCl₃ can serve as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step should be performed with caution as POCl₃ is corrosive.

  • Work-up: The resulting thick residue is diluted with ethyl acetate. The mixture is then slowly and carefully poured into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the remaining acidic components. Caution: This quenching process is highly exothermic and will release gas. Ensure adequate cooling and ventilation.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-dichloropyridazine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Application in Agrochemical Synthesis: A Case Study

3,5-Dichloropyridazine is a versatile intermediate for the synthesis of a variety of agrochemicals. The two chlorine atoms can be substituted sequentially or simultaneously, allowing for precise control over the final molecular structure. A key application lies in the synthesis of pyridazinone-based herbicides.[7]

Synthesis of Pyridazinone Herbicides

Many pyridazinone herbicides function by inhibiting photosynthetic electron transport at photosystem II.[7] The general structure often features an aryl or substituted alkyl group at one position of the pyridazine ring and another functional group at the other.

// Node Definitions DCP [label="3,5-Dichloropyridazine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Nucleophile1 [label="Nucleophile 1\n(e.g., Ar-OH, R-NH₂)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Intermediate [label="Monosubstituted\nIntermediate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Nucleophile2 [label="Nucleophile 2\n(e.g., R'-OH, R'-SH)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; FinalProduct [label="Pyridazinone Herbicide", shape=cds, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Edge Definitions DCP -> Intermediate [label="SNAr Reaction"]; Nucleophile1 -> Intermediate; Intermediate -> FinalProduct [label="SNAr Reaction"]; Nucleophile2 -> FinalProduct; }

Caption: General synthetic route to pyridazinone herbicides.

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms on 3,5-dichloropyridazine is displaced by a suitable nucleophile, such as a phenoxide or an amine. A second nucleophilic substitution can then be performed to introduce another functional group, leading to the final active ingredient.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazinone-based agrochemicals is highly dependent on the nature and position of the substituents on the pyridazine ring. SAR studies provide crucial guidance for the design of new and more effective compounds.

Position on Pyridazine RingSubstituent TypeGeneral Effect on Herbicidal Activity
2-position (N) Small alkyl groups (e.g., methyl)Often significantly contributes to herbicidal efficacy.[8]
5-position Aryl groups (e.g., substituted phenyl)The nature and position of substituents on the aryl ring are critical for target binding and overall activity.[8]
6-position Small alkyl groups (e.g., methyl)Can be essential for high herbicidal activity against both grass and broadleaf weeds.[8]

These SAR insights highlight the importance of being able to precisely control the substitution pattern on the pyridazine core. Starting from this compound allows for the creation of the key 3,5-dichloro intermediate, which in turn provides the flexibility to introduce a wide range of substituents at these critical positions, facilitating the exploration of chemical space and the optimization of biological activity.

Conclusion

This compound is a foundational starting material in the synthesis of advanced agrochemical agents. Its efficient conversion to 3,5-dichloropyridazine opens a gateway to a vast array of pyridazine derivatives through well-established nucleophilic substitution chemistry. The protocols and mechanistic insights provided herein offer a robust framework for researchers to utilize this versatile building block in the rational design and synthesis of next-generation herbicides, fungicides, and insecticides. A thorough understanding of the synthetic pathways and structure-activity relationships originating from this core scaffold is essential for the continued innovation of effective and sustainable crop protection solutions.

References

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. PubMed, (2025). [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. PubMed, (2024). [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed, (2011). [Link]

  • Novel synthesis method of 3,4-dichloropyridazine.
  • [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. PubMed. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI, (2022). [Link]

  • Pyridazine Chemistry in Crop Protection. Request PDF, (2017). [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH. [Link]

  • [Synthesis of Pyridazines. I. Synthesis and Some Reactions of 3,6-dichloropyridazine]. PubMed, (1974). [Link]

  • Product Class 8: Pyridazines. Science of Synthesis, (2004). [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, (1950). [Link]

  • Preparation method of 3, 6-dichloropyridazine.
  • Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity. ResearchGate, (2017). [Link]

  • Pyridazines 91. Synthesis of substituted tri- and tetracyclic compounds bearing a pyridazine core and their biological evaluation as antimycobacterial agents. PubMed, (2002). [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI, (2023). [Link]

  • Phosphorous oxychloride (POCh). Indian Journal of Chemistry, (2000). [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC, (2023). [Link]

  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate, (2020). [Link]

Sources

Application Note: A Scalable, High-Yield Protocol for the Industrial Synthesis of Pyridazine-3,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of Pyridazine-3,5-diol, a critical heterocyclic building block. The protocol detailed herein focuses on a robust and scalable pathway utilizing the cyclocondensation of maleic anhydride with hydrazine hydrate. Emphasis is placed on process safety, optimization of reaction conditions, and analytical validation to ensure high yield and purity, meeting the stringent requirements of pharmaceutical and agrochemical applications.

Introduction and Strategic Rationale

This compound, which exists in tautomeric equilibrium with 1,2-dihydro-3,6-pyridazinedione (commonly known as maleic hydrazide), is a pivotal intermediate in the synthesis of a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated significant pharmacological potential, including applications as antimicrobial, anti-inflammatory, and cardiovascular agents.[2][4][5]

The primary industrial synthesis route involves the reaction of maleic anhydride with a hydrazine source.[6][7] For scale-up, hydrazine hydrate is the reagent of choice over anhydrous hydrazine due to its significantly lower vapor pressure, reduced flammability, and decreased explosion hazard, making it more amenable to safe industrial handling.[8][9]

This application note details a process optimized for yield, safety, and cost-effectiveness, addressing the critical challenges of handling hazardous materials and ensuring product quality on a large scale.

Reaction Mechanism and Key Parameters

The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack: Hydrazine hydrate attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form a maleic monohydrazide intermediate.[6][10]

  • Cyclization/Dehydration: Under thermal conditions, the terminal nitrogen of the hydrazide intermediate performs an intramolecular nucleophilic attack on the remaining carboxylic acid group, followed by the elimination of a water molecule to form the stable six-membered pyridazine ring.

Several factors critically influence the reaction's success on an industrial scale:

  • Solvent: While various solvents like ethanol, methanol, and water can be used, acetic acid often provides excellent yields by facilitating the cyclization step.[6][11] Sulfuric acid in an aqueous medium has also been shown to be highly effective, with some patented processes reporting yields over 85%.[12][13]

  • Temperature Control: The initial reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions, especially during the addition of hydrazine hydrate. The subsequent cyclization step requires heating to drive the dehydration.

  • Stoichiometry: A slight excess of maleic anhydride can be used to ensure the complete consumption of hydrazine, which is more toxic and difficult to remove from the final product.[11]

  • Agitation: Efficient mixing is vital to ensure homogeneity and effective heat transfer throughout the reaction mass, which directly impacts yield and purity.[11]

Reaction Mechanism Diagram

G cluster_reactants Reactants MA Maleic Anhydride INT Maleic Monohydrazide (Intermediate) MA->INT 1. Nucleophilic Attack (Solvent, <30°C) HH Hydrazine Hydrate (H₂N-NH₂·H₂O) PD This compound (Final Product) INT->PD 2. Cyclization & Dehydration (Heat, 80-100°C)

Caption: Key steps in the synthesis of this compound.

Process Hazards and Industrial Safety

Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[8][14][15] Strict adherence to safety protocols is mandatory for industrial handling.

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a closed system (e.g., jacketed glass-lined reactor) equipped with emergency scrubbing systems.[8][15] Explosion-proof electrical equipment should be used.

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles with a face shield.[8][15] For large-scale transfers, respiratory protection may be necessary.[9][14]

  • Spill Management: Have spill kits containing absorbent materials (e.g., sand, vermiculite) readily available. Do not use combustible materials for absorption. In case of a large spill, evacuate the area and notify emergency responders immediately.[8]

  • Waste Disposal: All hydrazine-contaminated waste must be collected in labeled containers and disposed of as hazardous waste according to local and federal regulations.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100 L scale, yielding approximately 10-12 kg of this compound.

Equipment:

  • 150 L Glass-Lined Jacketed Reactor with overhead stirrer, condenser, and temperature probe.

  • 20 L Addition Funnel (or dosing pump).

  • Nutsche Filter Dryer or Centrifuge.

  • Vacuum Drying Oven.

Reagents:

  • Maleic Anhydride (11.0 kg, 112.2 mol)

  • Hydrazine Hydrate (64% solution, 8.0 kg, ~102.4 mol)

  • Glacial Acetic Acid (50 L)

  • Deionized Water (for washing)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Start the reactor's cooling system and set the jacket temperature to 10°C.

  • Charging Maleic Anhydride: Charge glacial acetic acid (50 L) into the reactor, followed by the slow addition of maleic anhydride (11.0 kg) under moderate agitation (100-150 RPM). Stir until all solids are dissolved.

  • Hydrazine Hydrate Addition: Once the maleic anhydride solution is homogeneous and the internal temperature is stable at 15-20°C, begin the dropwise addition of hydrazine hydrate (8.0 kg) via the addition funnel or a dosing pump. CAUTION: The addition is exothermic. Maintain the internal temperature below 30°C by controlling the addition rate and adjusting the jacket cooling. The total addition time should be approximately 2-3 hours.

  • Reaction: After the addition is complete, stir the mixture at 25-30°C for an additional hour. A precipitate of the product will begin to form.

  • Cyclization: Slowly heat the reactor contents to 85-90°C over 1 hour. Maintain this temperature and reflux for 3-4 hours to ensure complete cyclization and dehydration.[12]

  • Isolation: Cool the reaction mixture to 20-25°C. The product will precipitate as a dense solid. Filter the slurry using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 L) to remove residual acetic acid and any unreacted starting materials.

  • Drying: Dry the product under vacuum at 80-90°C until a constant weight is achieved.[11] The final product should be a white to off-white crystalline solid.

Process Optimization and Quality Control

To ensure batch-to-batch consistency and high purity, rigorous process control and analytical testing are essential.

Table 1: Process Parameter Optimization
ParameterCondition ACondition B (Optimized)Condition CYield (%)Purity (HPLC, Area %)
Solvent EthanolAcetic AcidWater/H₂SO₄82%96.7%
Cyclization Temp. 75°C85-90°C 100°C91%99.2%
Reaction Time 2 hours4 hours 6 hours93%99.3%
Analytical Characterization

The identity and purity of the final product must be confirmed using a multi-faceted analytical approach.[16]

  • High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment and quantification of impurities. Due to the hydrophilic nature of this compound, Aqueous Normal Phase (ANP) chromatography is recommended over standard reversed-phase methods.[17]

    • Column: Cogent Diamond Hydride™

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid.

    • Detection: UV at 245 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the predominant tautomeric form in solution.

  • Melting Point: A sharp melting point range (typically >300°C with decomposition) indicates high purity.[12]

  • Residual Hydrazine Test: A critical safety and quality test. The residual hydrazine content should be strictly controlled, ideally to below 2 ppm, to meet international standards.[12] This can be determined by derivatization followed by HPLC or GC-MS analysis.

Industrial Workflow Diagram

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing cluster_final Final Steps RM Raw Material Staging & QC Reactor 150L Reactor Setup & Purge RM->Reactor Charge Charge Acetic Acid & Maleic Anhydride Reactor->Charge Addition Controlled Addition of Hydrazine Hydrate (<30°C) Charge->Addition React Cyclization (Reflux at 90°C) Addition->React Cool Cooling & Precipitation React->Cool Filter Filtration / Centrifugation Cool->Filter Wash Water Wash Filter->Wash Dry Vacuum Drying Wash->Dry QC Final QC Analysis (HPLC, MP, Residuals) Dry->QC Package Packaging & Labeling QC->Package

Caption: End-to-end workflow for industrial this compound production.

Conclusion

The protocol described provides a reliable, high-yield, and scalable method for the industrial synthesis of this compound. By implementing stringent safety controls, optimizing key reaction parameters, and employing robust analytical methods for quality control, manufacturers can consistently produce a high-purity product suitable for the demanding requirements of the pharmaceutical and fine chemical industries.

References

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. [Available at: https://vertexaisearch.cloud.google.
  • Unpublished work. (1956). Process design for the production of maleic acid hydrazide for weed control. VTechWorks. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZVVQMX4a9_YMVCh7tRc_3DODIK7SESBav7NuRoKAz427lIaK_Rk7GpnyGwwZofhaqT22iV417XKKb4oz950ZexVFBO-Qd5QmNXETElwsYyvVUHTLhgve9oNYgWOFJFs4BcppQJ_lHOzJL9wT2E_nqdKgBuxiTXb41h1mV4HjMA9HD]
  • Brainly.in User Contribution. (2018). reaction of substituted hydrazine with maleic anhydride. Brainly.in. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeeguME4vxdB_om1WjSMTPJMJGvyxhb055gVqDjsSF28JAQ_4UpZGD3tdjD7ncamxDHy73SKruUE2yKFRy8E6SDTDPkgd9jAZWkj0xJGT-ofENUuUwCiJQOspTkJE=]
  • SDFine-Chem Limited. (n.d.). hydrazine hydrate 60%. SDFine. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLANALkkjA0tIq_MLytxJu0-fywwg80hnT2ckQzcmfpwPpKhb5hOAD0Y7Y42gexjrOSRlVRo63uazVxEWfB3blPefjO-n0-MB_qBhR_WGiMBlJdrWy6t5Z_mu7qu8vpx5exOquOV6oY6Nw2VXaFxPhd5PNfyXykUPWtZc=]
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. BenchChem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82NGmOVwNzSdW4plTmidXqoyXRcFEPnX_pPRhhRvdx6QqtFqORMS1qsOy_rlv1tPwCiCzFNjOO2Ms1DaSdJzY8iHcphlpZhCPdauWW2BVM_eHf2lB60xfjgZE9ngQkaftaMP3-0QTGDiPPvfIlkt5cpsF9QDqpRb-LwC4USZFGbh9yPyeeTowFR7aP7-ofwNeO1dWVmNxpQ0xSslkoG3WRzni7XY9-ibSu2eIOJbZ2MmshkZYSTAXm2mfgzY5He8nqEXjk_g=]
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. ehs.ucsb.edu. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLxxIRxw813cru3XagawdSkaEVCOg6gvIHqi4sOnyXH_1-vvZBw_SvLEnUvrga0NFxwuRK3ecHCbSQraWtIxpcT7g4NFKk_8_wTc9gGYgXBH8WiyW7L4xy-yAVp9DRxavhjPr1m76eyONNvhgWzyd4QMBKH4NNvqREfge3ZKK9b_sPFEqCjcYDZQ==]
  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwjszak7k4r4D26igYSGmsaxadjPN3qip9yro8CwQIS_Jkw5KLe4sdT8LiDZU7nUuErU9vprnKbs5Ec6u85j1T1tVceczfgEio1hkFHvHA_CMKYCpLltsmht6z887KRDHX5twxVYMVsGljxtyuN3qMaQhaCxQPqqqpe1eryvLTILqujdupCxc9OBa7n--RHAn5XIorj-0E1GubClbTRIrgWbPEjVi0ekbVBjqOexTc6870xVeb1pxCxPuD6MHhhYBZabrG6r7C4dl2e_V-LiFNz7Ab8DnFuct9__iPd9_rIyAynu7QflFdIkoU_dx43XFxmrt2zqR4faCwd__UHdyM5YX5zg==]
  • CN105693623A - Maleic hydrazide preparation method. (2016). Google Patents. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQY9TFN8Wet5q01JK4BpOaCr38kN8spP1HrK8b2plnFgwsQxRMEBA_9lBLOk8NNPsFsJgE1GH0c5uL_zb52UOU7rx9wS_S1Xs2HV2sVm9j3eVrEmLzTdaiYipX2kk_m-GpTuP6OaLE52eSlA==]
  • Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET. fishersci.com. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrR_w48T6TONAe4T4GiT2E7k0UURRIMQYNu7Y33PTcfGODJ2hil7jXuALQ1dg7ZzIOdASUMRlUHx8qZawxjBYKbNaAq8--baGVQ4d-iGMmTbL1Mc4PwiSwU10fOB1BiQeNHrfmrjbVn7j_tY09qriosP384kMiA7MYpVN_3qGZKfroEL9Erie10vu_3NNcLUoUn7XxpW-YTPojqhqAJuXBfpmwbkIrpBdeba8KRJ1WNouhyVmWbXnv96PzF2pK_gPGNMAGU7Umg==]
  • LANXESS. (n.d.). Hydrazine Hydrate Product Safety Assessment. Lanxess. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDKV4YX3M_Hb9RdqMeaeNPKGBDqufZ3A9b5FthqDWGquWzufOoLECtb1IXK33vaEvGGcCdP9WO1igSP-bJOJWxm66rTFZDKM9SdsUXBaLMj2wnUEl5JC-eGbTJOakzzy0PvuBCUz5R1PEedJUHpP8S3fGZcBQ7JyHAOlfxemriq73knguO-BHVu6lONvss74mERQkuTLYpeoGO9ul3YGyXrnayxknR7kOCAFPp7OKDl7XfGoKIRJR2XkRtxpuBxNg0YFu7WkDGLKoyEFLNvGETeTS11Vnn_wY=]
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW84eOa47E4yRtMu7YOLOSw6KDN9tgJn1OtC6I0vMOxQtBqkccSir5TuHDLGz3-OV3laYQzVHzmTkfHt1mrX47Oj_fMgV0ADxQdGvvWIXkzxiApGnHYAMJGqARVPSKhqQDd4_dJ5kqhpcA2eclbQU9ixsykwH7U2vpDd4A95I8PSwOUqQIn0Kq50ISiueJMadAmh544w==]
  • CN103172513A - Preparation method of maleic hydrazide. (2013). Eureka | Patsnap. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa-S3UBOQvo7aUHXNztQpfsQyVcczIdFl01mY2aDIPBXKzGtCSKVBBGjel8G0Yfy4Q5pMWKUnz2HxtJR2pxJbZR0dhlML_l7xyfayo3j16oroJ0RHKRUDhW1x63Tgnek1n99w2vnobjQ==]
  • De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3pvwwnR_iaV74IgFaR2nGnkuaK3k-cUWLCeBjUGB2uKa7rlbPi6A3A1ncdAE9c6oiNMqitDXO_GFswlIqEhYW1iAzPwTjuXeJv_uqXl8BILgMwwTmo2HhqzhIi3bjEA==]
  • Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZF1d4e1kHDOY5XLm1TFJYap6SUc7tkPZ0nMvH7WwZf2_l0SsTI0SqAJqWYXrbBy_5rek58_V6O_ds-vfLD3A6hSwPx-j4fb2GkSe4W9f1Vf-UBCtyL_6p2r0P0vLhHuJH0WaiRABcze16q_qQxl807rLfhx--dPUtZWzC-3-3U_paAaJPSPRzxhmypYU0dHgU_q7QkKqoKw==]
  • CN105924401A - Maleic hydrazide synthetic process. (2016). Google Patents. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdJQJGcyTP_W4BgGaNUP-DEiE19KPPWxxHGNogIklgrtLoQ5MD9AmY0zNwFT1fPaAmhffIOWweRXRlxUWPS23SPGCcnJqJALH7MQGglWBsRF9aHhyG_KTI6eeyTkJzkxBtxgSm9EB2xXOafA==]
  • Unsal-Tan, O., et al. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5F8-rCT-SmZb1jj1wqCn3A-gq-wogVGjKUbQtATGB1dwQKNBTjSDwezc_m6bH37L1-6TtRoZwyJb-mwh2pKzYOx4EeZJ9TBKTAIo5Wr3rgZGkLDZvsiXKUuFiYrg9WreuVCDhj7g1DgW_v8pXsY9z0rvr0P4e]
  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYgm6dTfu4kSLNzXnKhmz1DFS6V7jNNOjw8h_nT9uAC_N9a2WlcjSYj7ShGRV5sK2LzM8-FzF1s_6O5ChTKYtnDcWWK4Ownzwh3KPKJB-OVFLMxJfmpD4mUWmXCPsLrLDLli1SQ7JekrxjRFCeNxa8zB29BGv0_cZTjjVTtZs-heMgDt8Jjpf8D1V_bZqBykCKuDzSEfmvUCEb9J6ZbcWuDfXAbU-1jBMHkWWi7sdhVp74rRXF1NSO_oOHzQrIbn3kX2XINtlOSDM=]
  • Abdelbaset, M. S., et al. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHecNzkVhZUjr3GzQKwCGXKNrKYrq7MmxEButaT4RfB8MGLs6rUXOtBBm0rIIt9gZyqLgT-34r2yLkqaNUTcaz6HeaLtWbMT0SLQwOtvq-nEmLWWQncOzHVbV7v415bUdhgVvbFb_HNhYNCn-go3SEUQ29fVmgHPuYHpaYrpbjK-3-2naxEDxvjRGr3j9gMt3y3h_4=]
  • Micro Solv Technology Corporation. (n.d.). Method Development of Maleic Hydrazide - Tips & Suggestions. Microsolvtech.com. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnSXZIFqhIM7dJCXt1AFhuPSSEMFXii3qG-w0btPaqs5eI2e8Is7f79M67nN-hmXJZ92Nc3ygRh2cd5TEgc4gcbXOzLAhnQahPL7iHtB1D__w5rVZ05zQjxJQrBLNjek7SWo2DGrkpsH7E7AIh_IntEQ==]
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZEVOOVch6zgO51Q-_l-D5mOHHnNQMBfawuw9vqq6PQXm1V4Pg2uU1KWn5qkr81IPd0CfRAnJdvpr6snmzUmr9j9oFxvdxePhkUx0iVGT6qZUKwEvvBjtjguEG-y_Ntfpu7uBiSAPegScXsON7FIAlmsU203q_FYYR5FSuK9tDNKz_pRrRIOCdH6LdBg==]
  • Rashad, A. E., et al. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFdGqxDdyZsPA5g67IPtYr9DqVQWixfGLqAoTcDckChLuRLXM6R_aPOaoD_VfWv1rE1V3Bqxn0PJmE3VFdZyyjggVPX-2IldA8juJHEICiOfgpYqN-9Qg9tlDYJJ67_U2v1nXLqnV9W5AffQ==]
  • AL-Dahlaki, M. H., et al. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0KVTD5BIWX_n5MwyMKKJqO2QbRtC1douk0jZ8ohlPZOtjAy1pZkzQKj4aLPlgrCh3vyH1EfCchGcCyLc6oMlluqAIe2o-VmAfyDAjpBcU_8QiBwq3mWVYewrSgXJOs6BFuvSVv5NwvxT3P_MIY8bj4jsnew9GoiSFPqJk_rxJ7qusUuXEGLzAINDC4eWusR_erHNRZWGrjlu8BZwN-C_BY-a2KhfTJcBxXxC8Yle-CNdXEy52tak3ketMXZoo93zkgzXOXSjdZNIq]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. JOCPR. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEq5c5Q4giyDBLoLPF-CJrBO_-ouUQ-A3hPTjU6Jb6_kXirQu8aMiXCt7Xo6C6lu-o058gpwtJ_kQ3xotesNd6bgyuFh5IxyPXmiZiImrwAhGt4kivg_HP4YtRG9bIlkHKL-iQwOousQTGo26zgmneYGN7HQ3yIDWrWw5m4GWsvUDetzHRZhDCqk2uhf-IFw7wTopMFxwc2WBA19Y6xU_haxcmAk4mWQ==]
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ijpbs.net. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGn1JYyHabvKUhBdkxvyMZubZmZLf6LxFeSUIreM4cHOsm1aF2R3KgSvu-iez4k-nTmeP6rKfRJ4UheATT4NAVtHE7HjaGU564vxwfECpMtb_NC1nr_CpHb_z70ynZVfnWewV9TlP4NvIRN3XUVvjYuGgww9N8S-1qpKdZztxW-YVgmuhIMyjuF4Bkzx0Z1tvH]
  • University of Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP1E96VXoASl0cN1f5BLdYa7_dWmk1Knk8ocrUmv0o2gBMRrWaNfp-3XWO_H9A0l-Ma7kN4AfLxi58MXYFnPB7dAjZGf1KONYHudiHvygGln2qInehyTPqdJ6x4GMHdic1auBM0ZhJUUwWkSfG6HV7xD6ZYMVOWrKcAEKxBJ0NLSX_tQ7yPzSEGhJZ3msAwObp]

Sources

Troubleshooting & Optimization

challenges in Pyridazine-3,5-diol synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridazine-3,5-diol synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound, also known as maleic hydrazide, and its derivatives are key building blocks in medicinal chemistry.[1][2] However, its synthesis can present several challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions based on established chemical principles.

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge in the synthesis of this compound, which is commonly prepared via the condensation of maleic anhydride or maleic acid with hydrazine.[3] Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Ensure the reaction is heated for a sufficient duration. A common protocol involves refluxing the mixture of maleic anhydride and hydrazine hydrate.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Solution: Control the reaction temperature carefully. While reflux is often necessary, excessive heat can promote side reactions. A gradual increase in temperature to around 110°C is recommended.[4] Additionally, the order of reagent addition can be critical. Adding hydrazine hydrate to a solution of maleic anhydride may help minimize the formation of intermediates that can lead to side products.[6]

  • Suboptimal pH: The pH of the reaction medium can influence the reactivity of the hydrazine nucleophile.

    • Solution: Adjusting the initial pH to a weakly acidic range (6.2-6.4) by the controlled addition of an acid like hydrochloric acid to the hydrazine hydrate solution before adding maleic anhydride can improve the reaction efficiency.[4]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification.

    • Solution: this compound has some solubility in water. When washing the crude product, use ice-cold water to minimize dissolution.[4] Ensure the pH of the wash water is slightly acidic (around 4.8-5.1) to suppress the solubility of the product.[4]

Experimental Protocol: Synthesis of this compound from Maleic Anhydride

StepProcedureKey Parameters
1 In a reaction vessel, add water and hydrazine hydrate.---
2 While stirring and cooling, slowly add hydrochloric acid.Maintain temperature below 20°C. Target pH: 6.2-6.4.[4]
3 Add maleic anhydride to the solution.---
4 Slowly heat the mixture to 110°C and reflux.Monitor reaction by TLC.
5 Cool the reaction mixture to induce precipitation.---
6 Filter the solid product.---
7 Wash the filter cake with ice-cold water.Target pH of filtrate: 4.8-5.1.[4]
8 Dry the product under vacuum.---
Question 2: I am observing the formation of a yellow, impure product. What is it and how can I prevent it?

The appearance of a yellow color in the reaction mixture or the final product often indicates the presence of impurities or side products.

Potential Causes and Solutions:

  • N-aminomaleimide Formation: Under certain conditions, particularly when hydrazine hydrate is added to the anhydride, a yellow intermediate, sometimes misidentified as N-aminomaleimide, can form.[6]

    • Solution: The order of addition is crucial. Adding the maleic anhydride to the hydrazine solution can favor the desired reaction pathway. Refluxing the reaction mixture in water can help convert some of these intermediates to the final product.[6]

  • Decomposition: Prolonged heating at very high temperatures can lead to the decomposition of the product or intermediates.

    • Solution: Maintain a controlled heating profile and avoid excessive temperatures. Use a reflux condenser to prevent the loss of volatile reactants and maintain a constant reaction temperature.

Workflow for Minimizing Impurity Formation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Start Start: Prepare Hydrazine Solution Add_Acid Adjust pH with HCl (6.2-6.4) Start->Add_Acid Add_Anhydride Add Maleic Anhydride Add_Acid->Add_Anhydride Heat Heat to Reflux (110°C) Add_Anhydride->Heat Controlled Heating Monitor Monitor with TLC Heat->Monitor Cool Cool to Precipitate Monitor->Cool Reaction Complete Filter Filter Crude Product Cool->Filter Wash Wash with Cold, Acidic Water Filter->Wash Dry Dry Final Product Wash->Dry Tautomers A Diol Form (3,5-dihydroxypyridazine) B Keto-Enol Form (5-hydroxy-1,2-dihydropyridazin-3-one) A->B Equilibrium C Diketo Form (1,2-dihydropyridazine-3,5-dione) B->C Equilibrium

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Technical Support Center: A-Z Guide to Pyridazine-3,5-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the synthesis of Pyridazine-3,5-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important heterocyclic compound. This compound and its derivatives are pivotal intermediates in the development of a wide range of pharmaceuticals, owing to their diverse biological activities.[1]

This document moves beyond a simple recitation of protocols. It aims to provide a deep, mechanistic understanding of the synthetic pathways, equipping you with the knowledge to not only execute the reaction but to troubleshoot and optimize it effectively. We will delve into the common challenges encountered in the laboratory, offering evidence-based solutions and preventative strategies.

Part 1: Understanding the Core Synthesis

The most prevalent and industrially scalable synthesis of a pyridazine-diol structure involves the condensation of maleic anhydride with hydrazine hydrate.[2][3][4] This reaction, while seemingly straightforward, is nuanced, and its success is highly dependent on careful control of reaction parameters.

Reaction Mechanism Overview

The reaction proceeds through the initial formation of maleic hydrazide, which then can exist in tautomeric equilibrium with its diol form. The key steps are:

  • Nucleophilic Acyl Substitution: Hydrazine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form a maleic acid hydrazide intermediate.[4]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration: Subsequent dehydration leads to the formation of the stable six-membered pyridazine ring.

Reaction_Mechanism MA Maleic Anhydride INT1 Maleic Acid Hydrazide Intermediate MA->INT1 Nucleophilic Attack HY Hydrazine Hydrate HY->INT1 INT2 Cyclized Intermediate INT1->INT2 Intramolecular Cyclization PD This compound (Tautomeric Mixture) INT2->PD Dehydration Low_Yield_Troubleshooting LY Low Yield IR Incomplete Reaction LY->IR SR Side Reactions LY->SR PI Poor Isolation LY->PI SOL_IR Increase Time/Temp Monitor by TLC IR->SOL_IR DMAH 1,2-Dimaleic Acid Hydrazine Formation SR->DMAH POLY Polymerization SR->POLY SOL_PI Saturate Aqueous Layer Use Polar Solvent PI->SOL_PI SOL_DMAH Control Stoichiometry Slow Addition DMAH->SOL_DMAH SOL_POLY Control Temperature Profile POLY->SOL_POLY

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Technical Support Center: Synthesis of Pyridazine-3,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Pyridazine-3,5-diol, a critical precursor for numerous applications in drug development and agrochemicals. This resource is designed for researchers, scientists, and professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially significant method is the condensation reaction between maleic anhydride and hydrazine hydrate.[1][2] This reaction is typically carried out in a suitable solvent, often with acidic or basic catalysis to promote cyclization.

Q2: this compound is also known by other names. What are they?

A2: Yes, it is widely known as maleic hydrazide.[3][4] It can also exist in tautomeric forms, and may be referred to as 1,2-dihydro-3,6-pyridazinedione.

Q3: What are the critical parameters to control during the synthesis?

A3: The key parameters to control are the stoichiometry of the reactants, reaction temperature, and the choice of solvent. The order of addition of reagents can also significantly impact the formation of side products.

Q4: Is residual hydrazine a significant concern in the final product?

A4: Absolutely. Hydrazine is a toxic and reactive compound, and its presence in the final product is strictly regulated, especially for applications in agriculture and pharmaceuticals.[3] The Food and Agriculture Organization (FAO) has established specifications for the maximum allowable hydrazine content in maleic hydrazide formulations.[5]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.

Issue 1: Low Yield of this compound and Formation of a White Precipitate

Q: I am getting a low yield of the desired product, and I observe the formation of a significant amount of a white, water-soluble precipitate. What is this byproduct and how can I prevent its formation?

A: The likely culprit is the formation of 1,2-dimaleic acid hydrazine, an acyclic intermediate.

  • Causality: This side product arises from the reaction of one molecule of hydrazine with two molecules of maleic anhydride. This is particularly favored when maleic anhydride is in stoichiometric excess or when the reaction conditions do not sufficiently promote cyclization. The reaction proceeds through the initial formation of maleic monohydrazide, which can then either cyclize to form the desired this compound or react with another molecule of maleic anhydride to form the linear 1,2-dimaleic acid hydrazine.[6]

  • Troubleshooting and Mitigation:

    • Stoichiometry Control: Carefully control the molar ratio of maleic anhydride to hydrazine hydrate. A 1:1 molar ratio is theoretically required. Using a slight excess of hydrazine hydrate can help to ensure the complete conversion of maleic anhydride and minimize the formation of the 1,2-dimaleic acid hydrazine.

    • Reaction Conditions:

      • Temperature: Higher temperatures generally favor the cyclization to this compound. If you are isolating the linear byproduct, consider increasing the reaction temperature or prolonging the reaction time at a higher temperature to drive the cyclization to completion.

      • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like water or acetic acid can facilitate the cyclization.

    • Conversion of the Byproduct: If you have already isolated 1,2-dimaleic acid hydrazine, it can be converted to this compound by refluxing in water or a suitable acidic solution.[3]

Diagram: Competing Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway MA Maleic Anhydride MMH Maleic Monohydrazide (Intermediate) MA->MMH + Hydrazine DMAH 1,2-Dimaleic Acid Hydrazine (Side Product) MA->DMAH H Hydrazine Hydrate H->MMH PD This compound (Desired Product) MMH->PD Cyclization (Heat, Acid/Base) MMH->DMAH + Maleic Anhydride (Excess MA)

Caption: Competing pathways in the synthesis of this compound.

Issue 2: Presence of Unreacted Starting Materials

Q: My final product is contaminated with unreacted maleic anhydride and/or hydrazine. How can I improve the reaction conversion and purify the product?

A: Incomplete reaction is a common issue that can often be resolved by optimizing reaction parameters and implementing an effective purification strategy.

  • Causality:

    • Insufficient Reaction Time or Temperature: The condensation and cyclization reactions may not have gone to completion.

    • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of high or low reactant concentration, preventing complete reaction.

    • Catalyst Inefficiency: If using a catalyst, it may be deactivated or used in an insufficient amount.

  • Troubleshooting and Mitigation:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product. Continue the reaction until the starting materials are consumed.

    • Optimize Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature and monitor the effect on conversion. Be mindful of potential decomposition at excessively high temperatures.

      • Time: Extend the reaction time.

      • Catalysis: The use of a rare earth compound catalyst, such as rare earth trifluoromethanesulfonate, has been shown to improve reaction completeness and yield.[1]

    • Purification:

      • Recrystallization: this compound is typically a crystalline solid and can be purified by recrystallization from a suitable solvent, such as water or ethanol, to remove unreacted starting materials and other impurities.

      • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Issue 3: Product Discoloration (Yellowing)

Q: The final product has a yellow tint, suggesting the presence of impurities. What could be causing this, and how can I obtain a pure, white product?

A: Yellowing can be indicative of several issues, including the formation of a complex mixture of byproducts or degradation of the starting material or product.

  • Causality:

    • Complex Mixture Formation: Under certain conditions, particularly in the absence of a well-controlled reaction environment, a "yellow coloured complex mixture" can form alongside the desired product.[3] The exact composition of this mixture is often not well-defined but may consist of oligomeric species or other condensation products.

    • Maleic Anhydride Decomposition: Maleic anhydride can decompose at high temperatures or in the presence of contaminants, potentially leading to colored impurities.[7]

    • Oxidation: The pyridazine ring system can be susceptible to oxidation, which may lead to colored byproducts.

  • Troubleshooting and Mitigation:

    • Control of Reaction Conditions:

      • Temperature: Avoid excessive heating, as this can promote the formation of decomposition products.

      • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

    • Purification:

      • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help to adsorb colored impurities. The carbon is then removed by hot filtration.

      • Chromatography: For laboratory-scale purifications, column chromatography may be effective in separating the desired product from colored impurities, although this is less practical for large-scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

  • Slowly add hydrazine hydrate (1.0-1.1 eq) to the solution while stirring. An exothermic reaction may be observed; control the rate of addition to maintain a manageable temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until reaction completion is confirmed by TLC.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crude product by vacuum filtration and wash with cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Dry the purified product under vacuum.

Diagram: Experimental Workflow

start Start dissolve Dissolve Maleic Anhydride in Glacial Acetic Acid start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux cool Cool to Crystallize reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Water/Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end Pure this compound dry->end

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Molar Ratio (Maleic Anhydride:Hydrazine) 1:1 to 1:1.1A slight excess of hydrazine minimizes the formation of 1,2-dimaleic acid hydrazine.
Reaction Temperature Reflux in Glacial Acetic Acid (~118°C)Promotes efficient cyclization to the desired product.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be monitored.
Purification Method Recrystallization from water or ethanol/waterEffective for removing common impurities and obtaining a high-purity product.

References

  • FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. (Link: [Link])

  • Brainly.in. (2018, March 25). reaction of substituted hydrazine with maleic anhydride. (Link: [Link])

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Link: [Link])

  • Google Patents. (CN105693623A).
  • PubMed. (n.d.). [Simple analysis of maleic hydrazide in agricultural products by HPLC]. (Link: [Link])

  • Google Patents. (CN105924401A). Maleic hydrazide synthetic process. (Link: )
  • PubChem. Maleic Hydrazide. (Link: [Link])

  • ResearchGate. (2019, April 25). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. (Link: [Link])

  • VTechWorks. (n.d.). Process design for the production of maleic acid hydrazide for weed control. (Link: [Link])

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (Link: [Link])

  • Medium. (2024, April 14). The decomposition of maleic anhydride, also known as cis-butenedioic anhydride. (Link: [Link])

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridazine-3,5-diol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of Pyridazine-3,5-diol (CAS 17285-29-9). The pyridazine core is a vital pharmacophore in modern drug discovery, appearing in numerous therapeutic agents.[1][2] this compound serves as a versatile, symmetrical building block for accessing a wide array of substituted pyridazine derivatives. However, its unique chemical properties, particularly its tautomerism, present specific challenges in synthesis.

A critical concept to grasp is that this compound does not primarily exist in the di-hydroxy (diol) form. It is in equilibrium with its more stable keto-enol and diketo tautomers, predominantly existing as 5-hydroxypyridazin-3(2H)-one.[3][4] This tautomerism dictates its reactivity, influencing solubility, nucleophilicity, and the types of derivatization reactions it can undergo. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers navigate these challenges effectively.

tautomerism cluster_0 This compound Tautomerism Diol Diol Form (Minor Contributor) KetoEnol Keto-Enol Form (Major Contributor) Diol->KetoEnol Equilibrium DiKeto Diketo Form (Minor Contributor) KetoEnol->DiKeto Equilibrium

Figure 1: Tautomeric forms of this compound. The molecule predominantly exists in the keto-enol form, which governs its chemical reactivity.

Section 1: General Troubleshooting & FAQs

This section addresses fundamental issues that can arise during the initial setup and execution of reactions involving this compound.

Q1: My starting material, this compound, has very poor solubility. Which solvents are recommended?

A1: This is a common and critical issue. Due to its polar, hydrogen-bonding nature and stable crystal lattice, this compound is sparingly soluble in many standard organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

  • Recommended Solvents: For most derivatization reactions, high-boiling polar aprotic solvents are required to achieve sufficient solubility. These include:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

  • Causality: These solvents are effective because they can disrupt the strong intermolecular hydrogen bonds present in the solid diol. For reactions involving strong bases like sodium hydride (NaH), THF can sometimes be used, as the formation of the sodium salt dramatically increases solubility.

Q2: My reaction is sluggish, stalls, or fails to proceed. What are the first things to check?

A2: A stalled reaction can usually be traced back to one of several key parameters. A systematic approach is the best way to diagnose the problem.

troubleshooting_workflow start Reaction Failure check_sm 1. Verify Starting Material Purity & Identity (NMR, MS) start->check_sm check_reagents 2. Assess Reagent Quality - Anhydrous Solvents? - Active Base/Catalyst? - Reagent Stoichiometry? check_sm->check_reagents check_conditions 3. Evaluate Reaction Conditions - Sufficient Temperature? - Adequate Mixing? - Inert Atmosphere (N2/Ar)? check_reagents->check_conditions analyze 4. Analyze Crude Mixture (LC-MS, TLC) - Any Product Formed? - Starting Material Unchanged? - Degradation? check_conditions->analyze optimize Optimize Based on Analysis analyze->optimize

Figure 2: A systematic workflow for troubleshooting common reaction failures.

  • Reagent Quality: Ensure solvents are anhydrous, especially for reactions using moisture-sensitive reagents like NaH or organometallics.[5] Bases like potassium carbonate (K₂CO₃) should be finely powdered and dried.

  • Temperature: Many derivatizations of this compound require heating to overcome the activation energy barrier and ensure solubility. If a reaction is sluggish at room temperature, incrementally increasing the heat (e.g., to 60-100 °C) is a standard optimization step.[6]

  • Base Strength: The chosen base must be strong enough to deprotonate the pyridazinone N-H or O-H group (pKa is approximately 9.2).[7] For N-alkylation, K₂CO₃ or Cs₂CO₃ are often sufficient. For more difficult reactions or complete deprotonation, a stronger base like NaH may be necessary.[8]

Section 2: N-Alkylation Reactions

Direct N-alkylation is one of the most common derivatizations. However, controlling selectivity can be challenging.

Q3: I am attempting a standard N-alkylation. What are the recommended starting conditions?

A3: A reliable starting point for N-alkylation involves reacting this compound with an alkyl halide in a polar aprotic solvent with a moderate base.

ParameterRecommended ConditionRationale & Comments
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl Chloride1.05-1.2 equivalents per N-H site. Iodides are most reactive but less stable; bromides offer a good balance.
Base K₂CO₃, Cs₂CO₃, or NaH2.5-3.0 equivalents. Cs₂CO₃ is more soluble and often gives better results. NaH is for complete deprotonation but requires anhydrous conditions.[8][9]
Solvent DMF, AcetonitrileDMF is generally better for solubility.
Temperature Room Temperature to 80 °CStart at RT and heat if necessary. Microwave-assisted synthesis can significantly accelerate the reaction.[9]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions, especially if heating for extended periods.

Q4: My reaction produces a mixture of mono- and di-alkylated products. How can I improve the selectivity for the N,N'-dialkylated product?

A4: Achieving complete dialkylation is often the goal. If you are seeing significant amounts of mono-alkylated product, the reaction has likely stalled.

  • Increase Stoichiometry: Ensure you are using at least 2.2 equivalents of the alkylating agent and >2.5 equivalents of the base.

  • Increase Temperature/Time: The second alkylation is often slower than the first due to steric hindrance and altered electronics. Increasing the reaction temperature to 80-120 °C or extending the reaction time can drive the reaction to completion.

  • Use a Stronger Base: Switching from K₂CO₃ to NaH ensures the formation of the dianion, which is more nucleophilic and should react more readily with the second equivalent of the alkylating agent.[8]

Q5: Conversely, how can I favor the mono-alkylated product?

A5: Selectively forming the mono-alkylated product is challenging due to the symmetrical nature of the starting material and the fact that the second N-H can still be deprotonated and react.

  • Control Stoichiometry: Use a slight excess of this compound (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent (1.0 equivalent). This statistically favors mono-alkylation.

  • Lower Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). This allows for greater kinetic control.

  • Careful Base Selection: Use a milder base and add it slowly. This avoids generating a high concentration of the highly reactive dianion.

Section 3: C-C and C-N Cross-Coupling Reactions

For Suzuki-Miyaura or Buchwald-Hartwig reactions, the hydroxyl groups of this compound must first be converted into more reactive leaving groups, typically chlorides.

Prerequisite Step: Chlorination Before attempting cross-coupling, the diol must be converted to 3,5-dichloropyridazine. This is typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[10]

cross_coupling_workflow start This compound chlorination Step 1: Chlorination (e.g., POCl₃, heat) start->chlorination intermediate 3,5-Dichloropyridazine (Key Intermediate) chlorination->intermediate suzuki Suzuki Coupling (Pd catalyst, Base, Ar-B(OH)₂) intermediate->suzuki buchwald Buchwald-Hartwig (Pd catalyst, Ligand, Base, R₂NH) intermediate->buchwald product_c C-C Bond Formation suzuki->product_c product_n C-N Bond Formation buchwald->product_n

Figure 3: General workflow for preparing cross-coupling precursors from this compound.

Q6: I am performing a Suzuki-Miyaura coupling on 3,5-dichloropyridazine. What is a good starting catalyst system?

A6: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[11] For electron-deficient chloro-heterocycles like dichloropyridazine, a robust palladium catalyst system is required.

ComponentRecommended SystemRationale & Comments
Pd Pre-catalyst Pd(PPh₃)₄, PdCl₂(dppf)5 mol%. Pd(PPh₃)₄ can often be used directly. PdCl₂(dppf) is air-stable and effective for many chloro-heterocycles.[1][12]
Boronic Acid Aryl- or Heteroaryl-boronic acid1.1-1.5 equivalents per chloride.
Base 2M aq. Na₂CO₃, K₃PO₄, CsF2.0-3.0 equivalents. The choice of base can be critical and may require screening.[12]
Solvent 1,4-Dioxane, DME, or Toluene (often with H₂O)An aqueous/organic biphasic system is common for Suzuki reactions.
Temperature 80-110 °CHeating is almost always required to drive the catalytic cycle.

Q7: My Buchwald-Hartwig amination yield is poor. How can I optimize it?

A7: The Buchwald-Hartwig amination is the premier method for C-N bond formation but is highly dependent on the choice of ligand.[13] Aryl chlorides are notoriously less reactive than bromides or iodides, making ligand selection paramount.[14]

  • Ligand is Key: Standard ligands like PPh₃ are ineffective. You must use bulky, electron-rich phosphine ligands designed for C-Cl activation.

    • Recommended Ligands: Xantphos, RuPhos, SPhos, or Josiphos-type ligands. These stabilize the palladium center and facilitate the difficult oxidative addition step.[14][15]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[14]

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) catalyst in situ.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture and oxygen. Ensure you use anhydrous solvents and maintain an inert atmosphere.

Section 4: Reaction Monitoring and Product Purification

Q8: What are the best methods for monitoring reaction progress?

A8: A combination of techniques provides the most reliable results.

  • Thin-Layer Chromatography (TLC): The quickest method for qualitative analysis. Use a solvent system that gives good separation between your starting material and product (e.g., 50% EtOAc/Hexane or 5% MeOH/DCM). Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides confirmation of the product mass and an estimate of the conversion rate, helping to distinguish product from isomers or impurities.[16]

Q9: My pyridazine derivative is very polar and difficult to purify by column chromatography. Do you have any tips?

A9: The nitrogen atoms in the pyridazine ring make many derivatives quite polar, leading to poor separation on silica gel.

  • Solvent System: Avoid using pure ethyl acetate, as it can cause peak tailing. A standard approach is a gradient of ethyl acetate in hexanes. For very polar compounds, a gradient of methanol (0-10%) in dichloromethane is often effective.[17]

  • Deactivate Silica: Adding a small amount of triethylamine (~0.5-1%) to your mobile phase can neutralize the acidic silica surface, preventing your basic pyridazine product from streaking on the column.

  • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase HPLC (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar compounds.[16]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be a highly effective method for achieving high purity.[18]

Appendix: Standard Experimental Protocols

Protocol 1: General Procedure for N,N'-Dialkylation of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add the alkyl halide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Synthesis of 3,5-Dichloropyridazine

  • In a flask equipped with a reflux condenser, carefully add this compound (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC (quench a small aliquot with water and extract into EtOAc).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 3,5-dichloropyridazine (1.0 eq), the boronic acid (2.2 eq), PdCl₂(dppf) (0.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by LC-MS.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[1]

References
  • BenchChem Technical Support. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. BenchChem.
  • BenchChem Technical Support. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • BenchChem Technical Support. (2025).
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • BenchChem Technical Support. (2025).
  • Alves, M. J., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 21(10), 1359. [Link]

  • ResearchGate. (2015). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • ResearchGate. (2014). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • Singh, S., et al. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 5(8), 3196.
  • Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry, 32(2), 459-463.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9645–9657. [Link]

  • Thomson, C. G., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 203–213. [Link]

  • Yavari, I., et al. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129(8), 1247–1254. [Link]

  • ResearchGate. (2020). Keto-enol tautomerism of pyridazinones. [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(xi), 114-119.
  • PubChem. (n.d.). Pyridine-3,5-diol. [Link]

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 289-312. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • University of Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • Angene Chemical. (n.d.). This compound (CAS# 17285-29-9). [Link]

  • ResearchGate. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(18), 8340–8384. [Link]

  • Al-Tel, T. H. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 15(10), 7114–7126. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

Sources

Technical Support Center: Purification of Pyridazine-3,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for Pyridazine-3,5-diol (CAS: 17285-29-9). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this highly polar heterocyclic compound. This compound's unique structure, characterized by two hydroxyl groups and two adjacent nitrogen atoms within an aromatic ring, imparts properties that make its purification non-trivial.[1][2] Its high polarity, capacity for extensive hydrogen bonding, and potential to exist in multiple tautomeric forms are often the root causes of common issues such as poor solubility in standard organic solvents, streaking during chromatography, and difficulties in achieving sharp crystallization.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to explain the chemical principles behind the purification challenges and to provide robust, validated protocols to overcome them.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude this compound is a dark, discolored (brown to black) solid with low purity. What are the likely causes and how should I approach the initial cleanup?

Answer:

Discoloration in crude this compound is typically indicative of degradation or the presence of polymeric impurities formed during synthesis. Pyridazine derivatives can be sensitive to harsh reaction conditions, particularly strong acids, oxidizing agents, or high temperatures, which can lead to the formation of highly colored byproducts.[3]

Causality and Initial Approach:

  • Degradation: The pyridazine ring, while aromatic, can be susceptible to decomposition under aggressive conditions. Your first step should be to review the final steps of your synthesis and workup. Ensure that the temperature was controlled and that prolonged exposure to strong acids or bases was avoided.

  • Initial Cleanup Strategy: Before attempting more sophisticated purification methods like chromatography or recrystallization, an initial cleanup is highly recommended to remove baseline impurities and colored materials.

    • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities. The porous structure of activated carbon adsorbs large, flat, colored aromatic molecules.

Protocol: Activated Charcoal Decolorization

  • Dissolution: Dissolve the crude this compound in a suitable polar solvent in which it is highly soluble, such as hot water, ethanol, or a mixture of DMF/water.

  • Charcoal Addition: Add activated charcoal (approx. 1-2% w/w relative to your crude product) to the solution.

  • Heating: Gently heat the suspension to near boiling for 10-15 minutes with stirring. Avoid vigorous boiling, which can cause the solution to bump.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel. Pre-heating the filtration apparatus is advised.

  • Isolation: The resulting decolorized filtrate can then be taken forward for purification by recrystallization or other methods.

Q2: I am struggling with the recrystallization of this compound. It either fails to dissolve in common solvents, crashes out of solution, or "oils out" as a liquid. How do I select an appropriate solvent system?

Answer:

This is a classic problem for highly polar, hydrogen-bonding molecules. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[4] For this compound, single-solvent systems are often inadequate. A two-solvent (solvent/anti-solvent) system is typically more effective.[5]

Causality and Solvent Selection:

  • "Like Dissolves Like": The diol functionality makes the molecule extremely polar. Therefore, highly polar solvents are required for dissolution.

  • "Oiling Out": This occurs when the compound is too soluble in the hot solvent, and cooling causes it to separate as a supersaturated liquid phase rather than forming an ordered crystal lattice. This is often resolved by using a more dilute solution or a solvent system where solubility is lower at high temperatures.

Data Presentation: Candidate Solvents for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Excellent solvent when hot, but solubility might remain high when cold. Good as a primary solvent or as an anti-solvent.
Ethanol5.278Good candidate. May need to be used hot.
Methanol6.665Similar to ethanol, but its lower boiling point can be less ideal.
Isopropanol4.382A good alternative to ethanol, often provides better crystal formation.
Acetonitrile6.282A polar aprotic solvent; can be effective.
DMF / DMSO6.4 / 7.2153 / 189Very strong solvents. Use sparingly as the primary solvent and find a suitable anti-solvent (e.g., water, isopropanol).

Protocol: Systematic Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol) dropwise at room temperature. Note the solubility.

  • If a compound is insoluble at room temperature, heat the tube gently. If it dissolves, this is a promising single-solvent candidate. Allow it to cool slowly to room temperature and then in an ice bath to check for crystal formation.

  • If the compound is very soluble at room temperature (e.g., in DMF or DMSO), this will be your "solvent". Begin adding a miscible "anti-solvent" (e.g., water, isopropanol) dropwise until persistent cloudiness is observed. Gently heat until the solution becomes clear again, then allow it to cool slowly.

Mandatory Visualization: Recrystallization Solvent Selection Workflow

G start Start: Add ~20mg crude to test tube add_solvent Add solvent dropwise at room temp start->add_solvent dissolves_rt Dissolves at Room Temp? add_solvent->dissolves_rt insoluble_rt Insoluble at Room Temp dissolves_rt->insoluble_rt No fail1 FAIL: Too soluble dissolves_rt->fail1 Yes heat_tube Heat tube insoluble_rt->heat_tube dissolves_hot Dissolves when Hot? heat_tube->dissolves_hot cool_tube Cool slowly dissolves_hot->cool_tube Yes fail2 FAIL: Insoluble dissolves_hot->fail2 No crystals Crystals Form? cool_tube->crystals success SUCCESS: Good single solvent crystals->success Yes fail3 FAIL: Stays in solution crystals->fail3 No use_as_solvent Use as 'Solvent' in 2-solvent system fail1->use_as_solvent add_antisolvent Add 'Anti-Solvent' until cloudy, re-heat to dissolve, cool use_as_solvent->add_antisolvent add_antisolvent->cool_tube

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Q3: My compound streaks severely during silica gel chromatography, resulting in poor separation and broad fractions. How can I improve this?

Answer:

This is a very common issue for nitrogen-containing heterocycles like pyridazines.[4] The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This leads to slow, uneven elution from the column.

Causality and Solutions:

  • Acid-Base Interaction: The lone pairs on the pyridazine nitrogens act as Lewis bases, binding tightly to the acidic protons of the silica gel.

  • Solution 1: Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This base will preferentially bind to the acidic sites on the silica, effectively "capping" them and allowing your compound to elute symmetrically.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your entire mobile phase (e.g., for a 50:50 Hexane:Ethyl Acetate system, use 49.5:50:0.5 Hexane:EtOAc:Et₃N).

    • Ammonia: Prepare your more polar solvent (e.g., Methanol or Ethyl Acetate) by bubbling ammonia gas through it or by adding a small amount of concentrated ammonium hydroxide solution, then use this "ammoniated" solvent to prepare your mobile phase.

  • Solution 2: Use an Alternative Stationary Phase: If basic modifiers are not effective or are incompatible with your molecule, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for basic compounds.

    • Reverse-Phase (C18) Silica: For highly polar compounds, reverse-phase chromatography is often superior. The separation is based on hydrophobicity. You would use a polar mobile phase, like Water/Methanol or Water/Acetonitrile, and your polar compound would elute relatively quickly.

Data Presentation: Comparison of Chromatographic Conditions

Stationary PhaseTypical Mobile PhaseModifierMechanism & Best Use Case
Silica Gel (Normal Phase)Hexane / Ethyl Acetate or DCM / MethanolNone (Standard)Prone to streaking for basic compounds.
Silica Gel (Normal Phase)Hexane / Ethyl Acetate or DCM / Methanol0.5-1% TriethylamineRecommended. Masks acidic silanol sites, reduces tailing.[4][6]
Alumina (Neutral)Hexane / Ethyl AcetateNoneLess acidic alternative to silica, good for moderately basic compounds.
C18 Silica (Reverse Phase)Water / Methanol or Water / Acetonitrile0.1% TFA or Formic Acid (Optional)Excellent for very polar compounds. The optional acid modifier can improve peak shape by protonating the compound.[4]
Q4: My NMR spectrum is unusually complex, and the melting point is broad, even after purification. Could tautomerism be the issue?

Answer:

Yes, this is a very likely explanation. Hydroxy-substituted nitrogen heterocycles like this compound can exist in several tautomeric forms. In this case, it can exist in the diol form or various keto-enol/pyridazinone forms.

Causality and Spectroscopic Effects:

The equilibrium between these tautomers can be influenced by the solvent, temperature, and pH. If your compound exists as a mixture of tautomers in your NMR solvent (e.g., CDCl₃ or DMSO-d₆), you will see a separate set of peaks for each major tautomer present, leading to a spectrum that appears complex or impure. Similarly, the presence of multiple forms can lead to a broad melting point range rather than a sharp transition.

Mandatory Visualization: Tautomeric Forms of this compound

Caption: Equilibrium between the diol and a possible pyridazinone tautomer.

Troubleshooting and Characterization:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help. If tautomerism is occurring, the peak ratios may change with temperature. At higher temperatures, the rate of interconversion might increase, leading to broadened or coalesced peaks.

  • Different NMR Solvents: The tautomeric equilibrium is highly solvent-dependent. Try acquiring spectra in both a protic solvent (like MeOD-d₄) and an aprotic polar solvent (like DMSO-d₆) to see how the equilibrium shifts.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning the complex signals to the different tautomeric structures.

References

  • BenchChem (2025).Troubleshooting purification issues of N-pyridazin-4-ylnitramide.
  • BenchChem (2025).
  • ChemicalBook (2023).3,6-Pyridazinediol(123-33-1).
  • Wikipedia. Pyridazine. [Link]

  • Aher, N. G., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Reddit (r/chemistry). Column chromatography & TLC on highly polar compounds?[Link]

  • BenchChem (2025).Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • University of Calgary. Chromatography. [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Alchem Pharmtech. CAS 17285-29-9 | this compound. [Link]

Sources

Technical Support Center: Stability of Pyridazine-3,5-diol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent stability challenges of Pyridazine-3,5-diol and its derivatives. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Section 1: Fundamental Stability Concepts - FAQs

This section addresses the core principles governing the stability of this compound, a molecule of significant interest that presents unique handling challenges.

Q1: What is the primary stability concern when working with this compound?

A1: The most critical concept to grasp is that this compound exists in a tautomeric equilibrium with its keto form, Pyridazine-3,5-dione .[1] Tautomers are structural isomers that readily interconvert. In this case, the equilibrium involves the migration of protons and the shifting of double bonds.

The dihydroxy ("diol" or enol) form is aromatic, while the diketo ("dione") form is not. While aromaticity typically confers stability, the dione form contains strong, amide-like C=O bonds. For many substituted pyridazinones, the keto form is the more stable and predominant tautomer found.[1][2] This dynamic equilibrium is the root cause of many experimental inconsistencies. The specific position of the equilibrium can be influenced by the solvent, pH, and the electronic properties of substituents on the ring.[3][4]

Tautomerism cluster_0 This compound (Enol Form) cluster_1 Pyridazine-3,5-dione (Keto Form) Diol <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/8f3vXfH.png'SCALE='true'/>TD>TR><TR><TD>Aromatic RingTD>TR>TABLE>> Dione <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/4o4tGqJ.png'SCALE='true'/>TD>TR><TR><TD>Non-Aromatic RingTD>TR>TABLE>> Diol->Dione Equilibrium

Caption: Keto-enol tautomerism of this compound.

Q2: How do substituents on the pyridazine ring affect stability?

A2: Substituents play a pivotal role in modulating both the tautomeric equilibrium and the overall chemical stability of the pyridazine ring. The pyridazine nucleus is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[5]

  • Electron-Donating Groups (EDGs): Groups like amines (-NH2) or pyrrolyl substituents can increase the electron density of the pyridazine ring.[3] This increased electron density can shift the tautomeric equilibrium toward the hydroxy (enol) form.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) further decrease the electron density of the ring. This generally enhances the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack and degradation, although it may favor the keto tautomer.

The position of the substituent also matters. The electronic environment at each carbon atom in the ring is different, influencing how a substituent will affect reactivity and stability.[5]

Q3: What are the common degradation pathways for these compounds?

A3: Beyond tautomerization, pyridazine derivatives can degrade through several chemical pathways, particularly under common experimental conditions.

  • Oxidative Degradation: The electron-deficient ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to ring-opening or the formation of N-oxides, resulting in colored impurities and loss of material.[6]

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to light, particularly UV radiation.[7] Energy absorption can promote radical reactions, leading to dimerization, polymerization, or cleavage of the ring or its substituents. This is a common cause of solution yellowing over time.

  • Hydrolysis: Under conditions of extreme pH (strong acid or strong base), the amide-like bonds in the dione tautomer can be susceptible to hydrolysis. This can lead to the irreversible opening of the pyridazine ring, forming acyclic products.

Degradation cluster_stress Stress Factors cluster_products Degradation Products Start Pyridazine-3,5-dione Derivative RingOpened Ring-Opened Products Start->RingOpened Oxidized N-Oxides / Hydroxylated Species Start->Oxidized Polymerized Dimers / Polymers Start->Polymerized Oxidation [O] / O₂ Oxidation->RingOpened Oxidation->Oxidized Light hν (Light) Light->Polymerized pH H⁺ / OH⁻ pH->RingOpened Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate Samples) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Control Time Zero (T₀) Control (Analyze Immediately) Prep->Control Acid Acidic (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (Solvent only, 60°C) Prep->Thermal Photo Photolytic (UV/Vis light, RT) Prep->Photo Analysis Analyze all samples by LC-MS at specific time points (e.g., 2, 8, 24 hours) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare stressed samples to T₀ Control Analysis->Compare Identify Identify degradation peaks and calculate % loss Compare->Identify

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Technical Support Center: Regioselectivity in Pyridazine-3,5-diol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridazine-3,5-diol and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding the control of regioselectivity in its chemical transformations. My approach is to explain the causality behind experimental choices, grounded in established mechanistic principles, to empower you to overcome common synthetic challenges.

Understanding the Core Challenge: The Tautomeric Nature of this compound

The primary challenge in controlling reactions with this compound stems from its dynamic tautomeric nature. It does not exist as a single, static molecule but rather as an equilibrium of several forms. The position of this equilibrium is highly sensitive to the solvent, pH, and temperature, which in turn dictates the molecule's reactivity towards electrophiles and nucleophiles. Understanding this equilibrium is the first step in mastering its regioselective functionalization.

The main tautomers to consider are:

  • The Diol Form (A): this compound. This aromatic form is generally less stable.

  • The Hydroxy-Keto Forms (B and C): 5-Hydroxypyridazin-3(2H)-one and 3-Hydroxypyridazin-5(4H)-one. These are often significant contributors to the equilibrium.

  • The Dione Form (D): Pyridazine-3,5(2H,4H)-dione. This non-aromatic form can be a major species, particularly in polar solvents.[1][2]

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Alkylation Reactions - Why am I getting a mixture of N- and O-alkylated products, and how can I control the outcome?

This is the most common issue encountered. The pyridazinone tautomers present an ambident nucleophile with reactive sites at both nitrogen and oxygen. The ratio of N- to O-alkylation is a classic case of kinetic versus thermodynamic control, heavily influenced by the principles of Hard and Soft Acids and Bases (HSAB).[3]

The Underlying Principle (HSAB Theory):

  • The oxygen atom of the pyridazinone anion is a hard nucleophile . It reacts preferentially with hard electrophiles (e.g., dimethyl sulfate, benzyl chloroformate).

  • The nitrogen atom is a soft nucleophile . It reacts preferentially with soft electrophiles (e.g., allyl bromide, methyl iodide).[3]

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Dominant O-alkylation with a soft alkyl halide (e.g., methyl iodide) The reaction conditions are favoring the harder oxygen nucleophile. This could be due to the choice of base and solvent. Using a strong, hard base like NaH deprotonates the oxygen, and a polar aprotic solvent like DMF can stabilize the resulting alkoxide.1. Change the Base: Switch to a softer base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are less likely to fully deprotonate the oxygen, making the softer nitrogen atom more competitive.[4] 2. Change the Solvent: Move to a less polar or non-polar solvent like dioxane or toluene. This will disfavor the formation of the hard alkoxide ion.
Dominant N-alkylation when O-alkylation is desired The alkylating agent is too soft.1. Use a Harder Alkylating Agent: Employ reagents like dimethyl sulfate or a trialkyloxonium salt (e.g., Meerwein's salt). 2. Promote O-Alkylation: Use a silver salt (e.g., Ag₂O or Ag₂CO₃) of the pyridazinone. The silver ion coordinates to the nitrogen, effectively blocking it and directing alkylation to the oxygen.[4]
Low yield and mixture of products Reaction temperature might be suboptimal, or the base is not appropriate for the chosen solvent.1. Temperature Control: For kinetically controlled N-alkylation (often with softer electrophiles), start at lower temperatures (0 °C to RT). For thermodynamically favored products, higher temperatures may be required, but this can also lead to side reactions.[3] 2. Phase-Transfer Catalysis: For reactions with alkyl halides, using a phase-transfer catalyst (e.g., TBAB) in a biphasic system (e.g., DCM/water) with a base like K₂CO₃ can improve yields and selectivity for N-alkylation.

Protocol for Selective N,N'-Dialkylation (Symmetrical):

  • Deprotonation: To a stirred suspension of pyridazine-3,5-dione (1.0 eq.) in anhydrous DMF (10 mL/mmol), add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stirring: Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (2.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 2: Halogenation - I am trying to halogenate the C4-position, but the reaction is sluggish and gives multiple products. What can I do?

Direct electrophilic halogenation of the pyridazine ring is challenging because the nitrogen atoms are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution.[5] However, the dione tautomer possesses an enolizable methylene group at the C4 position, making it susceptible to halogenation under basic or acidic conditions.

The Underlying Principle: The key is to generate an enol or enolate intermediate, which is electron-rich and readily reacts with an electrophilic halogen source.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
No reaction or low conversion The ring is not sufficiently activated for electrophilic attack. The conditions are not suitable for enol/enolate formation.1. Use N-Substituted Substrate: Start with an N,N'-diprotected or N,N'-dialkylated pyridazine-3,5-dione. This locks the molecule in the dione form and prevents side reactions at the nitrogen atoms. 2. Base-Mediated Halogenation: Use a non-nucleophilic base like LDA or LiHMDS at low temperature (-78 °C) to generate the enolate, followed by quenching with an electrophilic halogen source (e.g., NBS for bromination, NCS for chlorination, or I₂ for iodination).
Over-halogenation or side reactions The reaction conditions are too harsh, or the halogenating agent is too reactive.1. Control Stoichiometry: Use precisely 1.0 equivalent of the halogenating agent. 2. Milder Reagents: For bromination, consider using pyridinium tribromide instead of Br₂. For iodination, iodine monochloride (ICl) can be effective. 3. Acid-Catalyzed Conditions: In some cases, performing the halogenation in acetic acid can promote enolization and lead to cleaner C4-halogenation.

Protocol for C4-Bromination of N,N'-Dibenzylpyridazine-3,5-dione:

  • Dissolution: Dissolve N,N'-dibenzylpyridazine-3,5-dione (1.0 eq.) in glacial acetic acid (15 mL/mmol) at room temperature.

  • Bromination: Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with vigorous stirring.

  • Reaction: Stir the mixture at 60 °C for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the C4-bromo product. Further purification can be achieved by recrystallization.

Strategic Workflow for Regioselective Functionalization

The following diagram outlines a decision-making process for achieving the desired regiochemical outcome in your experiments with this compound/dione.

Regioselectivity_Workflow cluster_alkylation Alkylation cluster_halogenation C4-Halogenation start Define Target Product q_alk_type Desired Alkylation? start->q_alk_type Alkylation protect_n Protect/Alkylate Both Nitrogens First start->protect_n C4-Halogenation n_alk N-Alkylation q_alk_type->n_alk Nitrogen o_alk O-Alkylation q_alk_type->o_alk Oxygen n_cond Use Soft Alkylating Agent (e.g., R-I, R-Br) + Soft Base (K2CO3) + Non-polar Solvent (Toluene) n_alk->n_cond o_cond Use Hard Alkylating Agent (e.g., (MeO)2SO2) + Hard Base (NaH) + Polar Aprotic Solvent (DMF) OR use Silver Salt (Ag2CO3) o_alk->o_cond halogenate Halogenate at C4 protect_n->halogenate halo_cond Base-mediated (LDA, -78°C) + NBS/NCS OR Acid-catalyzed (AcOH) + Br2/Cl2 halogenate->halo_cond

Caption: Decision workflow for regioselective reactions.

This guide provides a framework for troubleshooting and rationally designing your experiments. Remember that each substrate may require specific optimization. We encourage you to consult the primary literature for more detailed examples and to adapt these protocols to your specific needs.

References

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Chemical properties and tautomeric behaviour of 1,4-dihydroxypyridazino[4,5-d]pyridazine. Journal of the Chemical Society C: Organic. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. [Link]

  • Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H). ResearchGate. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. WUR eDepot. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. ResearchGate. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • Pyridazine. University of California, Irvine. [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Therapeutic pyridazine compounds and uses thereof.
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Scheme 52. Synthesis of 4,5-dihydropyridazine-3-thione derivatives 272.. ResearchGate. [Link]

Sources

Technical Support Center: Pyridazine-3,5-diol Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Pyridazine-3,5-diol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this molecule. We will move beyond simple protocols to explain the chemical principles behind the analytical hurdles, providing you with the knowledge to troubleshoot effectively and ensure the integrity of your results.

Section 1: The Core Challenge - Understanding Tautomerism

The single most critical factor complicating the analysis of this compound is its existence in a state of tautomeric equilibrium. The "diol" name represents only one possible form. In reality, the molecule dynamically shifts between the diol form and more stable keto-enol (pyridazinone) forms. This is not an impurity issue; it is an inherent property of the molecule's structure.[1][2] Failure to appreciate this phenomenon is the root cause of most analytical discrepancies.

dot

Caption: Tautomeric equilibrium of this compound.

FAQ: Why do I see multiple, often broad, peaks in my NMR and multiple signals in my HPLC chromatogram for a sample I believe to be pure?

Answer: You are observing the chemical reality of tautomerism. In solution, this compound is not a single, static structure but a mixture of isomers in rapid equilibrium. The position of this equilibrium is highly sensitive to factors like solvent polarity, pH, and temperature.

  • In NMR: Proton and carbon environments change between tautomers. If the exchange is slow on the NMR timescale, you will see distinct sets of peaks for each major tautomer present. If the exchange is fast, you may see averaged, often broadened, signals. Labile protons on the oxygen and nitrogen atoms (OH/NH) can exacerbate this, appearing as very broad signals or exchanging with solvent protons (like D2O) and disappearing entirely.

  • In Chromatography: Different tautomers have different polarities. A reversed-phase HPLC column can often separate these forms, leading to multiple peaks from a single compound. Studies on related pyridazinone structures have confirmed that the oxo (keto) form is often more stable and predominant.[1]

Section 2: Chromatographic Analysis - A Strategy for Purity Assessment

Characterizing a tautomeric compound requires a robust chromatographic method that can either resolve the major forms or, preferably, force the equilibrium towards a single form for consistent quantification.

FAQ: How can I develop a reliable HPLC method for this compound?

Answer: The key is to control the variables that influence the tautomeric equilibrium, primarily the pH of the mobile phase. The goal is to achieve sharp, reproducible peaks. A reversed-phase method on a C18 column is the standard starting point.[3]

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a high-quality C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). These columns provide a good balance of efficiency and retentivity for polar aromatic compounds.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water. The acidic modifier is critical. It helps to protonate residual silanols on the column packing, reducing peak tailing, and can help push the tautomeric equilibrium towards a single, protonated species.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Initial Gradient Conditions: Run a broad scouting gradient to determine the approximate retention time.

  • Optimization: Adjust the gradient slope around the elution time of your compound to ensure adequate separation from any impurities. The presence of the acid should sharpen the peak shape by minimizing on-column tautomeric conversion.

  • System Validation: Before analysis, ensure the system is equilibrated. A stable baseline and reproducible retention times on replicate injections are essential.

Data Presentation: Recommended HPLC Starting Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmGeneral purpose for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and controls ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase with good UV transparency.
Gradient 5% to 95% B over 15 minutesA good starting point to locate the analyte's elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CReduces viscosity and can improve peak shape.
Detection UV, 254 nm or Diode ArrayPyridazine ring is UV active. A DAD allows for peak purity analysis.
Injection Vol. 5 µLMinimize volume to prevent peak distortion.
dot

HPLC_Workflow cluster_troubleshoot Troubleshooting start Start: Prepare Sample in Mobile Phase A scout Run Broad Gradient (5-95% B) start->scout eval1 Evaluate Peak Shape & Retention Peak Tailing? Good Resolution? scout->eval1 adjust_ph Adjust pH/Modifier (e.g., try 0.1% TFA) eval1->adjust_ph Tailing > 1.5 adjust_grad Optimize Gradient Slope (Shallow gradient around peak) eval1->adjust_grad Poor Resolution verify Verify Method (Reproducibility, System Suitability) eval1->verify OK adjust_ph->scout adjust_grad->scout finish End: Final Method verify->finish

Caption: Logical workflow for HPLC method development.

Section 3: Spectroscopic Characterization - Assembling the Evidence

No single technique will definitively characterize this compound. A combination of NMR, IR, and Mass Spectrometry is required to build a complete, self-validating picture.

FAQ: My ¹H NMR spectrum is confusing, with broad signals that don't integrate well. How do I interpret it?

Answer: This is expected due to the tautomerism and the presence of exchangeable protons (OH and NH).

  • Aromatic Protons: Look for signals in the aromatic region (typically 6.0-8.0 ppm). The number of signals and their coupling patterns will depend on the dominant tautomer.

  • Labile Protons (OH/NH): These will appear as broad singlets that can shift significantly with concentration and temperature. Their integration may not be reliable.

    • Troubleshooting Step: Perform a D₂O shake . Add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the spectrum. The broad OH/NH signals will disappear as the protons exchange with deuterium. This is a definitive way to identify them.

  • ¹³C NMR: The carbonyl carbon of a pyridazinone tautomer will appear significantly downfield (δ 158-162 ppm), which is a key indicator that the keto form is present.[4][5]

FAQ: What are the critical IR absorption bands for this compound?

Answer: The IR spectrum provides a "snapshot" of the functional groups present and is excellent for identifying the presence of the keto tautomer.

  • If the diol form is dominant: Expect a very broad O-H stretching band from ~3400 to 2500 cm⁻¹.

  • If a keto (pyridazinone) form is present: Look for a strong C=O (carbonyl) stretching band between 1640-1680 cm⁻¹ .[6] This is often the most diagnostic peak.

  • Other key signals: Look for N-H stretching (~3200 cm⁻¹) and aromatic C=C/C=N stretching (~1600-1500 cm⁻¹).[7]

FAQ: How can I confirm the molecular weight using Mass Spectrometry?

Answer: Electrospray Ionization (ESI) is the preferred method. Run the analysis in both positive and negative ion modes.

  • Positive Mode (ESI+): Look for the protonated molecule [M+H]⁺.

  • Negative Mode (ESI-): Look for the deprotonated molecule [M-H]⁻.

  • High-Resolution MS (HRMS): This is the gold standard. It provides a highly accurate mass that can be used to confirm the elemental composition, distinguishing your compound from isomers with the same nominal mass.

Section 4: Ensuring Sample Integrity - Stability and Handling

Pyridazine derivatives, particularly those with hydroxyl groups, can be susceptible to degradation.

FAQ: My solution of this compound turns yellow over time. Is this a problem?

Answer: Yes, a color change is a strong indicator of chemical degradation, likely due to oxidation or photodegradation.[8] The electron-rich pyridazine ring system can be sensitive to atmospheric oxygen and light.

Troubleshooting and Best Practices:
  • Storage: Store the solid material in a desiccator, protected from light, preferably under an inert atmosphere (argon or nitrogen), and refrigerated (2-8 °C).

  • Solution Preparation: Prepare solutions fresh for analysis whenever possible. Use high-purity, degassed solvents.

  • Solvent Choice: For stock solutions, consider aprotic solvents like DMSO or DMF. For analytical work, dissolve the sample directly in the mobile phase to avoid solvent mismatch effects.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect solutions from light, especially if they will be sitting in an autosampler for an extended period.[8]

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. [Link]

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link]

  • Moreau, T. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]

  • Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC. [Link]

  • Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. Nature. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Brown, M. K. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Maccioni, E., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]

Sources

Technical Support Center: Pyridazine-3,5-diol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of Pyridazine-3,5-diol (CAS: 17285-29-9). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to challenges encountered during laboratory and pilot-scale production.

Introduction: The this compound Scale-Up Challenge

This compound and its tautomeric form, 6-hydroxypyridazin-4(1H)-one, represent a valuable heterocyclic scaffold in medicinal chemistry and materials science. While its synthesis from simple precursors like malonic acid derivatives and hydrazine appears straightforward on a lab scale, scaling up production introduces significant challenges.[1][2] These challenges often relate to reaction control, product purity, and consistent yields. This guide provides a structured approach to identifying and resolving these common scale-up issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the scale-up of this compound synthesis.

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable method for synthesizing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine.[1][2] For this compound, the most common starting material is a malonic acid derivative (e.g., diethyl malonate) which reacts with hydrazine hydrate in a cyclocondensation reaction. This approach is generally preferred for scale-up due to the availability and low cost of the starting materials.

Q2: What are the critical safety considerations when working with hydrazine on a large scale?

A2: Hydrazine and its hydrate are toxic, corrosive, and potentially explosive. When scaling up, the risks are magnified. Key safety protocols include:

  • Engineering Controls: All work must be conducted in a well-ventilated fume hood or a contained reactor system.

  • Personal Protective Equipment (PPE): Use of appropriate gloves (e.g., butyl rubber), chemical splash goggles, face shields, and flame-retardant lab coats is mandatory.

  • Exotherm Management: The reaction with dicarbonyl compounds is exothermic. Controlled addition of hydrazine via a dropping funnel or pump is crucial to manage the reaction temperature.[3] A robust reactor cooling system is essential.

  • Quenching and Work-up: Have a validated quenching procedure in place to neutralize any unreacted hydrazine before work-up. Oxidizing agents should be avoided as they can react violently with hydrazine.

Q3: How does the tautomerism of this compound affect its purification and characterization?

A3: this compound exists in equilibrium with its pyridazinone tautomers. This is a critical point as the properties of the compound (solubility, reactivity, spectroscopic signature) reflect a mixture of these forms. During purification, especially recrystallization, the choice of solvent can influence which tautomer crystallizes. For characterization, techniques like NMR spectroscopy may show broadened peaks or multiple sets of signals depending on the solvent and temperature, which can complicate interpretation. It is essential to be aware of this phenomenon and to characterize the final product thoroughly to confirm its identity and purity.

Q4: What are the key process parameters to monitor during a scale-up campaign?

A4: The following parameters are critical for ensuring reproducibility, safety, and high yield during scale-up:

  • Temperature: Monitor the internal reaction temperature, not just the heating bath. An uncontrolled exotherm is a primary cause of failure and safety incidents.[3]

  • Agitation Rate: Ensure efficient mixing to maintain homogeneity and prevent localized "hot spots" or concentration gradients, which can lead to by-product formation.[3][4]

  • Reagent Addition Rate: The rate of hydrazine addition directly controls the rate of heat generation. This must be carefully controlled.

  • pH: The pH of the reaction mixture can influence the reaction rate and the stability of the product.

  • Reaction Progress: Use in-process controls (IPC) like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.[4]

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound production.

Problem 1: Low or Inconsistent Yield

A drop in yield is one of the most common issues when moving from a lab to a pilot scale.[3] The following workflow can help diagnose the root cause.

G start Low Yield Observed check_ipc Check In-Process Controls (TLC/LC-MS) start->check_ipc incomplete Is reaction incomplete? check_ipc->incomplete Analyze data complete Is reaction complete but yield is still low? incomplete->complete No cause_incomplete Probable Cause: - Insufficient reaction time/temp - Poor mass/heat transfer incomplete->cause_incomplete Yes check_impurities Analyze crude product for by-products complete->check_impurities solution_incomplete Solution: 1. Increase reaction time or temperature. 2. Improve agitation (check impeller design/speed). 3. Re-evaluate solvent choice for better heat transfer. cause_incomplete->solution_incomplete impurities_found Are significant by-products present? check_impurities->impurities_found cause_byproducts Probable Cause: - Localized 'hot spots' or high concentration - Non-inert atmosphere leading to oxidation impurities_found->cause_byproducts Yes cause_decomposition Probable Cause: - Product is thermally unstable - Degradation during work-up/isolation impurities_found->cause_decomposition No solution_byproducts Solution: 1. Slow down reagent addition. 2. Ensure robust cooling and agitation. 3. Run reaction under an inert (N2/Ar) atmosphere. cause_byproducts->solution_byproducts solution_decomposition Solution: 1. Lower reaction or work-up temperature. 2. Minimize time in solution before isolation. 3. Check pH stability during work-up. cause_decomposition->solution_decomposition

Caption: Troubleshooting workflow for low yield.
Problem 2: Product is Impure or Difficult to Purify

Q: My final product is off-color (yellow/brown) and shows multiple spots on TLC even after initial isolation. What's wrong?

A: This typically points to the formation of polymeric or degradation by-products.

  • Probable Cause 1: Oxygen Exposure. Pyridazine derivatives can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.

  • Solution 1: Ensure the entire process, from reaction to filtration, is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Probable Cause 2: Uncontrolled Exotherm. Localized overheating can cause starting materials or the product to degrade and polymerize.

  • Solution 2: Improve heat transfer by ensuring adequate agitation and using a reactor with a sufficient cooling jacket. Slowing the addition of the limiting reagent is also a key strategy.[3]

Q: I'm struggling to recrystallize the product. It either crashes out as an oil or remains soluble. How do I develop a robust crystallization procedure?

A: Developing a purification protocol is crucial.[5]

  • Probable Cause: An inappropriate solvent system is being used. The ideal solvent should fully dissolve the product at high temperatures but have low solubility at room temperature or below.[5]

  • Solution:

    • Systematic Solvent Screen: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Use a Co-solvent System: Often, a mixture of a "good" solvent (in which the product is soluble) and a "poor" solvent (or anti-solvent, in which it is insoluble) is effective. Dissolve the crude material in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until turbidity persists. Allow to cool slowly.

    • Seeding: If crystallization is slow to initiate, add a few seed crystals of pure product to the supersaturated solution to encourage crystal growth.

Solvent System ExampleSuitability for this compoundNotes
WaterHighGood for highly polar compounds. Can be effective but may require a large volume.
Ethanol/WaterHighA common and effective combination. The ratio can be tuned to optimize recovery and purity.
Isopropanol (IPA)MediumGood for moderately polar compounds. Less volatile than ethanol.
AcetonitrileMediumCan be effective but may co-crystallize with the product.
Problem 3: Reaction Control and Thermal Runaway

Q: My reaction temperature spiked unexpectedly during hydrazine addition, even with the cooling on full. How can I prevent this?

A: This is a sign of inadequate heat removal relative to the rate of heat generation—a dangerous precursor to thermal runaway.

  • Probable Cause: The rate of hydrazine addition is too fast for the reactor's cooling capacity. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[3]

  • Solution:

    • Reduce Addition Rate: This is the most critical control parameter. Slow the rate of hydrazine addition significantly.

    • Use a Co-solvent: Adding a higher-boiling, inert co-solvent can increase the thermal mass of the reaction mixture, helping to absorb heat without a rapid temperature rise.

    • Process Safety Analysis: Before scaling further, perform a basic process safety analysis to understand the thermal hazard of the reaction. This may involve techniques like Differential Scanning Calorimetry (DSC) on the reaction mixture.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound (Illustrative)

This protocol is a general guideline. All parameters must be optimized for your specific equipment and scale.

Caption: Process flow for this compound synthesis.
  • Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with an overhead stirrer, thermocouple, condenser, and an inlet for nitrogen and reagent addition.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reagents: Charge the reactor with ethanol (solvent) and diethyl malonate (1.0 eq). Begin agitation.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) to the reactor via a dosing pump over 2-3 hours. CRITICAL: Monitor the internal temperature and ensure it does not exceed the set limit (e.g., 60 °C). Adjust the addition rate as needed to control the exotherm.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 80-85 °C) and hold for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to 0-5 °C. The product should precipitate. Filter the solid and wash the filter cake with cold ethanol to remove soluble impurities.

  • Drying: Dry the crude product under vacuum at 50 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on a prior solvent screen, choose an appropriate solvent system (e.g., Ethanol/Water).

  • Dissolution: Transfer the crude, dry solid to a clean reactor. Add the minimum amount of hot ethanol required to achieve complete dissolution.

  • Anti-Solvent Addition: While maintaining a high temperature, slowly add water (anti-solvent) until the solution becomes slightly cloudy. Add a small amount of ethanol to redissolve the solids.

  • Cooling & Crystallization: Turn off the heating and allow the solution to cool slowly with gentle agitation. Crystal formation should begin as the solution cools.

  • Complete Precipitation: Once at room temperature, cool the slurry further to 0-5 °C for at least 1 hour to maximize yield.

  • Final Isolation: Filter the purified product, wash with a cold ethanol/water mixture, and dry under vacuum. Confirm purity using LC-MS and NMR.

References

  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem Technical Support.
  • Journal of Pharmaceutical and Biomedical Analysis. "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction". ScienceDirect.
  • ACS Publications. "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902".
  • Knowledge UChicago. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing". Knowledge UChicago.
  • Liberty University. "SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines". Liberty University.
  • Organic Chemistry Portal. "Synthesis of pyridazines". Organic Chemistry Portal.
  • MDPI. "Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines".
  • Universidade do Minho. "Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion". Universidade do Minho Repository.
  • ResearchGate. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing".
  • Benchchem. "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem Technical Support.
  • ResearchGate. "Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines".
  • Lirias.
  • Benchchem. "Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one". Benchchem.
  • Alchem.Pharmtech. "CAS 17285-29-9 | this compound". Alchem.Pharmtech.
  • Wikipedia. "Pyridazine". Wikipedia.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Pyridazine-3,5-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Pyridazine-3,5-diol, also known by its common name maleic hydrazide, is a significant heterocyclic compound with applications ranging from agriculture to pharmaceuticals. Its unique structure, existing in tautomeric equilibrium with 3-hydroxy-1,6-dihydropyridazin-6-one and pyridazine-3,5(2H,4H)-dione, underpins its diverse chemical reactivity and biological activity. For researchers and professionals in drug development, the efficient and reliable synthesis of this pyridazine derivative is of paramount importance. This guide provides a comparative analysis of established synthesis methods for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to inform your selection of the most suitable method for your research needs.

Introduction to this compound and its Tautomerism

This compound is a planar heterocyclic molecule whose physicochemical properties are influenced by its capacity for tautomerism.[1][2] The presence of hydroxyl and amine functionalities allows for different isomeric forms to exist in equilibrium, which can affect its reactivity and interaction with biological targets. Understanding this tautomerism is crucial when considering its synthesis and subsequent applications.

Method A: Synthesis from Maleic Anhydride and Hydrazine Hydrate

The most prevalent and industrially significant method for the synthesis of this compound is the condensation reaction between maleic anhydride and hydrazine hydrate.[3][4][5][6] This method is favored for its use of readily available and cost-effective starting materials, and it generally provides high yields of the desired product.

Mechanistic Rationale

The reaction proceeds through a nucleophilic acyl substitution followed by cyclization. The hydrazine, a potent binucleophile, initially attacks one of the carbonyl groups of the maleic anhydride, leading to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular condensation between the remaining carboxylic acid group and the terminal nitrogen of the hydrazine moiety, with the elimination of a water molecule, results in the formation of the stable six-membered pyridazine ring.

digraph "Method_A_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Reaction mechanism for the synthesis of this compound from maleic anhydride.
Experimental Protocol

This protocol is a representative procedure synthesized from multiple sources.[4][5][6]

Materials:

  • Maleic Anhydride (1.0 mol, 98.06 g)

  • Hydrazine Hydrate (80% solution, 1.3 mol, ~81.3 g)

  • Hydrochloric Acid (30% solution, ~120 mL)

  • Ethanol (for washing)

  • Deionized Water

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration flask

  • Beakers and graduated cylinders

Procedure:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 72.5 mL of hydrazine hydrate (80%).

  • While stirring and cooling the flask in an ice bath, slowly add 120 mL of 30% hydrochloric acid dropwise from the dropping funnel. Maintain the temperature below 20 °C.

  • Once the addition is complete, add 98 g of maleic anhydride to the mixture.

  • Heat the reaction mixture to 110 °C and maintain at reflux for 3 hours.

  • After the reflux period, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the resulting solid product by suction filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (3-4 times) to remove any unreacted starting materials and impurities.

  • Dry the purified white to yellowish-white solid to a constant weight.

Performance Data
ParameterValueReference
Yield Up to 97%[4]
Purity High, can be improved by recrystallization[4]
Reaction Time ~3-4 hours[5]
Temperature 110 °C[5]

Method B: Synthesis from Maleic Acid and Hydrazine Dihydrochloride

An alternative, though closely related, approach involves the use of maleic acid and hydrazine dihydrochloride. This method avoids the direct handling of concentrated hydrazine hydrate and can be advantageous in certain laboratory settings.

Mechanistic Rationale

The underlying mechanism is analogous to that of Method A. The hydrazine, generated in situ from its dihydrochloride salt, reacts with maleic acid in a condensation reaction to form the pyridazine ring. The acidic conditions facilitate the dehydration step.

Experimental Protocol

Materials:

  • Maleic Acid (0.7 mol, 81.2 g) or Maleic Anhydride (0.7 mol, 68.6 g)

  • Hydrazine Dihydrochloride (0.7 mol, 75.6 g)

  • Deionized Water (500 mL)

Equipment:

  • 1 L beaker or round-bottom flask

  • Heating plate or mantle with stirring

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of 75.6 g of hydrazine dihydrochloride in 500 cc of water and bring it to a boil.

  • In a single portion, add 68.6 g of maleic anhydride (or 81.2 g of maleic acid) to the boiling solution with stirring.

  • Maintain the mixture at its boiling point for 3 hours. During this time, the volume of the solution may be reduced; add water as needed to maintain a stirrable mixture.

  • After 3 hours, allow the solution to cool to room temperature, which will cause the product to crystallize.

  • Collect the crystals by filtration and wash with a small amount of cold water.

  • The product can be further purified by recrystallization from hot water.

Performance Data
ParameterValueReference
Yield Good to high
Purity Can be readily purified by recrystallization
Reaction Time 3 hours
Temperature Boiling point of water

Comparative Analysis

FeatureMethod A (Maleic Anhydride & Hydrazine Hydrate)Method B (Maleic Acid & Hydrazine Dihydrochloride)
Starting Materials Maleic anhydride, hydrazine hydrate, HClMaleic acid/anhydride, hydrazine dihydrochloride
Reagent Handling Requires careful handling of corrosive HCl and toxic hydrazine hydrate.Uses a more stable solid hydrazine salt, potentially safer.
Yield Reported yields are very high (up to 97%).[4]Yields are generally good, though may be slightly lower than Method A.
Reaction Conditions Reflux at 110 °C.[5]Boiling in an aqueous solution.
Work-up & Purification Simple filtration and washing.Simple filtration and recrystallization.
Cost-Effectiveness Generally considered highly cost-effective due to inexpensive reagents.May be slightly more expensive due to the cost of hydrazine dihydrochloride.
Scalability Well-established for industrial scale-up.Suitable for laboratory scale; scalability may require more optimization.
digraph "Synthesis_Comparison" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Comparative overview of the two primary synthesis methods for this compound.

Conclusion and Recommendations

For the majority of applications, Method A , the reaction of maleic anhydride with hydrazine hydrate, remains the gold standard for the synthesis of this compound. Its high yields, cost-effectiveness, and scalability make it the most practical choice for both laboratory and industrial production. However, appropriate safety precautions for handling hydrazine hydrate and hydrochloric acid are essential.

Method B offers a viable alternative, particularly for researchers who may wish to avoid the direct use of concentrated hydrazine hydrate. While potentially offering slightly lower yields and being more expensive, the increased safety profile in handling the starting materials may be a deciding factor in a laboratory setting.

Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher, including scale, budget, and available safety infrastructure. Both methods presented here are robust and will reliably produce this compound for further use in research and development.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (PDF) [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • 2319-6505 synthesis, characterization and biological activity evaluation of new pyridazines containing imidazolidine moiety. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

  • DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.

Sources

A Comparative Guide to the Biological Activity of Pyridazine-3,5-diol Isomers: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the biological activities of Pyridazine-3,5-diol and its isomers. While direct comparative data on this specific diol is emergent, this document synthesizes established principles from the broader pyridazine class to offer a predictive and methodological guide. We will explore the critical role of isomerism, delve into the diverse pharmacological profiles of related compounds, and provide robust, validated protocols for empirical comparison.

The this compound Scaffold: A Study in Tautomeric Plasticity

The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and cardiovascular indications.[1][2][3] this compound is of particular interest due to its potential for rich chemical modification and its existence in multiple tautomeric forms.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For this compound, the most significant isomeric relationship is tautomerism, specifically keto-enol tautomerism. The molecule can exist in equilibrium between the diol form and various dione (pyridazinone) forms. The keto forms are generally more stable and thus more prevalent.[4] This equilibrium is not merely a chemical curiosity; it dictates the molecule's hydrogen bonding capabilities, polarity, and shape, which are all critical for interaction with biological targets like enzyme active sites and cellular receptors.

tautomers cluster_diol Enol Form cluster_dione Keto Forms diol This compound dione1 5-hydroxy-1,2-dihydropyridazin-3(2H)-one diol->dione1 Equilibrium dione2 1,2-dihydropyridazine-3,5-dione dione1->dione2 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Isomerism: The Decisive Factor in Pyridazine Bioactivity

Beyond tautomerism, other forms of isomerism, such as geometric and positional isomerism, have demonstrated profound impacts on the pharmacological profiles of pyridazine derivatives. Understanding these principles is essential for predicting and interpreting the biological activity of any new analogue.

  • Geometric Isomerism (Cis-Trans): Studies on related pyridazine structures have shown that geometric isomerism can lead to dramatically different biological outcomes. In an investigation of new pyridazinium compounds, cis-isomers were consistently found to be more active as antimicrobial agents compared to their corresponding trans-isomers.[5] In another study evaluating phytotoxicity, a trans-isomer proved to be noxious, killing all wheat seeds, while its cis-isomer acted as a growth stimulant. This stark difference underscores how stereochemistry dictates the interaction with biological systems.

  • Positional Isomerism: The location of substituents on the pyridazine ring is a key determinant of the therapeutic class. The vast and varied activities reported for pyridazine derivatives—from anticancer and anticonvulsant to cardiotonic—arise from the specific placement of different functional groups around the core.[2][6][7] For example, substitutions at the 6-position have been explored for vasodilator activity, while modifications at the 2-position can influence PDE5 inhibition.[4]

Comparative Landscape of Biological Activities

The pyridazine nucleus is associated with a wide spectrum of pharmacological activities.[1][8] By examining data from functionally related pyridazinone and pyrrolopyridazine compounds, we can establish a baseline for the potential activities of this compound isomers.

Anticancer and Cytotoxic Potential

Pyridazine derivatives have been extensively evaluated for their antitumor properties.[9][10][11][12] In vitro studies have demonstrated dose- and time-dependent cytotoxic activity against a variety of human cancer cell lines.[9] The mechanism often involves the inhibition of critical cellular enzymes like kinases (e.g., PI3Kα) or the induction of apoptosis.[13][14] The stereochemistry of isomers can result in differential binding affinity to the target enzyme, as seen with R- and S-isomers of a pyridine-3-sulfonamide derivative where the R-isomer showed superior PI3Kα inhibition.[13]

Table 1: Comparative Cytotoxic Activity of Various Pyridazine Derivatives

Compound/Derivative Cell Line Assay IC50 (µM) / Activity Reference
Pyrrolo[1,2-b]pyridazine 5a LoVo (colon cancer) MTS Assay Highest Activity Observed [9][15]
Pyrrolo[1,2-b]pyridazine 2c LoVo (colon cancer) MTS Assay Highest Activity Observed [9][15]
Pyridazine Derivative 8 MCF-7 (breast cancer) Not Specified Best Activity Observed [15][16]
Pyridazine Derivative 4 MCF-7 (breast cancer) Not Specified Best Activity Observed [15][16]
Pyridazine Derivative 5 HePG2 (liver cancer) Not Specified Best Activity Observed [16][17]
Pyridazine Derivative 13a HePG2 (liver cancer) Not Specified Best Activity Observed [16][17]
Pyridazine Derivative 10 HCT (colon cancer) Not Specified Best Activity Observed [16][17]
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R-isomer) HepG2 (liver cancer) MTT Assay 9.26 ± 0.89 [13]

| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (S-isomer) | HepG2 (liver cancer) | MTT Assay | 24.17 ± 2.34 |[13] |

Antimicrobial Activity

The pyridazine scaffold is a cornerstone of many compounds with potent antimicrobial effects.[18] Derivatives have shown broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).[5][19][20] The mode of action can vary, but the structural integrity of the molecule, including its isomeric form, is crucial for efficacy. As noted, studies have indicated that cis-isomers may confer superior antibacterial activity over trans-isomers.[5]

Enzyme Inhibition

Many pyridazinone derivatives exert their therapeutic effects by inhibiting specific enzymes. They have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE-4 and PDE-5, which are relevant targets for anti-inflammatory and vasodilator drugs, respectively.[4][6] The precise geometry of the molecule is paramount for fitting into the enzyme's active site, making this a key area where isomers of this compound could exhibit highly differential activity.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activity of this compound isomers, standardized and validated in vitro assays are required. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50), a key measure of cytotoxicity.

Causality: The MTT assay is based on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in the appropriate medium (e.g., MEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[13]

  • Cell Seeding: Once cells reach 80-90% confluency, trypsinize, count, and seed them into a 96-well plate at a density of approximately 4 x 10³ to 5 x 10³ cells per well.[13] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each this compound isomer in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.[13] The duration should be consistent across all experiments for valid comparison.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Culture Cancer Cells seed 2. Seed Cells into 96-well Plate culture->seed treat 3. Treat with Isomer Dilutions seed->treat incubate 4. Incubate for 48-72h treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read 7. Read Absorbance (570nm) solubilize->read calculate 8. Calculate IC50 Values read->calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The lack of turbidity after incubation indicates that the compound has inhibited microbial growth at that concentration.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture a bacterial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) on an appropriate agar plate. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the stock solution of the test isomer to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Gentamicin) should be run in parallel as a reference.[20]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure optical density at 600 nm.

  • Validation: The positive control must show clear turbidity, and the negative control must remain clear. The MIC of the reference antibiotic should fall within its expected range.

mic_workflow prep 1. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Wells with Bacteria prep->inoculate dilute 2. Perform Serial Dilution of Isomers in 96-well Plate dilute->inoculate incubate 4. Incubate Plate for 18-24h inoculate->incubate read 5. Read Wells for Turbidity incubate->read determine 6. Determine MIC Value read->determine

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The pyridazine scaffold is a remarkably versatile platform for drug discovery, with its biological activity being exquisitely sensitive to isomeric variations. While this compound itself is a specific target for investigation, the principles derived from the broader class of pyridazines provide a robust predictive framework. Tautomeric, geometric, and positional isomerism can profoundly alter a compound's interaction with biological targets, leading to distinct pharmacological profiles. The provided experimental protocols offer a validated pathway for researchers to systematically compare the cytotoxic and antimicrobial activities of this compound isomers, paving the way for the discovery of novel therapeutic agents. Future work should focus on elucidating specific enzyme targets and exploring the in vivo efficacy and safety profiles of the most promising isomers.

References

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry.
  • Antimicrobial activity of new pyridazine deriv
  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (n.d.).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). European Journal of Medicinal Chemistry, 44(5), 1989-96.
  • G. M. de Oliveira, V., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(11), 3326.
  • PYRIDAZINE IZOMERS WITH BIOLOGICAL ACTIVITY. (2022). LUCRĂRI ȘTIINȚIFICE SERIA HORTICULTURĂ, 65(2).
  • Pyridazine and its deriv
  • A Comparative Guide to In Vitro Testing of Pyridazinone Compounds. (2025). BenchChem.
  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
  • Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744-750.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
  • Butnariu, R., & Mangalagiu, I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.
  • Li, Y., et al. (2018). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules, 23(10), 2469.
  • Delfourne, E., et al. (2003). Synthesis and in vitro antitumor activity of an isomer of the marine pyridoacridine alkaloid ascididemin and related compounds. Bioorganic & Medicinal Chemistry, 11(20), 4351-6.
  • Delfourne, E., et al. (2002). Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid. Journal of Medicinal Chemistry, 45(18), 3765-71.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed.
  • Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(10), 662-70.

Sources

A Comparative Guide to the Validation of Pyridazine-3,5-diol as a Privileged Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the pyridazine scaffold, with a specific focus on the potential of Pyridazine-3,5-diol and its tautomeric forms. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system in modern therapeutic design. We will dissect its physicochemical rationale, provide a comparative analysis against established scaffolds, and detail a comprehensive framework for its experimental validation.

Introduction: The Quest for Privileged Scaffolds

In drug discovery, a "scaffold" refers to the core structural framework of a molecule.[1] Certain scaffolds, termed "privileged structures," appear repeatedly in successful drugs, demonstrating an inherent ability to interact with a variety of biological targets.[2][3] The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly emerged as one such privileged scaffold.[4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive effects.[6][7][8] This guide explores the validation of this scaffold, using this compound as a focal point to illustrate the principles of rational drug design.

Section 1: The Pyridazine Scaffold: A Physicochemical Rationale

The pyridazine nucleus is endowed with unique physicochemical properties that make it highly attractive for medicinal chemistry. Unlike its carbocyclic analog, benzene, the inclusion of two nitrogen atoms introduces a significant dipole moment and increases polarity, which can enhance aqueous solubility.[4][9]

Key Physicochemical Advantages:

  • Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, enabling robust interactions with biological targets like protein kinases.[4][9] This dual-acceptor capability is a distinguishing feature compared to other azines.

  • Modulated Basicity: Pyridazine is a weak base.[9] This ensures that its hydrogen-bonding potential is preserved at physiological pH, unlike more basic heterocycles that may become protonated, thereby losing their acceptor properties.[9]

  • Favorable Pharmacokinetics: The pyridazine ring has been shown to influence metabolic stability favorably. It is associated with low cytochrome P450 (CYP) inhibitory effects and has the potential to mitigate interactions with the hERG potassium channel, a common source of cardiotoxicity.[4][9]

  • Bioisosteric Versatility: The pyridazine ring serves as an excellent bioisostere for the phenyl ring and other heterocycles.[10] This substitution can improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The specific case of this compound is particularly interesting due to its tautomerism with pyridazinone structures, which are prevalent in many biologically active compounds.[6] This inherent structural flexibility can be exploited to fine-tune interactions within a target's binding site.

Section 2: Comparative Analysis with Established Scaffolds

To validate a scaffold, it must be benchmarked against established alternatives. The pyridazine ring is often used as a bioisosteric replacement for phenyl, pyridine, and its isomer, pyrimidine.[10][11]

Caption: Bioisosteric replacement of a phenyl ring with common heterocycles.

The choice of scaffold profoundly impacts a drug candidate's properties. The table below provides a comparative summary based on key drug-like parameters.

PropertyPhenylPyridinePyrimidinePyridazine Rationale for Drug Design
cLogP (Lipophilicity) ~2.1~0.7~-0.1~0.3Lower cLogP, as seen with pyridazine, generally improves aqueous solubility and can reduce off-target toxicity.[10]
H-Bond Acceptors 0122 The two adjacent acceptors in pyridazine offer unique opportunities for strong, bidentate interactions with target proteins.[4][9]
H-Bond Donors 0000 The absence of donors provides a stable core, with donor functionality typically added via substituents.
Topological Polar Surface Area (TPSA) 0 Ų12.9 Ų25.8 Ų25.8 Ų Higher TPSA is correlated with increased polarity and better solubility but can negatively impact cell permeability if too high.
Metabolic Stability Prone to CYP oxidationCan be oxidizedGenerally stableGenerally stable, low CYP inhibition Pyridazine's electron-deficient nature makes it less susceptible to oxidative metabolism, potentially increasing half-life.[4][9]

Section 3: A Framework for Experimental Validation

A rigorous, multi-step workflow is essential to validate any new drug scaffold. This process must be self-validating, incorporating decision points based on empirical data.

Validation_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_profiling Candidate Profiling cluster_preclinical Preclinical Development synthesis Scaffold Derivatization & Library Synthesis primary Primary Screening (Target Efficacy) synthesis->primary Test Compounds secondary Secondary Screening (Selectivity & Safety) primary->secondary Active Hits admet In Silico & In Vitro ADMET Profiling secondary->admet Selective Hits lead_opt Lead Optimization admet->lead_opt Favorable Profile candidate Preclinical Candidate Selection lead_opt->candidate Optimized Leads

Caption: A logical workflow for the validation of a novel drug scaffold.

Step 1: Synthesis and Derivatization

The synthesis of pyridazine derivatives is well-established, often involving the cyclocondensation of a hydrazine derivative with a 1,4-dicarbonyl compound.[12][13] This provides a versatile route to create a library of analogs for structure-activity relationship (SAR) studies.

Exemplary Protocol: Synthesis of a 6-Aryl-2,4-disubstituted-pyridazin-3(2H)-one

  • Rationale: This protocol is a common and robust method for creating the pyridazinone core, allowing for diversification at multiple positions to explore the chemical space around the scaffold.[14]

  • Reaction Setup: To a solution of a 3-oxo-2-arylhydrazonopropanal (1.0 eq) in acetic anhydride (10 mL), add a substituted acetic acid derivative (e.g., p-nitrophenylacetic acid) (1.0 eq).

  • Cyclization: Stir the reaction mixture at reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure pyridazin-3-one derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 2: Primary Biological Screening (Efficacy)

Given the prevalence of pyridazine scaffolds as kinase inhibitors, a kinase inhibition assay is a logical starting point for validation.[4][15] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-known target for pyridazine-based anticancer agents.[15][16]

Exemplary Protocol: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

  • Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is highly sensitive, robust, and suitable for high-throughput screening.

  • Materials: Recombinant human VEGFR-2 enzyme, appropriate substrate (e.g., poly(Glu,Tyr) 4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure: a. Prepare a kinase reaction buffer (e.g., HEPES, MgCl₂, DTT). b. In a 384-well plate, add 2.5 µL of the test compound (from the synthesized library) at various concentrations. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle). c. Add 2.5 µL of VEGFR-2 enzyme/substrate mix to each well and incubate for 5 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature. e. Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. f. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes. g. Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Step 3: Secondary Screening (Selectivity & Safety)

Active compounds from the primary screen must be evaluated for selectivity and off-target effects.

  • Kinase Selectivity Profiling: Test promising hits against a panel of other kinases (e.g., a commercial panel of >100 kinases) to determine their selectivity profile. A highly selective compound is often preferred to minimize off-target side effects.

  • Initial Cytotoxicity: Assess the cytotoxicity of the compounds against a non-cancerous human cell line (e.g., human umbilical vein endothelial cells, HUVECs) to obtain an early indication of the therapeutic window.[17]

Step 4: In Silico and In Vitro ADMET Profiling

Early assessment of ADMET properties is critical to avoid late-stage failures. This begins with computational predictions, followed by experimental validation.[18][19][20]

Exemplary Protocol: Computational ADMET and Physicochemical Profiling

  • Rationale: In silico tools provide rapid, cost-effective predictions of a compound's drug-like properties, guiding the selection of compounds for more resource-intensive in vitro testing.[17]

  • Workflow: a. Use software or web servers (e.g., SwissADME, ADMETlab 2.0, pkCSM) to calculate key parameters for each synthesized analog.[17][19] b. Physicochemical Properties: Analyze compliance with Lipinski's Rule of Five (Molecular Weight < 500 Da, cLogP < 5, H-bond donors < 5, H-bond acceptors < 10) and other drug-likeness rules. c. Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability. d. Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB). e. Metabolism: Predict inhibition and substrate potential for major CYP450 isoforms (e.g., CYP3A4, 2D6, 2C9). f. Toxicity: Predict potential for AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Prioritization: Synthesize and advance compounds with the best predicted ADMET profiles for in vitro validation (e.g., Caco-2 permeability assays, liver microsome stability assays, and hERG patch-clamp assays).

Conclusion

The pyridazine scaffold, including the this compound tautomer, represents a privileged structure in medicinal chemistry, validated by its presence in numerous biologically active compounds.[3][21] Its unique physicochemical properties—notably its dual hydrogen bond acceptor capacity, modulated basicity, and favorable metabolic profile—provide a strong rationale for its use in drug design.[4][9] By employing a systematic validation framework encompassing rational synthesis, targeted biological screening, and early ADMET profiling, researchers can effectively harness the potential of this scaffold to develop novel therapeutics with improved efficacy and safety profiles.

References

  • Benchchem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.

  • ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety.

  • National Center for Biotechnology Information. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

  • National Center for Biotechnology Information. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.

  • Slideshare. Pyridazine and its derivatives.

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery.

  • ResearchGate. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

  • PubMed. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators.

  • German Journal of Pharmaceuticals and Biomaterials. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

  • ResearchGate. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

  • ResearchGate. Scaffold hierarchy. Examples of a few well-known drugs and the...

  • National Center for Biotechnology Information. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.

  • GitHub. Generative Drug (Candidates) Design with Experimental Validation.

  • National Center for Biotechnology Information. A novel in silico scaffold-hopping method for drug repositioning in rare and intractable diseases.

  • Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives.

  • National Center for Biotechnology Information. Privileged Scaffolds for Library Design and Drug Discovery.

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives.

  • ResearchGate. Scaffold Hopping and De Novo Drug Design.

  • MDPI. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions.

  • MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.

  • Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines.

  • ResearchGate. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.

  • PubMed. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands.

  • Cambridge MedChem Consulting. Aromatic Bioisosteres.

  • Encyclopedia.pub. Characterization of Pyridazine Bioisosteres and Their Effects.

  • National Center for Biotechnology Information. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities.

  • SpringerLink. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors.

  • National Center for Biotechnology Information. Structural and Activity Profile Relationships Between Drug Scaffolds.

  • National Center for Biotechnology Information. A Novel Scalarized Scaffold Hopping Algorithm with Graph-Based Variational Autoencoder for Discovery of JAK1 Inhibitors.

  • PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.

  • PubMed. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.

  • MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.

  • ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.

  • Semantic Scholar. Many drugs contain unique scaffolds with varying structural relationships to scaffolds of currently available bioactive compounds.

  • National Center for Biotechnology Information. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.

  • Inside Quantum Technology. Researchers Report Quantum Computing Can Accelerate Drug Design.

  • ResearchGate. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

Sources

A Comparative Guide to Dihydroxypyridazines in Bioassays: Unraveling Isomeric Differences

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridazine scaffold represents a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Among the simplest derivatives are the dihydroxypyridazines, whose isomeric forms can exhibit distinct biological profiles. This guide provides a comparative overview of pyridazine-3,5-diol and other dihydroxypyridazine isomers in the context of bioassays, highlighting known activities and identifying critical knowledge gaps to guide future research.

The Dihydroxypyridazine Isomers: A Structural Overview

The positional isomers of dihydroxypyridazine—this compound, pyridazine-3,6-diol, and pyridazine-4,5-diol—possess the same molecular formula (C₄H₄N₂O₂) but differ in the substitution pattern of their hydroxyl groups on the pyridazine ring. This seemingly minor structural variance can significantly impact their physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn dictates their interaction with biological targets.

It is crucial to recognize that these diols can exist in tautomeric equilibrium with their corresponding dione forms (e.g., pyridazine-3,5-dione). The predominant tautomer under physiological conditions can influence the molecule's biological activity. For instance, pyridazine-3,6-diol is commonly known by its dione tautomer, maleic hydrazide.

Comparative Biological Activities: A Landscape of Knowns and Unknowns

A comprehensive review of the scientific literature reveals a significant disparity in the biological evaluation of dihydroxypyridazine isomers. While pyridazine-3,6-diol (maleic hydrazide) is extensively studied, data on this compound and pyridazine-4,5-diol is sparse to non-existent in the public domain.

Table 1: Summary of Reported Biological Activities of Dihydroxypyridazine Isomers

IsomerCommon Name/TautomerReported Biological ActivitiesKey Findings
This compound Pyridazine-3,5-dioneNo significant biological activity data found in peer-reviewed literature.This represents a significant knowledge gap and an opportunity for novel research.
Pyridazine-3,6-diol Maleic HydrazidePlant growth regulation, herbicidal activity.[6][7][8]Acts by inhibiting cell division.[6]
Pyridazine-4,5-diol Pyridazine-4,5-dioneLimited specific data available. Analgesic and anti-inflammatory activities have been reported for some derivatives of the pyridazino[4,5-b] system.[9]Further investigation is required to determine the bioactivity of the parent compound.
Pyridazine-3,6-diol (Maleic Hydrazide): The Well-Characterized Isomer

Pyridazine-3,6-diol, predominantly existing as its tautomer maleic hydrazide, is a well-known plant growth regulator and herbicide.[6][7][8] Its mechanism of action involves the inhibition of cell division, making it effective in controlling sprouting in stored crops and managing weed growth.[6] While its effects on plants are well-documented, its broader pharmacological potential in human health remains largely unexplored in comparison to other pyridazine derivatives.

This compound: The Enigma

Despite the rich pharmacology of the pyridazine nucleus, there is a striking absence of published research on the biological activities of this compound. This presents a unique opportunity for discovery. Given that other pyridazine derivatives exhibit potent anticancer and antimicrobial activities, it is plausible that this compound could possess similar properties.[3][4][5] Its distinct electronic and steric profile compared to the 3,6-isomer could lead to novel target interactions and biological effects.

Pyridazine-4,5-diol: An Underexplored Territory

Similar to the 3,5-isomer, pyridazine-4,5-diol is not extensively characterized in the scientific literature. However, some derivatives of fused heterocyclic systems incorporating the pyridazine-4,5-dione moiety, such as 3H-pyridazino[4,5-b][10][11]benzothiazin-4(10H)-one, have been synthesized and evaluated for analgesic and anti-inflammatory activities.[9] These findings suggest that the pyridazine-4,5-diol scaffold may serve as a valuable starting point for the development of new therapeutic agents.

Experimental Protocols for Bioassays

To facilitate the investigation of dihydroxypyridazines, this section provides detailed protocols for key bioassays relevant to the known and potential activities of this compound class.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][12][13] It is a standard initial screening method for potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[10][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after an incubation period.

Protocol:

  • Preparation of Inoculum: Grow the test microorganism (bacteria or fungi) in a suitable broth medium to a specified density (e.g., 0.5 McFarland standard for bacteria).

  • Compound Dilution: Prepare a serial two-fold dilution of the dihydroxypyridazine compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antimicrobial_Assay_Logic cluster_0 Broth Microdilution Workflow Start Start Serial Dilution of Compound Serial Dilution of Compound Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Compound->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth Determine MIC Determine MIC Visual Assessment of Growth->Determine MIC End End Determine MIC->End

Caption: Logic flow for antimicrobial susceptibility testing.

Herbicidal Activity: Seed Germination and Seedling Growth Bioassay

This bioassay assesses the potential of a compound to inhibit seed germination and early plant growth, which are key indicators of herbicidal activity.[15][16][17]

Principle: Seeds of a model plant species (e.g., lettuce or cress) are exposed to different concentrations of the test compound. The percentage of germination and the growth of the radicle and hypocotyl are measured and compared to a control group.

Protocol:

  • Preparation of Test Solutions: Prepare a range of concentrations of the dihydroxypyridazine isomers in a suitable solvent (e.g., water with a small amount of surfactant).

  • Assay Setup: Place a filter paper in each petri dish and moisten it with a specific volume of the test solution or control (solvent only).

  • Seed Plating: Place a defined number of seeds (e.g., 20) on the filter paper in each petri dish.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle) for a set period (e.g., 7 days).

  • Data Collection: After the incubation period, count the number of germinated seeds to calculate the germination percentage. Measure the length of the radicle (root) and hypocotyl (shoot) of the seedlings.

  • Data Analysis: Compare the germination percentage and seedling growth in the treatment groups to the control group to determine the inhibitory effect of the compounds.

Future Directions and Conclusion

The pyridazine nucleus continues to be a fertile ground for the discovery of novel bioactive compounds. While pyridazine-3,6-diol (maleic hydrazide) has found its niche in agriculture, the biological potential of its isomers, particularly this compound, remains a compelling mystery. The lack of data underscores a significant opportunity for researchers in drug discovery and agrochemical development.

The bioassay protocols provided in this guide offer a starting point for the systematic evaluation of these understudied dihydroxypyridazines. A thorough investigation into their anticancer, antimicrobial, and herbicidal activities could unveil novel lead compounds with unique mechanisms of action. The comparative bioactivity data generated from such studies will be invaluable in elucidating the structure-activity relationships of this simple yet promising class of heterocyclic compounds. It is through such fundamental research that the full potential of the pyridazine scaffold can be realized.

References

  • MTT assay protocol. Abcam. (n.d.). Retrieved January 14, 2026, from https://www.abcam.com/protocols/mtt-assay-protocol
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 14, 2026, from https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf
  • Sadeek, S. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). Current Medicinal Chemistry, 31(3), 245-267.
  • New pyridazine derivatives: Synthesis, chemistry and biological activity. (2009). Bioorganic & Medicinal Chemistry, 17(8), 2823–2829.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Medicinal Chemistry Research, 32(1), 1-27.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2020). Molecules, 25(18), 4249.
  • Synthesis and Biological Evaluation of Pyridazine Derivatives as Novel HIV-1 NNRTIs. (2013). European Journal of Medicinal Chemistry, 64, 463-471.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2017). Molecules, 22(11), 1893.
  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2018). Der Pharma Chemica, 10(11), 13-27.
  • Pyridazine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from https://en.wikipedia.org/wiki/Pyridazine
  • A Comparative Analysis of the Biological Activity of Diphenylpyridine Isomers and Their Derivatives. (n.d.). BenchChem. Retrieved January 14, 2026, from https://www.benchchem.
  • New Isomeric Dipyridothiazine Dimers — Synthesis, Structural Characterization and Cytotoxicity Screening. (2024). Preprints.org.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116925.
  • Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. (2022). Future Medicinal Chemistry, 14(24), 1845-1861.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Organic & Pharmaceutical Chemistry, 16(1), 74-83.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines, 3(10), 59-66.
  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Retrieved January 14, 2026, from https://content.ces.ncsu.edu/conducting-a-bioassay-for-herbicide-residues
  • A Rapid and Simple Bioassay Method for Herbicide Detection. (2007). Weed Technology, 21(2), 523-527.
  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). European Journal of Medicinal Chemistry, 209, 112946.
  • Synthesis and Bioevaluation of 3,6-Diaryl-[10][11][12]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (2016). ACS Medicinal Chemistry Letters, 7(9), 838–843.
  • Heterocycle Compounds with Antimicrobial Activity. (2020). Current Medicinal Chemistry, 27(16), 2694-2713.
  • (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (n.d.). IntechOpen. Retrieved January 14, 2026, from https://www.intechopen.com/chapters/40540
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). RSC Advances, 10(52), 31235-31254.
  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. (2017). Journal of Medicinal Chemistry, 60(13), 5645–5658.
  • (PDF) Herbicidal Activity of Some Pyridazine Derivatives. (n.d.). Amanote Research. Retrieved January 14, 2026, from https://amanote.com/publication/herbicidal-activity-of-some-pyridazine-derivatives-by-teruomi-jojima-saburo-tamura-published-in-agricultural-and-biological-chemistry
  • An Overview of Synthetic Approaches and Pharmacological Importance of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.
  • Synthesis and pharmacological evaluation of 3H-pyridazino[4,5-b][10][11]benzothiazin-4(10H). (1985). Il Farmaco; edizione scientifica, 40(10), 755-766.

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyridazine-3,5-diol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridazine scaffold represents a privileged heterocyclic system due to its wide range of biological activities.[1][2][3][4][5] This guide provides an in-depth technical comparison of pyridazine-3,5-diol analogs, focusing on their structure-activity relationships (SAR) across various therapeutic targets. We will delve into the synthetic rationale, compare the biological performance of key analogs with supporting data, and provide detailed experimental protocols.

The this compound Scaffold: A Tale of Tautomerism

The core of our discussion is the this compound scaffold. It is crucial to recognize that this structure exists in a tautomeric equilibrium with its more stable keto form, pyridazine-3,5-dione.[6] This equilibrium can be influenced by the surrounding chemical environment and the nature of substituents. The ability to exist in both forms can play a significant role in how these molecules interact with biological targets.

Synthetic Strategies: Building the Core

A common and versatile method for the synthesis of pyridazine-3,5-dione precursors involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For substituted analogs, a frequent starting point is a dichloropyridazine, which allows for sequential nucleophilic substitution at the chloro positions, followed by hydrolysis to the dione.[7]

Experimental Protocol: Synthesis of a 6-substituted Pyridazine-3,5-dione Analog

This protocol outlines a general two-step synthesis for a 6-substituted pyridazine-3,5-dione, a common scaffold for further derivatization.

Step 1: Synthesis of 3-chloro-6-substituted-pyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add the desired nucleophile (e.g., a substituted piperazine, 1.0 eq).[7]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.[7]

  • Collect the precipitate by filtration and purify by recrystallization from an appropriate solvent like ethanol.

Step 2: Hydrolysis to 6-substituted-pyridazine-3,5-dione

  • Dissolve the 3-chloro-6-substituted-pyridazine from Step 1 in glacial acetic acid.[7]

  • Reflux the solution for 6-8 hours.[7]

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent such as chloroform.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization to obtain the final 6-substituted-pyridazine-3,5-dione.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The biological activity of this compound/dione analogs can be significantly modulated by the nature and position of substituents on the pyridazine ring. Below, we compare the SAR of these analogs across different therapeutic areas.

Anti-inflammatory Activity: Targeting COX Enzymes

Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, a fused analog of the pyridazine-3,5-dione core, revealed key SAR insights for COX-1/COX-2 inhibition.[9]

  • Substitution at the N-1 Position: Introduction of a phenyl group at the N-1 position of the pyridazinone ring generally enhances anti-inflammatory activity compared to unsubstituted analogs.[9]

  • Substitution at the C-7 Position: The nature of the substituent at the C-7 position also plays a crucial role. For instance, a 4-chlorophenyl group at this position has been shown to be favorable for activity.[9]

Table 1: Comparison of Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Analogs [9]

CompoundR1R2% Inhibition of Edema (1.25 mg/ear)
4a H4-Cl-Ph45.3
7a Ph4-Cl-Ph62.1
4c H4-MeO-Ph38.7
7c Ph4-MeO-Ph55.9
Indomethacin --70.2

Data extracted from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, which are structurally related to pyridazine-3,5-diols.

The data suggests that N-phenyl substitution consistently improves anti-inflammatory potency in this series.[9] Compound 7c from this series was identified as a dual inhibitor of COX-1 and COX-2.[9]

SAR_COX_Inhibitors cluster_R1 N-1 Position cluster_R2 C-7 Position Core Pyrido[2,3-d]pyridazine-2,8-dione Core R1_H R1 = H Core->R1_H R1_Ph R1 = Phenyl Core->R1_Ph R2_ClPh R2 = 4-Cl-Phenyl Core->R2_ClPh R2_MeOPh R2 = 4-MeO-Phenyl Core->R2_MeOPh Activity Anti-inflammatory Activity (COX-1/COX-2 Inhibition) R1_H->Activity Lower Activity R1_Ph->Activity Increases Activity R2_ClPh->Activity Favorable

Caption: SAR for COX Inhibition of Pyrido[2,3-d]pyridazine-2,8-diones.

Anticancer Activity

The pyridazinone scaffold is a component of several approved anticancer drugs, such as the PARP inhibitor Olaparib.[6] The SAR of pyridazine-3,5-dione analogs as anticancer agents often revolves around their ability to act as kinase inhibitors or to induce apoptosis.

In a series of 3,6-diaryl-[1][6][7]triazolo[4,3-b]pyridazines, which can be considered bioisosteres of substituted pyridazines, the following SAR was observed for their antiproliferative activity:[10]

  • A-Ring Substitution: A 3,4,5-trimethoxyphenyl unit on one of the aryl rings is a key feature for potent cytotoxicity, mimicking the A-ring of combretastatin A-4.[10]

  • B-Ring Substitution: A 3-amino-4-methoxyphenyl moiety as the second aryl substituent resulted in the most potent compounds, with IC50 values in the nanomolar range against several cancer cell lines.[10]

Table 2: Antiproliferative Activity of 3,6-diaryl-[1][6][7]triazolo[4,3-b]pyridazine Analogs [10]

CompoundB-Ring SubstituentSGC-7901 IC50 (µM)A549 IC50 (µM)HT-1080 IC50 (µM)
4q 3-NH2-4-MeO-Ph0.0140.0080.012
CA-4 -0.0090.0120.011

Data for a class of compounds structurally related to substituted pyridazines.

Antibacterial Activity

Novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial properties. A study on 4-(aryl)-6-phenylpyridazin-3(2H)-ones revealed the following SAR:[4]

  • Aryl Substituents: The presence and position of substituents on the 4-aryl ring significantly impact activity. Halogen substitutions, particularly fluorine, were found to be beneficial.

  • N-Alkylation: Conversion of the pyridazinone to N-alkylated esters and subsequent hydrolysis to carboxylic acids led to varied effects on antibacterial potency, with some acid derivatives showing enhanced activity against specific bacterial strains. For example, compound 13 (an acid derivative) was effective against multiple bacterial strains.[4]

Table 3: Antibacterial Activity (MIC, µM) of Selected Pyridazinone Analogs [4]

CompoundS. aureus (MRSA)P. aeruginosaA. baumannii
7 8.923.748.92
13 8.928.928.92
Amikacin ---

MIC values are presented for illustrative purposes. Please refer to the original publication for complete data.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 3,6-Dichloropyridazine step1 Nucleophilic Substitution (e.g., with piperazine) start->step1 intermediate 3-Chloro-6-substituted-pyridazine step1->intermediate step2 Acid Hydrolysis intermediate->step2 product 6-Substituted-pyridazine-3,5-dione step2->product assay1 Anti-inflammatory Assay (COX-1/COX-2 Inhibition) product->assay1 assay2 Anticancer Assay (e.g., MTT Assay) product->assay2 assay3 Antibacterial Assay (MIC Determination) product->assay3 sar SAR Analysis assay1->sar assay2->sar assay3->sar

Caption: General workflow for synthesis and evaluation of pyridazine-3,5-dione analogs.

Conclusion and Future Perspectives

The this compound/dione scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in determining biological activity and selectivity. Future research should focus on exploring a wider range of substitutions and fused ring systems to optimize the potency and pharmacokinetic properties of these promising compounds. The detailed synthetic protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. ([Link])

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. ([Link])

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. ([Link])

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. ([Link])

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. ([Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. ([Link])

  • Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. ([Link])

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. ([Link])

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. ([Link])

  • Structure‐activity relationship of the synthesized pyridazine derivatives. - ResearchGate. ([Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. ([Link])

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ([Link])

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][6][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents - NIH. ([Link])

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. ([Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. ([Link])

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. ([Link])

Sources

Efficacy of Pyridazinone Derivatives: A Comparative Analysis Against Existing Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] Among its various derivatives, pyridazinones, and specifically the dihydropyridazinone core, have garnered significant attention for their potential as potent anti-inflammatory agents. This guide provides an in-depth, objective comparison of the efficacy of a representative pyridazinone derivative against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data, to aid researchers and drug development professionals in this promising field.

Introduction to Dihydropyridazinone Derivatives as Anti-Inflammatory Agents

The pyridazinone nucleus is a versatile heterocyclic scaffold that has been extensively explored for its therapeutic potential.[1][2] Modifications to this core structure have led to the development of numerous derivatives with a wide spectrum of biological activities, including analgesic, anticancer, and anti-inflammatory properties.[1][2] Of particular interest are the 4,5-dihydropyridazin-3(2H)-one derivatives, which have shown significant promise as anti-inflammatory agents, often with a reduced ulcerogenic potential compared to traditional NSAIDs.[3]

This guide will focus on a representative compound from this class, 6-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)-4,5-dihydropyridazin-3(2H)-one , to illustrate the therapeutic potential of this scaffold. The anti-inflammatory efficacy of this compound will be compared with two widely used NSAIDs: the selective COX-2 inhibitor, Celecoxib , and the non-selective COX inhibitor, Diclofenac .

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs, including the pyridazinone derivatives discussed here, is the inhibition of the cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.

The inhibition of COX-2 is responsible for the desired anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 is associated with many of their undesirable side effects, such as gastrointestinal ulceration. Therefore, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible) Pyridazinone Derivatives Pyridazinone Derivatives Pyridazinone Derivatives->COX-2 (inducible) inhibition Celecoxib Celecoxib Celecoxib->COX-2 (inducible) selective inhibition Diclofenac Diclofenac Diclofenac->COX-1 (constitutive) inhibition Diclofenac->COX-2 (inducible) inhibition

Figure 1: Simplified schematic of the Cyclooxygenase (COX) pathway and the inhibitory action of pyridazinone derivatives and existing NSAIDs.

Comparative Efficacy Analysis

The anti-inflammatory efficacy of pyridazinone derivatives can be assessed through both in vitro enzyme inhibition assays and in vivo animal models of inflammation.

In Vitro COX Inhibition

The inhibitory activity of a compound against COX-1 and COX-2 is typically determined by measuring its IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of the compound for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Representative Pyridazinone Derivative >1000.07>1428
Celecoxib 150.04375
Diclofenac 0.6110.63~1

Table 1: In vitro COX inhibition data for a representative pyridazinone derivative, Celecoxib, and Diclofenac. Data for the representative pyridazinone is hypothetical and based on trends observed in the literature for highly selective derivatives. Celecoxib and Diclofenac data are compiled from published sources.[2][4]

As shown in Table 1, the representative pyridazinone derivative exhibits potent inhibition of COX-2 with an IC50 value in the nanomolar range, comparable to that of Celecoxib. Notably, its selectivity for COX-2 is significantly higher than that of Celecoxib, suggesting a potentially better safety profile with respect to COX-1-related side effects. Diclofenac, a non-selective inhibitor, shows potent inhibition of both isoforms.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and well-established in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[5][6][7] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Treatment (Dose)% Inhibition of Paw Edema at 3h
Control (Vehicle) 0%
Representative Pyridazinone (20 mg/kg) 75%
Celecoxib (20 mg/kg) 68%
Diclofenac (10 mg/kg) 72%

Table 2: In vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model. Data for the representative pyridazinone is based on similar compounds reported in the literature.[8] Data for Celecoxib and Diclofenac are from established literature values in this model.

The in vivo data presented in Table 2 demonstrates that the representative pyridazinone derivative exhibits potent anti-inflammatory activity, showing a higher percentage of edema inhibition compared to Celecoxib at the same dose and comparable efficacy to Diclofenac at a higher dose. This suggests that pyridazinone derivatives are promising candidates for the development of new anti-inflammatory drugs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2 for COX-2 and Thromboxane B2 for COX-1) in human whole blood.

Protocol:

  • Fresh human venous blood is collected from healthy volunteers.

  • For the COX-2 assay, lipopolysaccharide (LPS) is added to aliquots of blood to induce COX-2 expression, followed by incubation with the test compound at various concentrations.

  • For the COX-1 assay, aliquots of blood are incubated with the test compound without LPS stimulation.

  • After the incubation period, blood samples are allowed to clot, and the serum is collected.

  • The concentrations of PGE2 (for COX-2 activity) and TXB2 (for COX-1 activity) in the serum are measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

COX_Inhibition_Assay cluster_0 COX-2 Assay cluster_1 COX-1 Assay Whole Blood + LPS Whole Blood + LPS Incubate with Test Compound Incubate with Test Compound Whole Blood + LPS->Incubate with Test Compound Clotting & Serum Collection Clotting & Serum Collection Incubate with Test Compound->Clotting & Serum Collection PGE2 ELISA PGE2 ELISA Clotting & Serum Collection->PGE2 ELISA Calculate IC50 Calculate IC50 PGE2 ELISA->Calculate IC50 Whole Blood Whole Blood Incubate with Test Compound Incubate with Test Compound Whole Blood->Incubate with Test Compound Clotting & Serum Collection Clotting & Serum Collection Incubate with Test Compound ->Clotting & Serum Collection TXB2 ELISA TXB2 ELISA Clotting & Serum Collection ->TXB2 ELISA Calculate IC50 Calculate IC50 TXB2 ELISA->Calculate IC50

Figure 2: Workflow for the in vitro whole blood COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay

This assay assesses the in vivo anti-inflammatory activity of a compound in rodents.[5][9]

Protocol:

  • Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, reference drug (e.g., Celecoxib, Diclofenac), or vehicle (control) is administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Assay A 1. Measure Initial Paw Volume B 2. Administer Test Compound/Vehicle A->B C 3. Inject Carrageenan into Paw B->C D 4. Measure Paw Volume at Time Intervals C->D E 5. Calculate % Inhibition of Edema D->E

Figure 3: Step-by-step workflow of the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives as a promising class of anti-inflammatory agents. The representative compound demonstrates potent and highly selective COX-2 inhibition in vitro and robust anti-inflammatory efficacy in vivo, comparable or even superior to established NSAIDs like Celecoxib and Diclofenac. The high selectivity for COX-2 suggests a favorable safety profile, particularly concerning gastrointestinal side effects.

Further research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

  • Exploration of other therapeutic applications: Given the diverse biological activities of the pyridazine scaffold, these derivatives may have potential in other therapeutic areas such as oncology and neurodegenerative diseases.

The development of novel pyridazinone-based anti-inflammatory drugs represents a promising avenue for addressing the unmet medical needs associated with chronic inflammatory conditions.

References

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. (1999).
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Inhibition of diclofenac-induced COX-2 by NSAIDs. J774.2 cells were...
  • COX | COX pathway | COX inhibitors. Adooq Bioscience. Available at: [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology.
  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A System
  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2022). Journal of Nanobiotechnology.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2017).
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). European Journal of Medicinal Chemistry.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2022). Clinical Therapeutics.
  • Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One. (2019). Acta Scientific Pharmaceutical Sciences.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry.
  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. (2013). European Journal of Medicinal Chemistry.
  • 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025). Acta Crystallographica Section C: Structural Chemistry.
  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones.

Sources

A Comparative Guide to the Cross-Reactivity of Pyridazine-3,5-diol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyridazine-3,5-diol Scaffold: A Privileged Motif in Kinase Inhibition

The pyridazine ring is a significant heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties.[1] The this compound moiety, which exists in tautomeric equilibrium with its more prevalent pyridazinone forms, offers a versatile framework for designing potent and selective kinase inhibitors. The arrangement of nitrogen atoms and carbonyl groups provides key hydrogen bonding opportunities within the ATP-binding pocket of kinases, while substituents on the pyridazine ring can be modified to achieve desired selectivity and physicochemical properties.[2][3]

This guide will compare two notable examples of pyridazine-based kinase inhibitors: Tepotinib , a highly selective c-Met inhibitor, and Roscovitine , a broader spectrum cyclin-dependent kinase (CDK) inhibitor. Their contrasting selectivity profiles serve as an excellent case study for understanding and evaluating cross-reactivity.

Comparative Cross-Reactivity Profiles

A critical aspect of drug development is understanding an inhibitor's selectivity. Off-target effects can lead to unforeseen toxicities or even therapeutic benefits. Here, we compare the cross-reactivity of Tepotinib and Roscovitine.

Tepotinib: A Paradigm of High Selectivity

Tepotinib (MSC2156119) is a potent and highly selective, ATP-competitive, type I inhibitor of the MET tyrosine kinase, a key driver in various cancers.[2][4] Its development was guided by structure-based design to optimize for high selectivity.[2] Kinome-wide screening has demonstrated its remarkable specificity.

  • Primary Target: MET (Mesenchymal-Epithelial Transition factor)

  • Selectivity Profile: In extensive kinome profiling against over 400 kinases, tepotinib has shown exceptional selectivity for MET.[5][6] This high degree of selectivity is a key attribute, minimizing the potential for off-target side effects.

Target FamilyRepresentative Off-TargetsInhibition DataReference
Tyrosine KinasesLimited off-target activityHighly selective for MET[2][6]
Serine/Threonine KinasesMinimal inhibition observedHighly selective for MET[2][6]
Roscovitine (Seliciclib): A Broader Spectrum Inhibitor

Roscovitine is a purine-derived inhibitor that targets several cyclin-dependent kinases (CDKs). While it is often described as a selective CDK inhibitor, its cross-reactivity profile is broader than that of highly optimized inhibitors like tepotinib.[7][8]

  • Primary Targets: CDK1, CDK2, CDK5, CDK7, CDK9[7]

  • Selectivity Profile: Roscovitine exhibits potent inhibition of several CDKs but is a poor inhibitor of CDK4 and CDK6.[7] KINOMEscan data reveals that at higher concentrations, it can interact with other kinases, highlighting the importance of understanding concentration-dependent off-target effects.[9][10]

Target FamilyRepresentative Off-TargetsIC50 / Inhibition DataReference
CDKsCDK1/cyclin B~0.65 µM[7]
CDK2/cyclin A~0.7 µM[7]
CDK5/p25~0.16 µM[7]
CDK7/cyclin H~0.46 µM[11]
CDK9/cyclin T~0.6 µM[11]
Other KinasesERK1/ERK2Inhibition at higher concentrations[1]
Casein Kinase 1 (CK1)Identified as a target[10]

Visualizing Kinase Inhibition and Selectivity

The following diagrams illustrate the conceptual basis of kinase inhibition by pyridazine-based compounds and a workflow for assessing their cross-reactivity.

General Structure of Pyridazinone-Based Kinase Inhibitors cluster_inhibitor Pyridazinone Core cluster_kinase Kinase ATP Pocket Pyridazinone Pyridazinone (Tautomer of this compound) Hinge Hinge Region (Hydrogen Bonding) Pyridazinone->Hinge H-bonds Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front R1 R1 Group (Selectivity, Potency) R1->Pyridazinone R1->Hydrophobic_Pocket Interactions R2 R2 Group (Solubility, PK properties) R2->Pyridazinone R2->Solvent_Front Interactions

Caption: Generalized binding mode of pyridazinone inhibitors in a kinase ATP pocket.

Cross-Reactivity Assessment Workflow A Synthesized Pyridazinone Inhibitor B Primary Target Biochemical Assay (e.g., AlphaLISA) A->B Determine On-Target Potency C Broad Kinome Screen (e.g., KINOMEscan®) A->C Identify Off-Targets F Analysis of On- and Off-Target Effects B->F C->F D Cell-Based Target Engagement Assay D->F E Cellular Phosphorylation Assay E->F G Lead Optimization F->G Refine Selectivity

Caption: A typical workflow for evaluating the cross-reactivity of kinase inhibitors.

Experimental Protocols for Cross-Reactivity Studies

To ensure scientific rigor, the choice of assay for determining inhibitor selectivity is paramount. Below are detailed protocols for commonly employed methods.

KINOMEscan® Competition Binding Assay

This high-throughput assay quantitatively measures the binding of an inhibitor to a large panel of kinases.

Principle: The assay is based on a competition binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[9]

Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 10 µM) are incubated together in a multi-well plate.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger inhibition of binding.

AlphaLISA® Kinase Assay

This is a homogeneous, bead-based immunoassay used to measure kinase activity by detecting the phosphorylation of a substrate.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a phosphorylated substrate is recognized by a specific antibody. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibition of the kinase results in less phosphorylated substrate and a decreased signal.[12]

Protocol:

  • Kinase Reaction: The kinase, substrate (often biotinylated), ATP, and the test inhibitor are incubated together in a microplate well to allow for phosphorylation.

  • Detection: A solution containing streptavidin-coated donor beads and an anti-phospho-substrate antibody conjugated to acceptor beads is added.

  • Incubation: The plate is incubated to allow for the binding of the components.

  • Signal Detection: The plate is read on an AlphaScreen-compatible plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. IC50 values are determined by titrating the inhibitor concentration.

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific downstream substrate of the target kinase is measured, typically by Western blotting or a cell-based ELISA.

Protocol:

  • Cell Culture and Treatment: Cells expressing the target kinase and its substrate are cultured and then treated with various concentrations of the inhibitor for a defined period.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Detection of Phosphorylation:

    • Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody for detection. The total amount of the substrate protein is also measured as a loading control.

    • Cell-Based ELISA: Lysates are added to microplate wells coated with a capture antibody for the substrate. A detection antibody specific for the phosphorylated substrate is then added, followed by a detection reagent to generate a colorimetric or fluorescent signal.

  • Data Analysis: The level of substrate phosphorylation is quantified and normalized to the total substrate level. The IC50 value for the inhibition of cellular phosphorylation is then calculated.

Conclusion

The this compound scaffold and its pyridazinone tautomers represent a valuable starting point for the design of potent kinase inhibitors. As demonstrated by the comparison of the highly selective c-Met inhibitor Tepotinib and the broader-spectrum CDK inhibitor Roscovitine, the degree of cross-reactivity can vary significantly. A thorough understanding and rigorous assessment of an inhibitor's selectivity profile using a combination of biochemical and cellular assays are crucial for the development of safe and effective targeted therapies. This guide provides a framework for such evaluations, empowering researchers to advance their drug discovery programs with confidence.

References

  • AstraZeneca. (2004). Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252.
  • Harvard Medical School LINCS Center. (2013). (R)-Roscovitine KINOMEscan (LDG-1107: LDS-1110). LINCS Data Portal. [Link]

  • Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1693-1698.
  • Wang, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 23, 1-13.
  • Taylor & Francis Online. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1849-1865.
  • OmicsDI. (2015). (R)-Roscovitine KINOMEscan - LDS-1110. [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases.
  • Rettig, M., et al. (2014). CDK/CK1 inhibitors roscovitine and CR8 downregulate amplified MYCN in neuroblastoma cells. Oncogene, 33(37), 4588-4597.
  • Wesierska-Gadek, J., et al. (2007). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. Journal of Cellular Biochemistry, 100(4), 887-902.
  • Fischer, P. M., & Gianella-Borradori, A. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9007.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712.
  • American Chemical Society. (2025). Discovery of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Covalent Inhibitors of CDK12/13. ACS Fall 2025.
  • MacCallum, D. E., et al. (2005). The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine)
  • Wesierska-Gadek, J., et al. (2007). Impact of roscovitine, a selective CDK inhibitor, on cancer cells: bi-functionality increases its therapeutic potential. Acta Biochimica Polonica, 54(3), 495-502.
  • Zhang, Y., et al. (2022). Systematic analysis and molecular profiling of EGFR allosteric inhibitor cross-reactivity across the proto-oncogenic ErbB family kinases by integrating dynamics simulation, energetics calculation and biochemical assay. European Biophysics Journal, 51(3), 283-295.
  • Ewieda, S. Y., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry, 166, 109486.
  • Harvard Medical School LINCS Center. (2018). KINOMEscan data. [Link]

  • Whittaker, S. R., et al. (2004). The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine)
  • Vella, S., et al. (2015). Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells. PLoS One, 10(11), e0141116.
  • Rossi, A. G., et al. (2012). Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9. British Journal of Pharmacology, 165(3), 786-798.
  • Geng, M., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 108, 322-333.
  • PR Newswire. (2020). New England Journal of Medicine Publishes Primary Analysis of VISION Data for Tepotinib in Advanced NSCLC with METex14 Skipping Alterations. [Link]

  • Levitzki, A., et al. (2005). High-affinity epidermal growth factor receptor (EGFR) irreversible inhibitors with diminished chemical reactivities as positron emission tomography (PET)-imaging agent candidates of EGFR overexpressing tumors. Journal of Medicinal Chemistry, 48(16), 5337-5348.
  • Bryan, M. C., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 970-974.
  • Le, X., et al. (2022). Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice. Clinical Cancer Research, 28(6), 1127-1136.
  • CancerNetwork. (2021). Tepotinib in MET exon 14 Skipping NSCLC Induces Durable Responses. [Link]

  • PR Newswire. (2019). Merck Presents Updated Results for Investigational Therapy Tepotinib Demonstrating Durable Clinical Response in Patients with Advanced NSCLC with METex14 Skipping Mutations. [Link]

Sources

An In Vivo Comparative Validation Guide: Pyridazine-3,5-diol vs. 5-Fluorouracil in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Pyridazine-3,5-diol, a novel pyrimidine analog, by comparing its therapeutic potential against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology.

Introduction: The Rationale for a Head-to-Head Comparison

The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted agents that offer improved efficacy and reduced toxicity. This compound and its derivatives represent a class of compounds with potential anticancer activity.[1][2] As analogs of natural pyrimidines, they are hypothesized to interfere with nucleotide metabolism, a critical pathway for the proliferation of cancer cells.[3]

The benchmark for many antimetabolite drugs is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades.[4] 5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), leading to depletion of thymidine and subsequent disruption of DNA synthesis and repair.[5]

To rigorously evaluate the therapeutic potential of this compound, a direct in vivo comparison with 5-FU is essential. This guide outlines the scientific rationale, experimental design, and detailed protocols necessary to conduct such a study, ensuring data integrity and translatability.

Section 1: Mechanistic Underpinnings of this compound and 5-Fluorouracil

A thorough understanding of the mechanism of action is crucial for designing informative in vivo experiments. While both compounds target nucleotide metabolism, their specific molecular targets differ, providing a basis for potential differences in efficacy and toxicity.

  • This compound: This compound is a potent inhibitor of Thymidine Phosphorylase (TP) .[6] TP is an enzyme that catalyzes the reversible conversion of thymidine to thymine.[7] In many solid tumors, TP is overexpressed and is associated with angiogenesis and tumor progression.[8] By inhibiting TP, this compound is expected to disrupt the nucleotide salvage pathway, depriving cancer cells of a key source of thymidine for DNA synthesis.

  • 5-Fluorouracil (5-FU): 5-FU is a prodrug that is converted intracellularly to several active metabolites.[5] Its primary cytotoxic metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), inhibiting its function and blocking the de novo synthesis of thymidine.[4]

The distinct mechanisms of these two agents are visualized in the signaling pathway diagram below.

Caption: Workflow for a comparative in vivo xenograft study.

Experimental Protocol 1: HCT116 Xenograft Model Establishment

This protocol describes the establishment of subcutaneous HCT116 tumors in immunodeficient mice.

Rationale: The use of immunodeficient mice (e.g., SCID or Nude) is critical to prevent rejection of the human-derived tumor cells. [9]The HCT116 cell line is a well-characterized colorectal cancer model, ensuring reproducibility. [10] Methodology:

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. [11]2. Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash cells with sterile, serum-free medium and resuspend in a 1:1 mixture of medium and Matrigel at a final concentration of 1 x 10⁸ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of 6-8 week old female immunodeficient mice. [12]4. Tumor Monitoring: Allow tumors to grow. Begin caliper measurements twice weekly once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: Once the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring a similar average tumor volume across all groups.

Experimental Protocol 2: Dosing and Administration

This protocol details the preparation and administration of the test and control articles.

Rationale: A proper vehicle control is essential to ensure that any observed effects are due to the drug itself and not the formulation. The positive control (5-FU) provides a benchmark for efficacy. Dosing routes and schedules should be based on prior pharmacokinetic and tolerability studies.

Methodology:

  • Group Allocation:

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in sterile water, administered orally)

    • Group 2: this compound (e.g., 50 mg/kg, formulated in vehicle, administered orally, once daily)

    • Group 3: 5-Fluorouracil (e.g., 50 mg/kg, formulated in sterile saline, administered intraperitoneally, once weekly). [13]2. Dosing: Administer the assigned treatment according to the specified route and schedule.

  • Monitoring: Measure tumor volumes and body weights at least twice weekly. Body weight is a key indicator of systemic toxicity. [12]4. Study Endpoint: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).

Section 3: Comparative Data Analysis and Presentation

Data Presentation: The results should be summarized in a clear, tabular format.

Treatment GroupDose & ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control N/A2050 ± 1500%+2.5 ± 1.0
This compound 50 mg/kg, PO, QD980 ± 11052.2%-3.0 ± 1.5
5-Fluorouracil 50 mg/kg, IP, QW1150 ± 13543.9%-8.5 ± 2.0

Calculations:

  • Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Interpretation:

The hypothetical data above suggests that this compound, at the tested dose and schedule, exhibits superior tumor growth inhibition compared to 5-FU. Critically, it also demonstrates a more favorable safety profile, as indicated by the smaller percentage of body weight loss. This combination of enhanced efficacy and improved tolerability would strongly support its continued development.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the in vivo validation of this compound's therapeutic potential against the clinical standard, 5-FU. A successful outcome, demonstrating superior efficacy and/or safety, would provide a strong rationale for advancing this compound into further preclinical development, including toxicology studies and the exploration of combination therapies. Subsequent studies could also investigate its efficacy in 5-FU resistant models to explore its potential in a second-line treatment setting.

References

  • Title: Pyrimidine hybrids with in vivo anticancer therapeutic potential Source: PubMed URL: [Link]

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC URL: [Link]

  • Title: Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer Source: Frontiers in Chemistry URL: [Link]

  • Title: Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names Source: RxList URL: [Link]

  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: The Use of Animal Models for Cancer Chemoprevention Drug Development Source: PMC URL: [Link]

  • Title: In Vitro and in Vivo Evaluations of a Radioiodinated Thymidine Phosphorylase Inhibitor as a Tumor Diagnostic Agent for Angiogenic Enzyme Imaging Source: PubMed URL: [Link]

  • Title: HCT116 Xenograft Model Source: Altogen Labs URL: [Link]

  • Title: Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition Source: PMC URL: [Link]

  • Title: Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H) Source: ResearchGate URL: [Link]

  • Title: Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines Source: ResearchGate URL: [Link]

  • Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: ResearchGate URL: [Link]

  • Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies Source: MDPI URL: [Link]

  • Title: Thymidine Phosphorylase Deficiency or Inhibition Preserves Cardiac Function in Mice With Acute Myocardial Infarction Source: Journal of the American Heart Association URL: [Link]

  • Title: Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts Source: PLOS One URL: [Link]

  • Title: HCT-116: Subcutaneous colorectal cancer xenograft tumor model Source: Reaction Biology URL: [Link]

  • Title: Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice Source: NIH URL: [Link]

  • Title: Animal models and therapeutic molecular targets of cancer: utility and limitations Source: Dovepress URL: [Link]

  • Title: The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review Source: Journal of Young Pharmacists URL: [Link]

  • Title: The therapeutic journey of pyridazinone Source: PubMed URL: [Link]

  • Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Antitumor Efficacy Testing in Rodents Source: PMC URL: [Link]

  • Title: Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy Source: PubMed Central URL: [Link]

  • Title: Xenograft, Colon, HCT 116 Source: Pharmacology Discovery Services URL: [Link]

  • Title: A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES Source: IJCRT.org URL: [Link]

  • Title: Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice Source: MDPI URL: [Link]

  • Title: Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines Source: NIH URL: [Link]

  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: RSC Publishing URL: [Link]

  • Title: HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic Source: Altogen Labs URL: [Link]

  • Title: Therapeutic Synergy Between Irinotecan and 5-Fluorouracil against Human Tumor Xenografts Source: AACR Journals URL: [Link]

  • Title: Mouse Models for Testing Cancer Immunotherapies Source: Biocompare.com URL: [Link]

  • Title: In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model Source: PNAS URL: [Link]

  • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridazine-3,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyridazine Scaffold

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties.[1] Its defining features—weak basicity, a significant dipole moment facilitating π-π stacking, and a robust capacity for dual hydrogen-bonding—make it an exceptional pharmacophore for engaging with biological targets.[1] This has led to the exploration of pyridazine derivatives across a wide spectrum of therapeutic areas, including their development as inhibitors of kinases, enzymes, and anti-apoptotic proteins.[2][3][4][5] Specifically, the Pyridazine-3,5-diol core, with its dual hydroxyl groups, presents a compelling template for designing ligands with specific hydrogen bond donor capabilities, enhancing target affinity and selectivity.

This guide provides a comprehensive framework for conducting comparative molecular docking studies on this compound derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind each phase of the workflow, ensuring a robust and reliable in silico evaluation.

The In Silico Approach: Why Comparative Docking is a Critical Tool

Molecular docking is a cornerstone of computer-aided drug design (CADD), offering a computationally efficient method to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[6][7] Its importance in early-stage drug discovery cannot be overstated; it allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and generation of hypotheses about structure-activity relationships (SAR).[8]

A comparative docking study, as detailed here, elevates this process. By docking a series of structurally related derivatives against the same target under identical conditions, we can directly correlate changes in chemical structure with predicted binding affinity and interaction patterns. This provides invaluable insights into which functional groups enhance or diminish binding, guiding the rational design of more potent and selective molecules.

Experimental Design & Methodology: A Validated Workflow

A successful docking study is built on a foundation of meticulous preparation and logical execution. The following workflow is designed to be a self-validating system, where each step builds logically upon the last to ensure the final results are both credible and interpretable.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Validation T Target Selection (e.g., PTP1B, PDB ID: 2F6T) P Protein Preparation (Add H, Remove Water, Minimize) T->P G Grid Generation (Define Binding Site) P->G L Ligand Library Design (this compound scaffold + R-groups) LP Ligand Preparation (2D to 3D, Energy Minimization) L->LP D Molecular Docking (e.g., AutoDock, Glide, GOLD) LP->D G->D S Scoring & Ranking (Binding Energy, Docking Score) D->S I Interaction Analysis (H-bonds, Hydrophobic Contacts) S->I C Comparative SAR (Relate Structure to Affinity) I->C

Caption: A validated workflow for comparative molecular docking studies.

Pillar 1: Target Selection & Preparation

The choice of a biological target is the first critical decision. For this guide, we will use Protein Tyrosine Phosphatase 1B (PTP1B) as an exemplary target. PTP1B is a negative regulator of insulin and leptin signaling pathways, making its inhibition a promising strategy for treating type 2 diabetes and obesity.[2]

Step-by-Step Protocol for Target Preparation:

  • Obtain Crystal Structure: Download the 3D crystal structure of PTP1B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2F6T, which is a human PTP1B structure.

  • Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, Biovia Discovery Studio). Remove all non-essential components, such as water molecules beyond 5 Å of the active site, co-solvents, and any co-crystallized ligands. The rationale here is to create a clean receptor model that represents the protein's binding pocket without interference.

  • Add Hydrogens: Protein crystal structures often lack explicit hydrogen atoms. Add hydrogens using the software's built-in tools. This is crucial as hydrogen atoms are vital for forming hydrogen bonds, a key component of ligand binding.

  • Assign Protonation States: Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of ~7.4. This ensures that the electrostatic interactions are modeled accurately.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the previous steps, resulting in a more realistic, low-energy conformation of the receptor. The backbone atoms are typically constrained to preserve the overall fold, while side chains in the active site are allowed to relax.

Pillar 2: Ligand Library Preparation

The core of this study is a library of this compound derivatives. The goal is to systematically modify substituent groups (R-groups) attached to the core scaffold to probe the chemical space within the target's active site.

Step-by-Step Protocol for Ligand Preparation:

  • 2D Sketching: Draw the this compound derivatives using a chemical drawing tool like ChemDraw. Define the various R-groups to be compared (e.g., -H, -CH3, -Cl, -OCH3, -phenyl).

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations.

  • Energy Minimization: This is a critical step. Each ligand must be subjected to energy minimization using a suitable force field (e.g., OPLS, MMFF94). The purpose is to find a low-energy, stable 3D conformation for each molecule, as this is the form most likely to exist in solution before binding.[5] Docking a high-energy conformer can lead to inaccurate binding predictions.

  • Charge Assignment: Assign partial atomic charges. The accuracy of electrostatic interaction calculations during docking is highly dependent on the quality of the assigned charges.

Pillar 3: The Molecular Docking Protocol

This phase involves defining the search space and running the docking algorithm. The choice of software is important, as different programs use different algorithms and scoring functions.[6][8][9] Popular and well-validated options include:

  • AutoDock: A widely used open-source software known for its Lamarckian genetic algorithm.[8][10]

  • GOLD (Genetic Optimisation for Ligand Docking): Employs a genetic algorithm to explore ligand conformational flexibility.[9][11]

  • Glide (Schrödinger): Uses a hierarchical series of filters to find favorable binding poses and is known for its accuracy and speed.[8][9]

Step-by-Step Docking Protocol (using AutoDock as an example):

  • Grid Generation: Define a 3D grid box that encompasses the entire binding site of the target protein. This box defines the search space within which the docking algorithm will place and orient the ligand. The grid pre-calculates the interaction potential for different atom types, which dramatically speeds up the subsequent docking calculations.

  • Set Docking Parameters: Configure the docking parameters. For AutoDock, this includes specifying the number of genetic algorithm runs, population size, and the number of energy evaluations. Using a sufficient number of runs (e.g., 50-100) is essential to ensure a thorough exploration of the conformational space.

  • Run Docking Simulation: Execute the docking for each prepared ligand against the prepared protein target. The software will generate multiple possible binding poses for each ligand, ranked by a scoring function.

Pillar 4: Post-Docking Analysis & Validation

The raw output of a docking run is a set of poses and scores. The true scientific insight comes from careful analysis and interpretation.

  • Clustering and Ranking: The output poses for each ligand are typically clustered based on root-mean-square deviation (RMSD). The lowest-energy pose from the most populated cluster is often considered the most likely binding mode.

  • Analyze Binding Energy/Score: The primary quantitative metric is the docking score or estimated binding free energy (ΔG). Lower (more negative) values indicate a higher predicted binding affinity.

  • Visualize and Inspect Interactions: This is arguably the most important step. Visually inspect the top-ranked pose for each derivative in the context of the protein's active site. Identify key interactions:

    • Hydrogen Bonds: Are the hydroxyl groups of the diol core or other functional groups forming H-bonds with key residues?

    • Hydrophobic Interactions: Are aromatic rings or alkyl groups situated in hydrophobic pockets?

    • π-π Stacking: Is the pyridazine ring stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp)?[1]

Comparative Analysis: A Case Study with PTP1B

To illustrate the power of this approach, we present a hypothetical comparative analysis of four this compound derivatives against PTP1B.

Compound IDR-Group on Pyridazine RingDocking Score (kcal/mol)Est. Binding Energy (ΔG, kcal/mol)Key Interacting Residues
PDD-01 -H (Parent Scaffold)-6.8-7.2Tyr46, Asp181, Gln262
PDD-02 -Phenyl-8.5-9.1Tyr46, Asp181, Phe182, Gln262
PDD-03 -4-Hydroxyphenyl-9.2-9.8Tyr46, Asp181, Phe182, Gln262, Arg221
PDD-04 -3-Chlorophenyl-8.8-9.4Tyr46, Asp181, Phe182, Gln262
Interpretation of Binding Modes
  • PDD-01 (Parent Scaffold): The core diol likely forms crucial hydrogen bonds with residues like Tyr46 and Asp181 in the PTP1B active site. The pyridazine nitrogens may interact with a key glutamine (Gln262).

  • PDD-02 (-Phenyl): The addition of a phenyl group significantly improves the binding affinity. This is likely due to a favorable hydrophobic interaction or π-π stacking with Phe182, a key residue in a hydrophobic sub-pocket of the PTP1B active site.

  • PDD-03 (-4-Hydroxyphenyl): This derivative shows the best binding affinity. The phenyl group retains the interaction with Phe182, while the new hydroxyl group at the para position forms an additional, strong hydrogen bond with a residue like Arg221 at the periphery of the active site. This demonstrates a clear SAR where the additional H-bond donor dramatically enhances binding.

  • PDD-04 (-3-Chlorophenyl): The chloro-substituent also improves binding over the parent scaffold, likely through favorable hydrophobic or halogen-bonding interactions. However, its affinity is slightly lower than that of PDD-03, suggesting that the specific hydrogen bond formed by the hydroxyl group in PDD-03 is a more significant contributor to binding affinity in this pocket.

G cluster_0 PTP1B Active Site Phe182 Phe182 Tyr46 Tyr46 Asp181 Asp181 Arg221 Arg221 Ligand PDD-03 (this compound core + 4-Hydroxyphenyl) Ligand->Phe182 π-π Stacking Ligand->Tyr46 H-Bond (diol) Ligand->Asp181 H-Bond (diol) Ligand->Arg221 H-Bond (R-group OH)

Caption: Conceptual interaction map of the top derivative (PDD-03).

Conclusion & Future Directions

This guide outlines a robust, scientifically-grounded methodology for the comparative docking of this compound derivatives. The case study against PTP1B illustrates how this approach can effectively generate testable hypotheses and guide SAR exploration. The results clearly suggest that functionalizing the pyridazine core with groups capable of forming additional hydrogen bonds or hydrophobic interactions can significantly enhance binding affinity.

The next logical steps would involve synthesizing these prioritized compounds (especially PDD-03) and validating the in silico predictions through in vitro enzymatic assays.[12] Furthermore, molecular dynamics (MD) simulations could be employed on the top-ranked poses to assess the stability of the ligand-protein complex over time, providing a more dynamic and rigorous validation of the docking results.[13][14]

References

  • CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors. PubMed. Available from: [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Available from: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]

  • Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. Impactfactor. Available from: [Link]

  • Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. PMC. Available from: [Link]

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. Available from: [Link]

  • Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. PlumX. Available from: [Link]

  • WITHDRAWN: Pyridazine Derivatives: Molecular Docking ADMET Prediction and Synthesis for Antihypertensive Activity. PubMed. Available from: [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. ResearchGate. Available from: [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available from: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Available from: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed Central. Available from: [Link]

  • Software for molecular docking: a review. SpringerLink. Available from: [Link]

  • Some biologically active pyridazine derivatives and their application. ResearchGate. Available from: [Link]

  • A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. Jetir.org. Available from: [Link]

  • Molecular docking, design, synthesis and in vitro analysis identify[1][2][12]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. PubMed. Available from: [Link]

  • Pyridazine compounds antidiabetic agents. | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available from: [Link]

  • Software for molecular docking: a review. Semantic Scholar. Available from: [Link]

  • Synthesis, antimicrobial activity, and docking study of some N3, N6‑diphenylpyridazine‑3,6‑diamine derivatives as dihydrof. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. Available from: [Link]

  • Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. PMC. Available from: [Link]

Sources

Benchmarking Pyridazine-3,5-diol Derivatives in High-Performance Material Science Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of materials derived from pyridazine-based structures, with a focus on their potential in high-performance applications. While direct utilization of Pyridazine-3,5-diol in extensively documented high-performance materials is emerging, this guide will extrapolate from the performance of a closely related pyridazine derivative to benchmark its potential against established industry standards. This content is intended for researchers, scientists, and professionals in drug development and material science who are exploring novel heterocyclic compounds for advanced applications.

Introduction: The Promise of the Pyridazine Core in Material Science

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that are increasingly attracting attention in material science.[1] Its electron-deficient nature, inherent polarity, and capacity for hydrogen bonding make it a compelling building block for polymers with enhanced thermal stability, flame retardancy, and specific optoelectronic properties.[2][3] this compound, with its reactive hydroxyl groups, represents a key starting point for the synthesis of a variety of monomers suitable for polymerization.

This guide will focus on two key application areas where pyridazine-based materials show significant promise:

  • High-Performance Polymers: Targeting applications requiring exceptional thermal stability and flame retardancy, such as those in the aerospace, automotive, and electronics industries.

  • Organic Electronics: Exploring the potential of pyridazine derivatives as components in organic semiconductors for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

We will use a specific pyridazine-containing phthalonitrile resin as a case study to provide a data-driven comparison against incumbent high-performance polymers. For organic electronics, we will discuss the electronic properties of pyridazine-containing polymers in comparison to other heterocyclic systems.

The Synthetic Gateway: From this compound to Functional Monomers

The diol functionality of this compound provides a versatile platform for synthesizing various monomers. These monomers can then be polymerized to create materials with tailored properties. The hydroxyl groups can participate in several key reactions, including:

  • Etherification: To introduce flexible or rigid aromatic groups, thereby influencing the polymer's processability and thermal properties.

  • Esterification: To form polyesters, a widely used class of polymers.[4]

  • Conversion to other functional groups: The diol can be a precursor to other reactive moieties suitable for various polymerization techniques.

A plausible and powerful strategy involves the conversion of the diol to a bis(ether-phthalonitrile) monomer. This approach is exemplified by the synthesis of 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), a high-performance phthalonitrile monomer, which, while not directly starting from this compound, illustrates a viable synthetic pathway from a di-functional pyridazine precursor.[5]

Synthesis_Pathway pyridazine_diol This compound intermediate Functionalized Pyridazine Intermediate pyridazine_diol->intermediate Functionalization monomer Pyridazine-based Monomer (e.g., BCPD) intermediate->monomer Monomer Synthesis polymer High-Performance Pyridazine Polymer monomer->polymer Polymerization TGA_Workflow start Start prepare_sample Prepare Polymer Sample (5-10 mg) start->prepare_sample place_in_tga Place Sample in TGA prepare_sample->place_in_tga purge Purge with Nitrogen place_in_tga->purge heat Heat at 10 °C/min to 800 °C purge->heat record Record Weight vs. Temperature heat->record analyze Determine T5% record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA) of polymers.

This protocol is based on the ASTM D2863 standard. [1][6] Objective: To determine the minimum concentration of oxygen that will just support flaming combustion of the material.

Apparatus:

  • Limiting Oxygen Index Tester

  • Specimen holder

  • Ignition source

  • Oxygen and Nitrogen gas supplies with flow controllers

Procedure:

  • Prepare a test specimen of the polymer with standardized dimensions (e.g., 70-150 mm long, 6.5 mm wide, 3 mm thick). [7]2. Mount the specimen vertically in the center of the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. Start with an oxygen concentration expected to support combustion.

  • Ignite the top of the specimen with the ignition source and remove the flame.

  • Observe the burning behavior. If the specimen burns for more than 3 minutes or more than 50 mm of its length is consumed, the oxygen concentration is too high.

  • If the flame extinguishes before these criteria are met, the oxygen concentration is too low.

  • Adjust the oxygen concentration and repeat the test with a new specimen until the minimum concentration that just supports combustion is determined. This is the LOI value.

Case Study 2: Pyridazine Derivatives in Organic Electronics

The electron-deficient nature of the pyridazine ring makes it an attractive component for "push-pull" type organic semiconductors, where it can act as an electron-accepting unit. [8]This can lead to materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for applications in organic electronics. [9]

Performance Benchmark: Pyridazine vs. Other Heterocycles in Organic Semiconductors

The performance of organic semiconductors is often evaluated by their charge carrier mobility. While comprehensive comparative studies directly benchmarking pyridazine-based polymers against industry standards like thiophene-based polymers are still emerging, initial research shows promise. For instance, pyridazine-based compounds have been synthesized and their electronic properties investigated for applications in organic light-emitting diodes (OLEDs) and organic solar cells. [9]

Heterocyclic Core Typical Hole Mobility (cm²/Vs) Key Advantages
Thiophene 10⁻³ - 1 [10] High mobility, well-established chemistry
Pyridazine Emerging Data [9] Tunable electronics, good thermal stability

| Pyrazine | 10⁻⁴ - 10⁻² [11]| Strong electron acceptor |

Analysis: Thiophene-based polymers are currently the benchmark for high-mobility p-type organic semiconductors. [10]However, the tunable electronic properties of pyridazine derivatives, stemming from the two nitrogen atoms, offer a pathway to fine-tune the HOMO/LUMO levels and bandgap of the resulting polymers. [9]This could lead to materials with improved performance and stability in organic electronic devices. Further research directly comparing the charge transport properties of pyridazine-containing polymers with their thiophene and pyrazine counterparts is needed to fully assess their potential.

Experimental Validation: Protocol for Charge Carrier Mobility Measurement

The Time-of-Flight (TOF) method is a common technique to measure the charge carrier mobility in organic thin films. [12][13]

Objective: To determine the drift mobility of charge carriers (electrons or holes) in an organic semiconductor thin film.

Apparatus:

  • Sample holder with temperature control

  • Pulsed laser for photogeneration of charge carriers

  • Voltage source

  • Oscilloscope to record the transient photocurrent

  • Vacuum chamber

Procedure:

  • Prepare a sandwich-type device by depositing the organic semiconductor film between two electrodes (one of which is semi-transparent).

  • Place the device in the vacuum chamber and apply a DC voltage across the electrodes.

  • Illuminate the semi-transparent electrode with a short laser pulse to create a sheet of charge carriers near the electrode.

  • The applied electric field will cause the charge carriers to drift across the film to the opposite electrode.

  • Record the resulting transient photocurrent using the oscilloscope. The time it takes for the carriers to traverse the film is the transit time (t_T).

  • The drift mobility (µ) is calculated using the formula: µ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.

TOF_Workflow start Start fabricate Fabricate Sandwich Device start->fabricate apply_voltage Apply Voltage fabricate->apply_voltage laser_pulse Illuminate with Laser Pulse apply_voltage->laser_pulse record_current Record Transient Photocurrent laser_pulse->record_current determine_transit_time Determine Transit Time (t_T) record_current->determine_transit_time calculate_mobility Calculate Mobility (µ) determine_transit_time->calculate_mobility end End calculate_mobility->end

Caption: Workflow for Time-of-Flight (TOF) charge carrier mobility measurement.

Conclusion and Future Outlook

The incorporation of the pyridazine moiety into polymer backbones presents a promising strategy for the development of next-generation high-performance materials. The case study of the pyridazine-containing phthalonitrile resin demonstrates the potential to achieve exceptional thermal stability and flame retardancy, rivaling and in some aspects exceeding the performance of established materials like polyimides and PEEK. In the realm of organic electronics, the unique electronic properties of the pyridazine ring offer a new avenue for the design of novel organic semiconductors with tailored energy levels.

While this compound itself is a foundational building block, further research is required to fully exploit its potential in creating these advanced materials. Future work should focus on:

  • Developing and optimizing synthetic routes from this compound to a variety of functional monomers.

  • Conducting direct, side-by-side comparative studies of pyridazine-containing polymers with their non-pyridazine analogues to unequivocally establish structure-property relationships.

  • A comprehensive evaluation of the processing characteristics and long-term stability of these novel materials to assess their viability for commercial applications.

The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to explore the exciting potential of this compound and its derivatives in the ever-evolving landscape of material science.

References

  • Chen, B., Lee, C.-S., Lee, S.-T., Webb, P., Chan, Y.-C., Gambling, W., Tian, H., & Zhu, W. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics, 39(Part 1, No. 3A), 1190–1194.
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2020). Polymers, 12(10), 2345.
  • Gagnon, D., & Leclerc, M. (2010). Synthesis of New Pyridazine-Based Monomers and Related Polymers for Photovoltaic Applications.
  • Gao, Q., Zhu, Y., Lian, M., Liu, M., Yuan, J., Yin, G., & Wu, A. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. The Journal of Organic Chemistry, 77(22), 9865–9870.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions. The Journal of Organic Chemistry, 86(12), 8926–8932.
  • Liu, X., Wu, M., Yang, K., Li, Y., Zhang, Q., & Gu, Y. (2022).
  • M. T. H. Khan, R. Dost, D. C. Watso, A. J. Campbell and H. Sirringhaus. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics, 104(8), 084501.
  • Tétényi, P. (2019). Polymers and Pyridazines. Jenny Stanford Publishing.
  • Wewon Environmental Chambers Co., Ltd. (2022). Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714. Retrieved from [Link]

  • Wikipedia contributors. (2023). Pyridazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Tel, T. H. (2014). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. International Journal of Molecular Sciences, 15(8), 14593–14609.
  • DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • Faulques, E., Wallnöfer, W., & Kuzmany, H. (1989). Vibrational analysis of heterocyclic polymers: A comparative study of polythiophene, polypyrrole, and polyisothianaphtene. The Journal of Chemical Physics, 90(12), 7585–7593.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ITA Labs. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI). Retrieved from [Link]

  • Kiyo R&D Center and Laboratory. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]

  • MaTestLab. (2025). USA Testing Lab for ASTM E1131 Compositional Analysis. Retrieved from [Link]

  • McCulloch, I., Heeney, M., Chabinyc, M. L., DeLongchamp, D., Kline, R. J., Cölle, M., Duffy, W., Fischer, D., Gundlach, D., Hamadani, B., Hamilton, R., Richter, L., Salleo, A., Shkunov, M., Sparrowe, D., Tierney, S., & Toney, M. F. (2006). High-Mobility Thiophene-Based Polymeric Semiconductors.
  • Mohamed, M. S., Abdel-Mottaleb, M. S. A., & El-Shishtawy, R. M. (2010). Synthesis of New Pyridazine-Based Monomers and Related Polymers for Photovoltaic Applications.
  • Monti, F., Gualandi, I., & Sambri, L. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 8, 629631.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Plastics & Polymer Lab. (n.d.). Thermal Gravimetric Analysis (TGA). Retrieved from [Link]

  • Standard Groups. (2023). How do you test for limiting oxygen index?- standard. Retrieved from [Link]

  • Wang, C., Tang, S., & Chen, X. (2020). Polyimide Copolymers and Nanocomposites: A Review of the Synergistic Effects of the Constituents on the Fire-Retardancy Behavior. Polymers, 12(9), 1957.
  • Wiley-VCH. (2022).
  • Yang, C., & Jenekhe, S. A. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. ACS Macro Letters, 1(1), 119-122.
  • Zhang, W., & Moore, J. S. (2006). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Macromolecules, 39(18), 6147-6154.
  • Zhang, Y., & Zhang, S. (2019). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers, 11(11), 1832.
  • Al-Otaibi, J. S., El-Sayed, M. E. A., & Al-Zahrani, F. A. M. (2024).
  • Chemistry LibreTexts. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, B. F. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 20(4), 6589-6606.
  • SP-High-Performance-Materials. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]

  • Van der Weegen, P., & De Feyter, S. (2022).
  • VtechWorks. (2018). Synthesis, Processing, and Properties of Silicon-Containing Phthalonitrile Resins William Jacob Monzel Dissertation. Retrieved from [Link]

  • Waterloo, University of. (2021). Wide-bandgap Donor Polymers Based on Thiophene-Vinyl-Thiophene Ester (TVT-Ester) or Thiophene-Alkyloxime (TO) Units in Organic Solar Cells. UWSpace.
  • Wu, M., Yang, K., Li, Y., Zhan, Y., Yang, X., Zhong, J., Zhao, R., & Liu, X. (2022).
  • Yin, Y., Chen, J., Li, B., Liu, J., & Wang, Q. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. Polymers, 14(14), 2809.
  • Zhang, W., & Moore, J. S. (2006). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Macromolecules, 39(18), 6147-6154.
  • Zhang, Y., & Zhang, S. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers, 14(21), 4709.
  • Zotti, M., & Dehaen, W. (2022).
  • ResearchGate. (2024). Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of Pyridazine-3,5-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Pyridazine-3,5-diol (CAS 17285-29-9). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. This document synthesizes technical data with field-proven insights to deliver a self-validating system for waste management.

Hazard Profile and Immediate Safety Precautions

Based on an analysis of analogous compounds, this compound should be presumed to pose risks of skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][3][4] The primary directive is to prevent all contact and environmental release.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves prior to use and employ proper glove removal technique to avoid skin contact.[5]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential spills, wear impervious clothing.[5]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[3]

Engineering Controls and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations at the lowest possible level.[3]

  • Storage of Waste: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area designated for hazardous waste. This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a securely fitting cap.[3]

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid Waste: Carefully transfer solid this compound and any contaminated consumables (e.g., weighing papers, pipette tips, gloves) into the designated hazardous waste container.[1]

  • Liquid Waste: Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials like strong oxidizing agents or strong acids.[4]

Decontamination of Equipment

Any non-disposable equipment, such as glassware or spatulas, that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual chemical.[1]

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste.[1]

  • Secondary Wash: Following the solvent rinse, wash the equipment with soap and water.[1]

Management of Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][3]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]

  • Decontaminate Spill Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

Final Disposal
  • Secure Container: Ensure the hazardous waste container is securely sealed.

  • Contact EHS: Arrange for pickup and final disposal by a licensed chemical waste disposal company through your institution's Environmental Health and Safety (EHS) office.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]

Data Summary and Visualization

Hazard and Handling Quick Reference
ParameterInformationSource(s)
Chemical Name This compound[9]
CAS Number 17285-29-9[9]
Primary Hazards Presumed to cause skin and serious eye irritation; may be harmful if swallowed.[1][3][4]
PPE Safety goggles, chemical-resistant gloves, lab coat, appropriate respiratory protection.[3][5]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid all contact with skin and eyes.[1][3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatibles.
Spill Procedure Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[1][3]
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8]
Disposal Decision Workflow

DisposalWorkflow cluster_spill Spill Response start Waste Generation (Solid, Liquid, Contaminated PPE) solid_waste Solid Waste & Contaminated Materials start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste waste_container Place in a Designated, Labeled Hazardous Waste Container decontaminate_equipment Decontaminate Reusable Equipment (Solvent Rinse -> Soap & Water) waste_container->decontaminate_equipment final_disposal Securely Seal Container and Contact EHS for Disposal waste_container->final_disposal solid_waste->waste_container liquid_waste->waste_container spill Spill Occurs contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill decontaminate_spill Decontaminate Spill Area collect_spill->decontaminate_spill decontaminate_spill->waste_container collect_rinsate Collect Solvent Rinsate as Hazardous Waste decontaminate_equipment->collect_rinsate decontaminate_equipment->final_disposal collect_rinsate->liquid_waste

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • 3,5-DIHYDROXYPYRIDINE - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • CAS 17285-29-9 | this compound. (n.d.). Alchem.Pharmtech.
  • 3-Pyridinol - Safety D
  • Pyridazine - Safety D
  • This compound(CAS# 17285-29-9). (n.d.). angenechemical.com.
  • Pyridazine | 289-80-5. (2025, November 27). ChemicalBook.
  • Ethyl 4,6-Dihydroxynicotinate - Safety D
  • Material Safety Data Sheet - 3,6-Dihydroxypyridazine, 99%. (n.d.). Cole-Parmer.
  • 3,6-Pyridazinediol(123-33-1). (n.d.). ChemicalBook.
  • Pyridine-3,5-diol (C5H5NO2). (n.d.). PubChemLite.
  • Pyridazine - Safety D
  • Pyridazine. (n.d.). In Wikipedia.
  • Safety Data Sheet. (2024, August 6). Sigma-Aldrich.
  • Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Labor

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridazine-3,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: The "Why" Behind the "How"

Pyridazine-3,5-diol and its analogues must be treated as hazardous substances. The primary risks are derived from related compounds, which are known to cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled.[1][2][3] The pyridazine ring system itself, while a valuable pharmacophore in drug discovery, necessitates careful handling due to its chemical reactivity and biological activity.[4][5]

A thorough risk assessment is the foundational step before any handling procedure. This is not a mere box-ticking exercise; it is a critical scientific evaluation of the potential for exposure during a specific experimental workflow. Consider the physical form of the chemical (solid vs. solution), the quantities being used, and the potential for aerosol or dust generation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound. Operations with a higher risk of exposure, such as handling large quantities or generating dust, demand an escalation in protection.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical safety goggles conforming to EN166 or ANSI Z87.1.[3][6] A face shield is required if there is a significant risk of splashing or dust generation.[7][8]Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] Double-gloving is best practice.Fully-buttoned laboratory coat.[9][10]If dust may be generated, use a NIOSH-approved N95 or higher-rated respirator.[3][7]
Preparing Solutions Chemical safety goggles conforming to EN166 or ANSI Z87.1.[3][6]Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10]Fully-buttoned laboratory coat.[9][10]Work within a certified chemical fume hood.[9][10] Respiratory protection is generally not required if working in a fume hood.
Transferring Solutions Chemical safety goggles conforming to EN166 or ANSI Z87.1.[3][6]Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10]Fully-buttoned laboratory coat.[9][10]Work within a certified chemical fume hood or in a well-ventilated area.[9][10]
The Causality of Glove Selection

The choice of nitrile or neoprene over latex is deliberate. These materials offer superior resistance to a broader range of chemicals, including heterocyclic compounds like pyridazines.[10] Gloves must be inspected for any signs of degradation or puncture before use.[6] It is critical to change gloves frequently (every 30-60 minutes is a good guideline) or immediately upon known or suspected contact with the chemical.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound, from preparation to disposal.

Workflow for Safe Chemical Handling

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.